(3-Cyanopropyl)dimethylchlorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[chloro(dimethyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIARXZSVWTOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066324 | |
| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-15-5 | |
| Record name | 3-Cyanopropyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropyl dimethyl chlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chlorodimethylsilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Chlorodimethylsilyl)butanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KML9HY5KPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Cyanopropyl)dimethylchlorosilane: Properties, Reactivity, and Applications
(3-Cyanopropyl)dimethylchlorosilane is a versatile bifunctional organosilane compound that holds a significant position in the field of organosilicon chemistry.[1] Its unique molecular structure, featuring a reactive chlorosilyl group and a polar cyanopropyl tail, makes it an invaluable reagent for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and diverse applications, with a focus on its role in surface modification and chromatography.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 18156-15-5, is a colorless to light yellow liquid.[2][3][4] Its bifunctional nature is key to its utility, allowing for a wide range of chemical transformations. The silicon-chlorine bond is highly susceptible to nucleophilic attack, providing a reactive site for derivatization. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 18156-15-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C6H12ClNSi | [1][3][5][6][7][8] |
| Molecular Weight | 161.70 - 161.71 g/mol | [1][3][5][6][9] |
| Appearance | Colorless to light yellow clear liquid | [2][3][4][8] |
| Boiling Point | 108-109 °C at 15 mmHg | [9][10] |
| Density | 0.986 - 0.990 g/mL | [3][5][6][9] |
| Refractive Index (@ 20°C) | 1.4460 - 1.45 | [2][5][6][8][9] |
| Purity | >95.0% (GC) | [2][5][6][7] |
Reactivity Profile: The Chemistry of the Si-Cl Bond
The most prominent feature of this compound's reactivity is the hydrolysis of the silicon-chlorine (Si-Cl) bond. This bond is highly sensitive to moisture and reacts rapidly with water and other protic solvents to form a silanol (Si-OH) group and hydrochloric acid.[4][9] This initial hydrolysis step is critical for its application as a surface modifying agent.
The resulting (3-Cyanopropyl)dimethylsilanol is a reactive intermediate that can then undergo condensation reactions. These silanols can condense with hydroxyl groups present on the surface of inorganic substrates, such as silica, to form stable, covalent siloxane (Si-O-Si) bonds.[1] This process effectively grafts the cyanopropyl functional group onto the surface.
Applications in Research and Industry
The unique bifunctional nature of this compound makes it a versatile tool in various scientific and industrial fields.
Surface Modification
A primary application is the modification of surfaces to alter their chemical and physical properties, such as hydrophobicity and adhesion.[1][3] By grafting the molecule onto substrates like silica, glass, or metal oxides, a stable layer with outward-facing cyanopropyl groups is formed. This functionalized surface can then be used for further chemical reactions or to impart specific functionalities. This is particularly valuable in the electronics and automotive industries for creating materials with tailored surface properties.[1][3]
Chromatography
In the field of chromatography, this compound is used as a silica modification agent for the preparation of chromatographic columns.[4] The cyanopropyl group provides a polar stationary phase, which exhibits high stability and unique selectivity for the separation of various analytes. Cyano columns can be utilized in both reversed-phase and normal-phase chromatography, offering different selectivity compared to traditional C18 or C8 phases.[4]
Synthesis of Advanced Materials
This compound serves as a crucial intermediate in the synthesis of a variety of organosilicon compounds, including other functional silanes, cyano-functionalized silicone oils, and silicone rubbers.[3][4] Its ability to act as a coupling agent allows for the effective bridging of organic and inorganic phases, leading to the development of advanced composites and specialty polymers with enhanced thermal stability and chemical resistance.[1][3]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol outlines a general procedure for the functionalization of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene
-
Triethylamine (or another suitable acid scavenger)
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas supply
Procedure:
-
Activation of Silica Surface: The silica nanoparticles are first activated to ensure a high density of surface silanol groups. This is typically achieved by treating the nanoparticles with an acid solution (e.g., HCl) followed by thorough washing with deionized water and drying under vacuum at an elevated temperature (e.g., 120 °C) overnight.
-
Reaction Setup: The dried silica nanoparticles are dispersed in anhydrous toluene in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents: Triethylamine is added to the suspension to act as an acid scavenger for the HCl generated during the reaction. Subsequently, this compound is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is stirred at room temperature or a slightly elevated temperature for several hours to ensure complete surface coverage.
-
Washing and Purification: The functionalized silica nanoparticles are collected by centrifugation or filtration and washed sequentially with toluene, methanol, and deionized water to remove unreacted silane and byproducts.
-
Drying: The final product is dried under vacuum to yield the surface-modified silica nanoparticles.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage, is toxic if swallowed, and may be corrosive to metals.[2][11] It is also moisture-sensitive and reacts rapidly with water.[4][5][6][9]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Avoid contact with skin and eyes.[11]
-
Keep away from moisture, water, and incompatible materials such as bases, amines, and oxidizing agents.[9][12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[12]
In case of exposure, immediate medical attention is required. Refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[11][12]
Conclusion
This compound is a highly valuable and versatile chemical reagent with a broad range of applications, particularly in surface science and materials chemistry. Its unique bifunctional structure allows for the precise engineering of surfaces and the synthesis of advanced materials with tailored properties. A thorough understanding of its reactivity and proper handling are essential for its safe and effective use in research and development.
References
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- 2. This compound | 18156-15-5 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]
- 5. labproinc.com [labproinc.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 3-Cyanopropyldimethylchlorosilane, 95% 10 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 3-CYANOPROPYLDIMETHYLCHLOROSILANE | [gelest.com]
- 10. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
A Professional Guide to the Synthesis and Reaction Mechanism of (3-Cyanopropyl)dimethylchlorosilane
Introduction and Significance
(3-Cyanopropyl)dimethylchlorosilane, with CAS number 18156-15-5, is a bifunctional organosilicon compound of significant interest in materials science, organic synthesis, and pharmaceutical development.[1][2] Its structure incorporates a reactive chlorodimethylsilyl group at one end and a polar nitrile (cyano) group at the other, connected by a propyl chain. This dual functionality makes it an exceptionally versatile synthetic intermediate and coupling agent.[1][3]
The silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly hydrolysis, allowing the molecule to be covalently anchored to surfaces bearing hydroxyl groups (e.g., silica, glass, metal oxides).[1] Simultaneously, the terminal cyano group can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a reactive handle for further functionalization.[1] This unique combination of properties enables its use in applications ranging from the synthesis of specialized silicone polymers to the modification of surfaces for enhanced adhesion and biocompatibility.[1][2]
This guide provides an in-depth exploration of the primary synthesis route for this compound, a detailed analysis of its underlying reaction mechanism, and essential protocols for its handling and purification, tailored for researchers and drug development professionals.
Core Synthesis Route: Platinum-Catalyzed Hydrosilylation
The most prominent and industrially scalable method for synthesizing this compound is through the hydrosilylation of allyl cyanide with dimethylchlorosilane.[1] This reaction represents a powerful and atom-efficient method for forming stable silicon-carbon bonds.[4][5]
Principle of the Reaction
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond.[1][6] In this specific synthesis, the Si-H group of dimethylchlorosilane adds to the terminal double bond of allyl cyanide. The reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being the most efficient and widely used.[5][7][8]
The reaction proceeds with high regioselectivity, typically following an anti-Markovnikov addition pattern, which places the silyl group at the terminal carbon of the original double bond, yielding the desired linear propyl chain.
Caption: Overall schematic of the hydrosilylation synthesis route.
Key Reagents & Rationale
-
Allyl Cyanide (Substrate): This molecule provides the essential cyanopropyl backbone. Its terminal alkene functionality is highly receptive to the hydrosilylation reaction.
-
Dimethylchlorosilane (Reagent): As the hydrosilylating agent, it provides the reactive Si-H bond and incorporates the desired dimethylchlorosilyl moiety into the final product. The reactivity of the Si-H bond in dimethylchlorosilane is well-suited for platinum catalysis.
-
Karstedt's Catalyst (Catalyst): This platinum(0)-divinyltetramethyldisiloxane complex is a highly active and soluble homogeneous catalyst for hydrosilylation reactions, often preferred over other platinum sources like Speier's catalyst (H₂PtCl₆).[9][10][11] It promotes rapid and efficient reaction under mild conditions, typically requiring only parts-per-million (ppm) level loading.[10] Its high activity stems from the labile divinylsiloxane ligands, which are easily displaced to allow for the catalytic cycle to initiate.[9][11]
Data Presentation: Optimized Reaction Parameters
The successful synthesis relies on the careful control of several key parameters to ensure high yield and purity while minimizing side reactions.
| Parameter | Typical Value/Condition | Rationale & Field Insights |
| Catalyst Loading | 5 - 50 ppm Pt | Karstedt's catalyst is extremely active; higher loadings are unnecessary and can lead to side reactions or catalyst coloration in the product.[10] |
| Reactant Ratio | Slight excess of Allyl Cyanide (1.05-1.2 eq) | Using a slight excess of the alkene can help drive the reaction to completion and ensure full consumption of the more valuable silane reagent. |
| Temperature | 60 - 100 °C | The reaction is exothermic. This temperature range provides a sufficient rate without promoting undesirable side reactions or decomposition of the catalyst.[10][12] |
| Solvent | Toluene or Xylene (Anhydrous) | While the reaction can be run neat, an anhydrous, non-protic solvent helps to control viscosity and temperature. Anhydrous conditions are critical to prevent hydrolysis of the chlorosilane.[1][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent both the hydrolysis of the Si-Cl bond by atmospheric moisture and the potential deactivation of the Pt(0) catalyst by oxygen.[13][14] |
| Reaction Time | 2 - 8 hours | Reaction progress should be monitored (e.g., by GC or FT-IR looking for the disappearance of the Si-H stretch) to determine the optimal endpoint. |
Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting.
1. System Preparation:
- Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermocouple for temperature monitoring.
- Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
2. Reagent Charging:
- To the reaction flask, charge anhydrous toluene, allyl cyanide, and Karstedt's catalyst solution.
- Begin stirring and heat the mixture to the target reaction temperature (e.g., 80 °C).
3. Controlled Addition:
- Load the dimethylchlorosilane into the dropping funnel.
- Add the dimethylchlorosilane dropwise to the stirred, heated mixture over a period of 1-2 hours. This controlled addition is crucial for managing the exothermic nature of the reaction and maintaining a stable temperature.
4. Reaction & Monitoring:
- After the addition is complete, maintain the reaction mixture at the target temperature.
- Monitor the reaction's progress periodically. A common method is to take small, quenched aliquots for analysis by FT-IR, observing the disappearance of the characteristic Si-H stretching band (around 2150 cm⁻¹).
5. Product Isolation & Purification:
- Once the reaction is complete (typically >98% conversion), cool the mixture to room temperature.
- The crude product is purified by vacuum distillation .[1][15] This is the most effective method to separate the high-boiling product from the solvent, any unreacted starting materials, and non-volatile catalyst residues.[15] The reduced pressure lowers the boiling point, preventing thermal degradation of the product.
The Reaction Mechanism: A Deeper Dive into the Chalk-Harrod Cycle
The catalytic pathway for platinum-catalyzed hydrosilylation is widely described by the Chalk-Harrod mechanism , first proposed in the 1960s.[4][7] This mechanism elegantly details the role of the platinum catalyst in activating both the silane and the alkene.
Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.
Step-by-Step Mechanistic Breakdown
-
Step I: Oxidative Addition: The cycle begins with the oxidative addition of the Si-H bond of dimethylchlorosilane to the electron-rich Pt(0) catalyst center.[6][7] This step involves the cleavage of the Si-H bond and results in the formation of a Pt(II) complex, where both the hydrogen and the silyl group are now bonded to the platinum atom. The oxidation state of platinum changes from 0 to +2.
-
Step II: Alkene Coordination: The allyl cyanide molecule then coordinates to the unsaturated Pt(II) complex.[4][7] The π-electrons of the C=C double bond interact with the empty d-orbitals of the platinum center, forming a temporary bond without breaking the double bond itself.
-
Step III: Migratory Insertion: This is a critical and often rate-determining step in the cycle.[4] The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This transfer of the hydride from the platinum to one of the carbons of the double bond forms a new carbon-hydrogen bond and a platinum-carbon sigma bond, resulting in a β-silylalkyl platinum intermediate. This step dictates the regioselectivity of the reaction.
-
Step IV: Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the platinum center.[6][7] A new silicon-carbon bond is formed, and the oxidation state of platinum is reduced from +2 back to 0, thus regenerating the active catalyst and allowing it to enter another cycle.[6]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards: The compound is classified as a combustible liquid that causes severe skin burns and eye damage.[13][16] It is also toxic if swallowed and may cause respiratory irritation.[16] A key hazard is its reactivity with water, which hydrolyzes the Si-Cl bond to release corrosive hydrogen chloride (HCl) gas.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[13][17][18]
-
Handling: Use only dry, inert gas-purged equipment. Avoid all contact with moisture, bases, amines, and strong oxidizing agents.[13] Ensure that emergency eyewash stations and safety showers are immediately accessible.[13]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[13] The container should be stored under an inert atmosphere (e.g., nitrogen blanket) to prevent degradation from atmospheric moisture.[13]
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient process, central to the production of this versatile organosilane. A thorough understanding of the reaction parameters and the underlying Chalk-Harrod mechanism is critical for optimizing reaction outcomes and ensuring process safety. The dual functionality of this molecule continues to make it a valuable building block for researchers and scientists in the development of advanced materials and complex molecular architectures.
References
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- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. 3-CYANOPROPYLDIMETHYLCHLOROSILANE | [gelest.com]
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- 5. qualitas1998.net [qualitas1998.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]
- 9. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 10. Karstedt catalysts | Johnson Matthey [matthey.com]
- 11. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
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- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
Bifunctional nature of (3-Cyanopropyl)dimethylchlorosilane explained.
An In-depth Technical Guide to the Bifunctional Nature of (3-Cyanopropyl)dimethylchlorosilane
Abstract
This compound (CAS No. 18156-15-5) is a uniquely versatile organosilicon compound that holds a significant position in materials science, analytical chemistry, and nanotechnology.[1] Its power lies in its bifunctional architecture, featuring a highly reactive dimethylchlorosilyl group at one end and a synthetically adaptable cyano (nitrile) group at the other, separated by a propyl spacer. This guide elucidates the distinct and synergistic roles of these two functional groups. We will explore the foundational reaction mechanisms that govern its utility, from the robust covalent anchoring of the chlorosilane moiety to inorganic substrates, to the diverse chemical transformations possible for the terminal cyano group. This dual reactivity enables the precise engineering of surfaces and the development of advanced materials with tailored properties for applications ranging from high-performance chromatography to sophisticated drug delivery systems.[2][3]
Introduction: A Molecule of Duality
In the expansive field of organosilicon chemistry, compounds that offer multiple, distinct reactive sites are invaluable synthetic tools. This compound is a prime example of such a molecule.[1] Its structure is deceptively simple, yet it provides a powerful platform for complex chemical modifications.
The molecule can be conceptually divided into three key components:
-
The Chlorosilyl "Anchor": The -Si(CH₃)₂Cl group is the reactive engine for surface immobilization. The silicon-chlorine bond is highly susceptible to hydrolysis, making it the attachment point to hydroxyl-bearing surfaces.[1]
-
The Propyl "Spacer": The -(CH₂)₃- chain provides a flexible, moderately short linker that separates the two functional ends. Its linear nature and moderate steric hindrance allow for efficient packing and access to the terminal functional group after surface attachment.[1]
-
The Cyano "Functional Handle": The terminal -C≡N group is a highly polar and synthetically versatile moiety. Once the molecule is anchored, this group is exposed and available for a wide array of subsequent chemical transformations.[1][4]
This guide will dissect the chemistry of the two primary functional groups, first individually to understand their intrinsic properties, and then in concert to appreciate the full scope of their combined utility.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
The Chlorosilane Moiety: The Art of Anchoring
The primary and most immediate function of the dimethylchlorosilyl group is to form stable, covalent bonds with surfaces, a process broadly known as silanization. This makes it an exceptional surface modification agent.[4] The mechanism is a well-understood, two-step process involving hydrolysis and condensation.
Mechanism of Surface Immobilization
-
Hydrolysis: The process begins with the rapid hydrolysis of the silicon-chlorine (Si-Cl) bond in the presence of trace amounts of water. This water can be present in the solvent or, more commonly, as a thin adsorbed layer on the substrate surface. This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding silanol intermediate, (3-Cyanopropyl)dimethylsilanol. This step is critical as the silanol is the species that ultimately reacts with the surface.[1]
-
Condensation: The newly formed silanol can then react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, or metal oxides. This condensation reaction forms a highly stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water.[1]
Diagram 2: Experimental Workflow for Surface Modification
Caption: Generalized workflow for surface functionalization.
Protocol: Surface Modification of Silica Nanoparticles
This protocol describes a generalized procedure for functionalizing silica nanoparticles.
Self-Validation: The success of the modification is validated at the end by spectroscopic methods confirming the presence of the cyanopropyl group on the nanoparticle surface.
Methodology:
-
Substrate Preparation: Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer. Causality: Anhydrous solvent is critical to prevent premature self-polymerization of the silane in solution.
-
Inert Atmosphere: Purge the flask with a dry, inert gas (e.g., nitrogen or argon) for 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Causality: This rigorously excludes atmospheric moisture, ensuring the reaction occurs preferentially on the substrate surface.
-
Silane Addition: Add 0.5 mL of this compound to the nanoparticle suspension via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Washing: Isolate the functionalized nanoparticles by centrifugation. Wash the particles sequentially with toluene (3 times) and ethanol (2 times) to remove any unreacted silane and byproducts. Causality: Thorough washing is essential for a clean, modified surface and accurate subsequent analysis.
-
Drying: Dry the washed nanoparticles in a vacuum oven at 60-80°C overnight.
-
Characterization: Confirm successful functionalization using Fourier-Transform Infrared Spectroscopy (FTIR). Look for the appearance of a characteristic nitrile (-C≡N) stretching peak around 2245 cm⁻¹.
The Cyano Group: A Versatile Synthetic Handle
Once the this compound is securely anchored to a surface, the terminal cyano group becomes the focal point for further chemical engineering.[1] The high polarity and unique reactivity of the nitrile group allow it to serve as a precursor to a variety of other functionalities, enabling the surface to be tailored for specific applications.[4]
Key Chemical Transformations
The immobilized cyano group can undergo several reliable and high-yielding reactions:
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][5] This transformation is particularly valuable as it introduces a basic, nucleophilic amine group to the surface, which is ideal for conjugating biomolecules like peptides or for use in catalysis.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH).[1] This introduces acidic sites and a negative charge potential to the surface, which can be used to modulate surface energy, control protein adsorption, or serve as an attachment point for further coupling reactions (e.g., via carbodiimide chemistry).
-
Reaction with Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbon of the cyano group.[1][5] Subsequent hydrolysis of the resulting imine intermediate yields a ketone, allowing for the introduction of more complex organic structures onto the surface.
Diagram 3: Post-Immobilization Transformations of the Cyano Group
Caption: Key synthetic pathways available from the anchored cyano group.
Synergistic Applications in Science and Drug Development
The true power of this compound is realized when both functionalities are used in a coordinated manner. This synergy has led to significant advancements in several fields.
High-Performance Liquid Chromatography (HPLC)
In HPLC, the stationary phase chemistry dictates the separation performance. This compound is used to create "cyano" or "nitrile" bonded phases on silica gel.[4]
-
Anchoring: The chlorosilane group provides a stable, covalent attachment to the silica support material.[6]
-
Functionality: The highly polar cyano group offers unique selectivity. Cyano columns can operate in both reversed-phase and normal-phase modes, providing an alternative selectivity to traditional C8 or C18 columns, particularly for separating polar analytes.[4]
Nanoparticle Functionalization for Biomedical Applications
Tailoring the surface of nanoparticles is crucial for their use in medicine.[7][8]
-
Anchoring: The silane chemistry allows for the stable coating of silica or iron oxide nanoparticles.[9]
-
Functionality: The exposed cyano groups can be converted into amines. These amine-functionalized nanoparticles can then be conjugated with targeting ligands, drugs, or imaging agents, creating sophisticated systems for targeted drug delivery or medical diagnostics.[2][3]
Advanced Materials and Polymer Composites
The molecule acts as a classic coupling agent, bridging the interface between inorganic fillers and organic polymer matrices.[1]
-
Anchoring: The silane end bonds strongly to the inorganic material (e.g., glass fibers, silica fillers).
-
Functionality: The cyano group, or a derivative thereof, can interact with or be incorporated into the surrounding polymer matrix, enhancing adhesion, mechanical strength, and thermal stability of the composite material.[3]
Physicochemical Data
The following table summarizes key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 18156-15-5 | [4][10] |
| Molecular Formula | C₆H₁₂ClNSi | [4][11] |
| Molecular Weight | 161.70 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [4][10] |
| Purity | Typically >95.0% (GC) | [10] |
| Boiling Point | 230-235 °C | [11] |
| Density | 0.990 g/mL at 20 °C | [11] |
| Synonyms | Chloro(3-cyanopropyl)dimethylsilane | [4][12] |
Conclusion
This compound is more than just a chemical reagent; it is a molecular tool for precision engineering at the nano and microscale. Its bifunctional nature provides a robust and logical two-step platform for material design: first, a stable and reliable anchoring to a substrate via its chlorosilane group, followed by a wide range of possible chemical modifications via its terminal cyano group. This inherent duality allows researchers and developers to create highly specialized surfaces and materials, driving innovation in fields from analytical separations to advanced therapeutics. Understanding the distinct yet cooperative chemistry of its two functional ends is the key to unlocking its full potential.
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 18156-15-5 | TCI AMERICA [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 18156-15-5 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to Organosilicon Chemistry and the Ascendant Role of Cyanopropylsilanes in Scientific Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organosilicon chemistry, a field bridging the principles of organic and inorganic chemistry, has yielded a versatile class of compounds with profound implications across numerous scientific disciplines. Among these, cyanopropylsilanes have emerged as particularly noteworthy due to their unique combination of a polar nitrile functionality and a reactive silane group. This guide provides a comprehensive exploration of organosilicon chemistry, with a focused investigation into the synthesis, characterization, and multifaceted applications of cyanopropylsilanes. We delve into their pivotal role in modern analytical techniques, advanced materials science, and, most significantly, the nuanced landscape of drug discovery and development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering both foundational knowledge and practical insights into the application of these remarkable compounds.
Part 1: The Foundations of Organosilicon Chemistry
Organosilicon compounds are defined by the presence of at least one carbon-silicon (C-Si) bond.[1] This fundamental linkage imparts a unique set of properties that distinguish them from their purely organic counterparts. The C-Si bond is longer and weaker than a C-C bond, and it possesses a degree of polarity due to the difference in electronegativity between carbon (2.55) and silicon (1.90).[1] This polarity makes the silicon atom susceptible to nucleophilic attack, a feature that is central to much of its chemistry.
A defining characteristic of many organosilanes is the presence of hydrolyzable groups attached to the silicon atom, such as alkoxy (e.g., methoxy, ethoxy) or chloro groups. These groups can readily react with water or surface hydroxyls to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds.[2] This reactivity is the cornerstone of their utility as coupling agents and for surface modification.
A Brief History and Evolution
The field of organosilicon chemistry traces its roots back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the groundwork for our modern understanding of these compounds.[3] The industrial-scale production of organosilanes was later enabled by the Direct Process, also known as the Müller-Rochow process, developed in the 1940s.
Part 2: Cyanopropylsilanes: A Class of Functional Organosilanes
Cyanopropylsilanes are a subclass of organosilanes that feature a propyl chain with a terminal nitrile (-C≡N) group. This bifunctional nature, combining a polar cyano group with a reactive silane, makes them exceptionally versatile. The general structure can be represented as (R'O)₃Si(CH₂)₃CN or R₃Si(CH₂)₃CN, where R' is typically a methyl or ethyl group, and R can be a variety of organic substituents or a halogen.
The nitrile group imparts a significant dipole moment, influencing the compound's polarity and its interactions with other molecules. In the context of drug development, the nitrile group is a well-established pharmacophore that can participate in hydrogen bonding and other polar interactions with biological targets.[2][3]
Synthesis of Cyanopropylsilanes
The most prevalent method for synthesizing cyanopropylsilanes is the hydrosilylation of allyl cyanide (CH₂=CHCH₂CN) with a hydrosilane (H-SiR₃).[4] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, or rhodium complexes.[5]
Reaction Scheme: Hydrosilylation of Allyl Cyanide
Caption: General scheme for the synthesis of cyanopropylsilanes via hydrosilylation.
Experimental Protocol: Synthesis of 3-Cyanopropyltrichlorosilane [5][6]
This protocol describes a representative synthesis of 3-cyanopropyltrichlorosilane, a key precursor for other cyanopropylsilanes.
Materials:
-
Trichlorosilane (HSiCl₃)
-
Allyl cyanide (CH₂=CHCH₂CN)
-
Rhodium(I) catalyst, e.g., [RhCl(dppbzF)]₂ (dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene)[5]
-
Anhydrous toluene
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add anhydrous toluene and the rhodium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Add trichlorosilane to the reaction flask.
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C).
-
Slowly add allyl cyanide dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by FT-IR (disappearance of the Si-H stretch) or ¹H NMR.
-
Upon completion, the product, 3-cyanopropyltrichlorosilane, can be isolated and purified by distillation under reduced pressure.
Note: The use of a rhodium catalyst has been shown to provide high selectivity for the desired γ-isomer and minimize the formation of byproducts.[5]
Characterization of Cyanopropylsilanes
The structure and purity of synthesized cyanopropylsilanes are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environments in the molecule. The characteristic signals for a 3-cyanopropyl group attached to silicon include multiplets for the three methylene groups of the propyl chain.
-
¹³C NMR: Shows the carbon skeleton of the molecule, including the characteristic signal for the nitrile carbon.
-
²⁹Si NMR: Directly probes the silicon environment and can confirm the formation of the C-Si bond.
Infrared (IR) Spectroscopy:
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration.
-
The disappearance of the Si-H stretching vibration (around 2100-2250 cm⁻¹) from the starting hydrosilane is a key indicator of reaction completion.
Table 1: Physicochemical Properties of Key Cyanopropylsilane Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Cyanopropyltrichlorosilane | 1071-27-8 | C₄H₆Cl₃NSi | 202.54 | 237-238 | 1.28 |
| 3-Cyanopropyltriethoxysilane | 1067-47-6 | C₁₀H₂₁NO₃Si | 231.36 | 100-101 (at 6 mmHg) | 0.966 |
Part 3: Applications in Drug Development and Scientific Research
The unique properties of cyanopropylsilanes have led to their widespread adoption in several areas critical to drug development and broader scientific research.
Chromatography: A Cornerstone of Pharmaceutical Analysis
In the pharmaceutical industry, the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites are paramount.[9][10][11] High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are indispensable techniques for these tasks.[12][13]
Cyanopropyl-Bonded Stationary Phases:
Cyanopropylsilanes are extensively used to create polar-bonded stationary phases for chromatography.[14][15] These phases are synthesized by reacting a cyanopropylsilane, such as 3-cyanopropyltrichlorosilane or 3-cyanopropyltriethoxysilane, with silica gel. The resulting cyanopropyl-functionalized silica exhibits unique selectivity due to the polar nature of the nitrile group.[15]
Workflow for Preparing a Cyanopropyl-Bonded Silica Stationary Phase
Caption: A simplified workflow for the preparation of a cyanopropyl-bonded stationary phase for chromatography.
Advantages in HPLC:
-
Alternative Selectivity: Cyanopropyl columns offer a different selectivity compared to traditional C8 and C18 reversed-phase columns, which is particularly useful for separating polar compounds.[16]
-
Normal-Phase and Reversed-Phase Capabilities: These columns can be used in both normal-phase and reversed-phase modes, providing flexibility in method development.[17]
-
Hydrophilic Interaction Chromatography (HILIC): Cyanopropyl phases are also suitable for HILIC, a technique used for separating highly polar analytes.[15]
Solid-Phase Extraction (SPE):
Cyanopropyl-functionalized silica is also a valuable sorbent in SPE for the selective extraction of polar compounds from nonpolar matrices.[1][2][14][18] This is particularly relevant in bioanalysis for cleaning up complex samples like plasma or urine before chromatographic analysis.
Surface Modification and Biomaterials
The ability of cyanopropylsilanes to form stable, functionalized surfaces has significant implications for the development of advanced biomaterials and medical devices.[19][20][21] Surface modification can enhance biocompatibility, control cell adhesion, and introduce specific functionalities.[22][23]
Cyanopropylsilane-Modified Nanoparticles for Drug Delivery:
The surface functionalization of nanoparticles with cyanopropylsilanes is an emerging area of research for controlled drug delivery.[20][24][25][26] The polar nitrile groups can be used to modulate the hydrophilicity of the nanoparticle surface, potentially improving their circulation time in the body.[27] Furthermore, the nitrile group can serve as a synthetic handle for the attachment of targeting ligands or therapeutic agents.
The Nitrile Group in Medicinal Chemistry
The nitrile group is a prevalent functional group in many approved pharmaceutical agents.[3] Its incorporation into a drug molecule can:
-
Enhance Binding Affinity: The nitrile group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.[2]
-
Improve Pharmacokinetic Properties: The introduction of a nitrile can modulate a molecule's polarity, lipophilicity, and metabolic stability.[12]
-
Serve as a Bioisostere: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group.[12]
The presence of the nitrile functionality in cyanopropylsilanes makes them attractive building blocks in medicinal chemistry and for the development of novel therapeutic agents.
Hydrolytic Stability: A Critical Consideration
For any application involving exposure to aqueous environments, the hydrolytic stability of the silane layer is of utmost importance.[13][28][29] The Si-O-Si bonds that anchor the silane to a surface can be susceptible to hydrolysis, especially under harsh pH conditions or at elevated temperatures.[28][30] The stability of a cyanopropylsilane-modified surface will depend on factors such as the density of the silane layer, the presence of cross-linking between silane molecules, and the specific environmental conditions.
Part 4: Future Perspectives and Conclusion
Organosilicon chemistry, and specifically the study of cyanopropylsilanes, continues to be a vibrant area of research. The convergence of materials science, analytical chemistry, and drug discovery is creating new opportunities for these versatile compounds. Future research is likely to focus on:
-
The development of novel cyanopropylsilane-based drug delivery systems with enhanced targeting and controlled release capabilities.
-
The synthesis of new cyanopropyl-functionalized materials with tailored properties for specific biomedical applications.
-
The exploration of cyanopropylsilanes as key intermediates in the synthesis of complex pharmaceutical molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A new solid phase extraction sorbent developed based on cyanopropyl functionalized silica nanoparticles for organophosphorus pesticides determination. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Cyanopropyl-trichlorosilane for synthesis 1071-27-8 [sigmaaldrich.com]
- 8. 3-Cyanopropyltriethoxysilane 98 1067-47-6 [sigmaaldrich.com]
- 9. Chromatography Applications In Pharmaceuticals - Axion Labs [axionlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Functionalized mesoporous silica materials for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Materials | Special Issue : Functionalized Silica Materials: Preparation and Applications [mdpi.com]
- 22. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 23. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Surface functionalization of magnetic mesoporous silica nanoparticles for controlled drug release - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Co-delivery of siRNA and therapeutic agents using nanocarriers to overcome cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 30. gelest.com [gelest.com]
A Technical Guide to the Safe Handling of (3-Cyanopropyl)dimethylchlorosilane for Research Professionals
This document provides a comprehensive technical overview of the hazards, handling protocols, and emergency procedures associated with (3-Cyanopropyl)dimethylchlorosilane (CAS: 18156-15-5). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the underlying chemical principles that dictate safe laboratory practices. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Section 1: Compound Profile and Inherent Reactivity
This compound is a bifunctional organosilicon compound, featuring both a reactive chlorosilane moiety and a polar nitrile group.[1] This dual nature makes it a valuable reagent for the synthesis of complex organosilicon compounds and for the surface modification of materials like silica nanoparticles, where it imparts high stability and selectivity.[1]
The primary danger of this compound stems from the silicon-chlorine bond. Chlorosilanes react exothermically and often violently with protic substances, most notably atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is the root cause of the compound's corrosivity and much of its handling complexity. The presence of the cyanopropyl group introduces considerations related to its own toxicity profile, particularly if ingested or if it decomposes under high heat.
Section 2: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance requiring stringent safety protocols.[3] Its hazards are multifaceted, encompassing corrosivity, toxicity, and combustibility.[3][4] A summary of its GHS classification provides a clear initial risk assessment.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1A / 1B | H314: Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][4] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |
| Corrosive to Metals | - | H290: May be corrosive to metals[4] |
| Flammable/Combustible Liquid | - | H226/H227: Flammable liquid and vapour / Combustible liquid[3][4] |
The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[2] Inhalation of the vapor or the HCl gas produced upon hydrolysis causes severe irritation and potential damage to the respiratory tract.[2][3] Direct contact with the liquid results in severe, deep-seated chemical burns to the skin and can cause permanent eye damage, including blindness.[2][5] Ingestion is highly dangerous due to the compound's toxicity and the immediate corrosive damage to the gastrointestinal tract.[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Given the high reactivity and hazardous nature of this reagent, a multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.
Primary Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides essential ventilation to contain corrosive vapors and protect the user from inhalation exposure.[3][4]
-
Inert Atmosphere: Handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis from ambient moisture, which degrades the reagent and creates a hazardous HCl atmosphere.[3]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in immediate proximity to the work area.[6] Immediate and prolonged flushing is the most critical first aid measure for skin or eye contact.[2]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected carefully and inspected before every use.[6]
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes/Face | Tightly-fitting chemical splash goggles AND a full-face shield. | Goggles are essential to prevent splashes from reaching the eyes.[2][6] A face shield worn over goggles protects the entire face from splashes and fumes.[2] |
| Hands | Chemical-impermeable gloves (e.g., butyl rubber or Viton™ for extended use; heavy-duty nitrile for incidental contact). | Handle with gloves inspected prior to use.[4] The chlorosilane can penetrate standard laboratory gloves quickly. Always double-check glove compatibility charts. |
| Body | Flame-resistant laboratory coat and chemical-resistant apron. | Provides a barrier against splashes and protects underlying clothing.[4] |
| Respiratory | NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases. | Required if there is a risk of exceeding exposure limits or in case of ventilation failure.[3] Use should be governed by a formal respiratory protection program. |
Section 4: Standard Operating Procedure for Laboratory Handling
The following protocol details a standard laboratory workflow for transferring the reagent from a supplier bottle (e.g., a Sure/Seal™ bottle) to a reaction vessel. The causality behind each step is explained to reinforce the principles of safe handling.
Protocol: Inert Atmosphere Transfer of this compound
-
Preparation and System Setup:
-
Step 1a: Assemble and flame-dry all glassware (reaction flask, syringes, needles) under vacuum and backfill with dry argon or nitrogen.
-
Causality: This removes adsorbed water from glass surfaces, preventing immediate hydrolysis and HCl formation upon reagent introduction.
-
-
Step 1b: Don all required PPE (face shield over goggles, appropriate gloves, lab coat).
-
Causality: Establishes the necessary protective barriers before the primary container is opened.
-
-
Step 1c: Ensure the reaction flask is securely clamped within the fume hood and equipped with a gas inlet and a septum for liquid transfer.
-
Causality: A stable setup prevents spills and ensures the inert atmosphere is maintained.
-
-
-
Reagent Transfer:
-
Step 2a: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Causality: This positive pressure prevents air and moisture from entering the bottle when the liquid is withdrawn.
-
-
Step 2b: Using a clean, dry syringe fitted with a long needle, draw a small amount of inert gas from the headspace of the reaction flask before puncturing the reagent bottle septum.
-
Causality: This "gas cushion" in the syringe prevents the plunger from being forced out by the bottle's positive pressure.
-
-
Step 2c: Slowly withdraw the required volume of this compound into the syringe. Keep the needle tip below the liquid surface to avoid drawing vapor.
-
Step 2d: Withdraw the syringe and immediately insert it into the septum of the reaction flask. Slowly dispense the liquid into the flask.
-
Causality: A swift, deliberate transfer minimizes the time the reagent is exposed to any potential atmospheric breach.
-
-
-
Post-Transfer Quenching and Cleanup:
-
Step 3a: Do not pull the empty syringe out of the reaction flask immediately. Instead, draw inert gas from the flask's headspace into the syringe and expel it back into the flask. Repeat 2-3 times.
-
Causality: This purges the syringe and needle of residual liquid, reducing the risk of hazardous drips during cleanup.
-
-
Step 3b: Withdraw the syringe and immediately quench it by drawing up a quenching solution (e.g., isopropanol, followed by a basic solution like aqueous sodium bicarbonate) in the fume hood.
-
Causality: Isopropanol reacts with the residual chlorosilane in a more controlled manner than water. The subsequent basic wash neutralizes the resulting HCl.
-
-
Step 3c: Wipe down any contaminated surfaces with an appropriate decontaminating solution and dispose of all waste in a designated hazardous waste container.[7]
-
Below is a diagram illustrating this safe handling workflow.
Caption: Workflow for Safe Transfer and Quenching.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[3][4]
-
Control Vapors and Ignition Sources: Ensure all ignition sources are eliminated.[4][8] Use water spray/fog only to knock down the vapor cloud, taking extreme care that the water runoff does not contact the spilled liquid.[2][8]
-
Containment: For small spills, cover with a non-combustible absorbent material like dry sand, earth, or vermiculite.[8] Do not use combustible absorbents. For larger spills, containment with dikes may be necessary. Alcohol-resistant aqueous film-forming foam (AR-AFFF) can be used to suppress vapors.[2][8]
-
Neutralization and Collection: Once absorbed, the material should be collected using non-sparking tools into a suitable, sealable container for hazardous waste disposal.[4] Spills can be cautiously neutralized with a weak base like sodium bicarbonate.[8]
Fire Response:
-
Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[3][4]
-
DO NOT USE WATER: Direct application of water to a chlorosilane fire will result in a violent reaction, releasing large amounts of flammable hydrogen and corrosive HCl gas, which will intensify the fire and hazard.[2][8]
-
Firefighter Safety: Responders must wear full protective gear, including a self-contained breathing apparatus (SCBA).[3] Containers exposed to fire should be cooled with a water spray, again ensuring runoff does not contact the material.[8]
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.
Section 6: Storage and Waste Disposal
Proper Storage:
-
Store in the original, tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][4]
-
The storage area must be free of moisture and incompatible materials such as bases, amines, alcohols, and oxidizing agents.[3]
-
Store under an inert atmosphere to maintain reagent quality and prevent pressure buildup from HCl formation.[3]
Waste Management:
-
All waste containing this compound or its byproducts must be treated as hazardous waste.[3][7]
-
Small residual amounts on equipment can be quenched as described in the handling protocol (Section 4).
-
Bulk waste requires professional disposal. The two primary industrial methods are:
-
Specialized Incineration: Requires equipment capable of scrubbing acidic gases (HCl) and handling silica (SiO₂) particulate matter.[2]
-
Controlled Hydrolysis: The waste is slowly added to a stirred, cooled, basic solution (e.g., calcium hydroxide or sodium hydroxide slurry) to neutralize the HCl as it forms and precipitate the silicon as inert silica/siloxanes.[9] This is a hazardous process that should only be performed by trained personnel in appropriate facilities.
-
Section 7: Quantitative Data Summary
The following table summarizes key physical and chemical properties for quick reference.
| Property | Value |
| CAS Number | 18156-15-5[3] |
| Molecular Formula | C₆H₁₂ClNSi[10] |
| Molecular Weight | 161.70 g/mol [10] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 109 °C @ 15 mmHg |
| Flash Point | 108 °C |
| Specific Gravity | 0.99 (20/20 °C)[10] |
| Refractive Index | 1.45[10] |
| Key Reactivity | Moisture sensitive; reacts violently with water.[1][3] |
References
- 1. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. scribd.com [scribd.com]
- 7. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
- 8. nj.gov [nj.gov]
- 9. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 10. labproinc.com [labproinc.com]
Navigating the Medium: A Technical Guide to the Solubility of (3-Cyanopropyl)dimethylchlorosilane
Introduction: The Versatility of a Bifunctional Silane
(3-Cyanopropyl)dimethylchlorosilane is a versatile organosilicon compound characterized by its bifunctional nature.[1] It possesses both a polar nitrile group and a hydrolyzable chlorosilyl group, enabling a wide array of chemical transformations.[1] This unique structure makes it a valuable intermediate in the synthesis of silicone polymers, a coupling agent to enhance adhesion between different materials, and a tool for surface modification to alter properties like hydrophobicity.[2][3] Its application extends to the development of drug delivery systems, where the silane functionality aids in attaching therapeutic agents to carriers.[2][3] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in these diverse applications, dictating reaction conditions, purification strategies, and formulation development. This guide provides an in-depth exploration of its solubility characteristics, supported by a detailed experimental protocol for its determination.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The molecule can be dissected into three key components: the reactive chlorosilyl head, the flexible dimethylsilyl group, and the polar cyanopropyl tail.
The overarching principle of "like dissolves like" is a useful starting point.[4] Polar solvents are generally favored for dissolving polar compounds, while nonpolar solvents are better suited for nonpolar compounds.[4] this compound presents a mixed character. The nitrile group (-C≡N) introduces significant polarity through its large dipole moment. Conversely, the dimethylsilyl and propyl components contribute to its nonpolar, hydrophobic character.
A critical consideration is the high reactivity of the silicon-chlorine (Si-Cl) bond.[5][6] This bond is highly susceptible to hydrolysis in the presence of water or other protic solvents (e.g., alcohols, primary/secondary amines), leading to the formation of silanols and hydrochloric acid.[5] This reaction is often rapid and can result in the formation of insoluble siloxane polymers.[5] Therefore, for the purpose of determining true solubility, the use of anhydrous, aprotic solvents is essential.
Qualitative Solubility Assessment
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | The high dipole moments of these solvents can effectively solvate the polar cyano group, while their aprotic nature prevents reaction with the chlorosilyl group. Acetonitrile, in particular, is noted to enhance silane solubility.[8] |
| Nonpolar Solvents | Hexane, Toluene, Benzene | Moderate to Low | These solvents will primarily interact with the nonpolar alkyl and dimethylsilyl portions of the molecule. The polar cyano group will be poorly solvated, limiting overall solubility. Similar chlorosilanes are soluble in these solvents.[2] |
| Ethers | Diethyl ether | Moderate | Ethers have a moderate polarity and can solvate the molecule to some extent. Anhydrous ethers are suitable solvents for reactions involving chlorosilanes.[8] |
| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive (Not Soluble) | These solvents will react vigorously with the chlorosilyl group, leading to decomposition rather than dissolution.[5][6] |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent, with a strong emphasis on anhydrous conditions to ensure data integrity.
Materials and Reagents
-
This compound (purity ≥95%)[9]
-
Anhydrous organic solvent of interest (e.g., acetonitrile, THF, DCM, hexane)
-
Inert gas (Nitrogen or Argon)
-
Drying agent for glassware (e.g., oven at 120 °C)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Gas-tight syringes
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Internal standard (a non-reactive compound with a distinct signal from the analyte and solvent)
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Anhydrous Environment:
-
Thoroughly clean all glassware and dry in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous grade solvents. If necessary, further dry the solvents using appropriate methods (e.g., molecular sieves).
-
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, accurately weigh a small amount of this compound into a pre-weighed, dry glass vial.
-
Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the vial.
-
Add a small, clean magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take aliquots at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, stop the stirring and allow the solution to stand undisturbed for a short period to allow larger particles to settle.
-
To ensure complete removal of any undissolved material, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Analysis of the Saturated Solution:
-
Carefully extract a known volume of the clear supernatant using a gas-tight syringe. Take care not to disturb the sediment.
-
Dilute the aliquot with a known volume of the same anhydrous solvent to bring the concentration within the linear range of the analytical instrument.
-
Add a precise amount of a suitable internal standard.
-
Analyze the diluted sample using a calibrated GC-MS or NMR method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the silane in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[10] All operations should be conducted under an inert atmosphere to prevent contact with moisture.[3] In case of spills, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste.[11]
Intermolecular Interactions and Solubility
The solubility of this compound is a result of a complex interplay of intermolecular forces between the solute and solvent molecules.
Caption: Intermolecular forces influencing the solubility of this compound.
In polar aprotic solvents , the strong dipole of the solvent molecules interacts favorably with the polar cyano group of the solute, leading to effective solvation and high solubility. In nonpolar solvents , the primary interactions are weaker van der Waals forces between the solvent and the nonpolar alkyl and dimethylsilyl portions of the solute. The energy gained from these interactions may not be sufficient to overcome the solute-solute interactions, resulting in lower solubility.
Conclusion
This compound is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. While it is generally soluble in a range of anhydrous polar aprotic and, to a lesser extent, nonpolar organic solvents, its high reactivity with protic solvents necessitates careful handling and experimental design. The provided technical guide offers a comprehensive overview of the factors influencing its solubility and a detailed protocol for its accurate determination. This information is critical for researchers and professionals in materials science and drug development to optimize reaction conditions, purification processes, and the formulation of new products based on this versatile organosilane.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.com [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 9. labproinc.com [labproinc.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Spectroscopic Characterization of (3-Cyanopropyl)dimethylchlorosilane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (3-Cyanopropyl)dimethylchlorosilane (CAS No. 18156-15-5), a bifunctional organosilane compound of significant interest in materials science and surface chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a thorough understanding of its structural verification through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Introduction: The Molecular Blueprint
This compound is a versatile molecule featuring a reactive chlorosilyl group for covalent attachment to hydroxylated surfaces and a terminal nitrile group that can be further functionalized.[1] Its utility in applications such as self-assembled monolayers, chromatography, and bioconjugation hinges on the precise confirmation of its molecular structure and purity. Spectroscopic techniques like NMR and IR are indispensable for this purpose, providing a detailed "fingerprint" of the molecule.
This guide will elucidate the causality behind spectroscopic signatures, offering not just data, but a framework for its interpretation. We will explore the ¹H NMR, ¹³C NMR, and FTIR spectra, detailing the rationale for signal assignments and providing field-proven protocols for data acquisition.
Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound reveals four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the silicon, chlorine, and nitrile groups influence the chemical shifts of the neighboring protons, causing them to resonate at different frequencies.
Data Summary: ¹H NMR
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Si-CH ₂- (1) | ~0.99 | Triplet | 2H |
| -CH ₂- (2) | ~1.79 | Quintet | 2H |
| -CH ₂-CN (3) | ~2.41 | Triplet | 2H |
| Si-(CH ₃)₂ (5) | ~0.45 | Singlet | 6H |
Note: The chemical shifts are approximate values obtained from supplier data and may vary slightly depending on the solvent and instrument frequency.[2][3]
Expert Interpretation:
-
Si-(CH₃)₂ (Signal 5): The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and thus appear as a single, sharp peak (singlet) at approximately 0.45 ppm. This upfield shift is characteristic of protons on methyl groups bonded to silicon.
-
Si-CH₂- (Signal 1): The methylene protons adjacent to the silicon atom appear as a triplet around 0.99 ppm. The signal is split into a triplet due to coupling with the two adjacent protons of the neighboring methylene group (Signal 2).
-
-CH₂- (Signal 2): These central methylene protons are flanked by two other methylene groups. Consequently, their signal is split into a quintet (or multiplet) at approximately 1.79 ppm due to coupling with the protons of both Signal 1 and Signal 3.
-
-CH₂-CN (Signal 3): The methylene protons adjacent to the electron-withdrawing nitrile group are the most deshielded of the propyl chain protons, resonating downfield at around 2.41 ppm. This signal appears as a triplet due to coupling with the neighboring methylene protons (Signal 2).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.[4][5][6] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[5]
Data Summary: ¹³C NMR
| Signal Assignment | Chemical Shift (ppm) |
| C H₂ (1) | ~20.3 |
| C H₂ (2) | ~20.5 |
| C H₂ (3) | ~17.4 |
| C N (4) | ~119.5 |
| Si-(C H₃)₂ (5) | ~-0.5 |
Note: The chemical shifts are approximate values and may vary.[2]
Expert Interpretation:
-
Si-(CH₃)₂ (Signal 5): The carbon atoms of the dimethylsilyl group typically appear upfield, often below 0 ppm, which is consistent with the observed shift of approximately -0.5 ppm.
-
Propyl Chain Carbons (Signals 1, 2, 3): The three methylene carbons of the propyl chain resonate in the aliphatic region of the spectrum. Their specific assignments can be complex without further 2D NMR experiments, but they are found at approximately 20.3, 20.5, and 17.4 ppm.
-
Nitrile Carbon (Signal 4): The carbon of the nitrile group (C≡N) is significantly deshielded and appears far downfield at around 119.5 ppm, a characteristic chemical shift for this functional group.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Data Summary: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |
| Nitrile (-C≡N) | Stretch | 2240 - 2260 | Sharp, intense peak confirming the cyano group.[1] |
| Alkane (C-H) | Stretch | 2850 - 2960 | Indicates the propyl chain and dimethyl groups.[1] |
| Si-CH₃ | Rock/Bend | 1250 - 1270, 780-850 | Characteristic absorptions for the dimethylsilyl group.[1][7][8] |
| Si-Cl | Stretch | 450 - 650 | Key peak to monitor during surface modification reactions.[1] |
Expert Interpretation:
The IR spectrum of this compound is distinguished by several key features. The most prominent is the sharp, strong absorption band in the 2240 - 2260 cm⁻¹ region, which is a definitive indicator of the nitrile (C≡N) stretching vibration.[1] The presence of the propyl chain and methyl groups is confirmed by C-H stretching vibrations between 2850 and 2960 cm⁻¹.[1] Furthermore, characteristic absorptions for the dimethylsilyl group are expected around 1250 - 1270 cm⁻¹ and 780-850 cm⁻¹.[1][7][8] The Si-Cl stretching vibration, typically found in the 450 - 650 cm⁻¹ range, is crucial for monitoring the hydrolysis and subsequent covalent bond formation when this silane is used for surface modification.[1]
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring high-quality, reproducible data.
NMR Data Acquisition
Due to the moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. This compound(18156-15-5) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(18156-15-5) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. compoundchem.com [compoundchem.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
Role of (3-Cyanopropyl)dimethylchlorosilane as a chemical intermediate.
An In-depth Technical Guide to (3-Cyanopropyl)dimethylchlorosilane: A Versatile Chemical Intermediate
Introduction: The Power of Bifunctionality in Organosilicon Chemistry
In the landscape of modern chemistry, intermediates are the unsung heroes, providing the foundational building blocks for complex molecules and advanced materials. Among these, this compound holds a significant position within the family of organosilicon compounds.[1] Its value and versatility stem from its unique bifunctional nature: it possesses both a highly reactive chlorosilyl group and a synthetically adaptable cyanopropyl tail.[1] This dual-functionality allows it to act as a powerful molecular bridge, linking inorganic substrates to organic systems and enabling a vast array of chemical transformations.
This guide, intended for researchers, scientists, and drug development professionals, explores the core chemistry, mechanisms, and field-proven applications of this compound. We will delve into its role not merely as a reagent, but as a strategic tool for surface engineering, advanced material synthesis, and the development of next-generation pharmaceutical technologies.
Physicochemical Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| CAS Number | 18156-15-5[1][2] |
| Molecular Formula | C₆H₁₂ClNSi[3] |
| Molecular Weight | 161.70 g/mol [1][3] |
| Appearance | Colorless to light yellow clear liquid[4] |
| Boiling Point | 109°C[3] |
| Specific Gravity | 0.99[2] |
| Refractive Index | 1.45[2] |
| Purity | Typically ≥95.0% (GC)[2][3] |
| Synonyms | Chloro(3-cyanopropyl)dimethylsilane, 4-(Chlorodimethylsilyl)butanenitrile[3][5] |
Core Chemistry: The Dual-Reactivity Engine
The utility of this compound is anchored in the distinct and complementary reactivity of its two functional ends.
The Chlorosilyl Group: The Anchor
The silicon-chlorine (Si-Cl) bond is the molecule's primary reactive site for surface attachment.[1] Its chemistry is governed by two sequential steps: hydrolysis and condensation.
-
Expertise & Causality: The Si-Cl bond is highly susceptible to nucleophilic attack by water or other hydroxyl-containing species. This reactivity is the cornerstone of its function as a silylating agent and coupling agent.[1][6][7] The process is self-validating; the formation of strong, covalent siloxane bonds provides a thermodynamically stable and durable surface modification.
-
Hydrolysis: The process begins with the rapid hydrolysis of the Si-Cl bond in the presence of moisture (even atmospheric) to form a reactive silanol intermediate (Si-OH).[1][8]
-
Condensation: This silanol intermediate readily condenses with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, or metal oxides.[1] This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively anchoring the molecule to the surface. The silanol can also self-condense with other silanol molecules to form polysiloxane layers.
-
The Cyanopropyl Group: The Functional Handle
Once anchored, the cyanopropyl group extends from the surface, imparting its unique properties and serving as a versatile synthetic handle for further functionalization.[1] The cyano (nitrile) group is strongly polar, a property that is critical for applications like chromatography.[4]
-
Expertise & Causality: The true power of this intermediate lies in the ability to perform subsequent chemistry on the cyano group after surface immobilization. This allows for the creation of highly tailored surfaces. For instance, converting the cyano group to an amine completely changes the surface charge and its potential for bioconjugation.
Key transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, introducing acidic sites and negative charge capability.[1]
-
Reduction: It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄), creating a positively charged, nucleophilic surface suitable for coupling biomolecules.[1]
-
Organometallic Addition: Grignard or organolithium reagents can add to the cyano group to form ketones after hydrolysis, enabling the attachment of diverse organic moieties.[1]
Applications as a Strategic Intermediate
The dual-reactivity of this compound makes it a cornerstone intermediate in several high-tech fields.
Surface Modification and Chromatography
This is arguably the most prominent application. By covalently bonding to hydroxylated surfaces, the silane alters their properties, a critical process in materials science.[9][10][11]
-
Chromatography: In analytical chemistry, it is used to prepare the stationary phase for both normal- and reversed-phase chromatography.[4][12] The cyanopropyl group creates a moderately polar surface, offering unique selectivity for separating a wide range of compounds, from pesticides to phenolic compounds.[12][13] This "CN" phase is valued for its distinct performance compared to traditional silica or C18 phases.
Experimental Protocol: Preparation of a Cyanopropyl-Bonded Silica Stationary Phase
-
Trustworthiness: This protocol is a self-validating system. Successful modification is confirmed by changes in the material's behavior (e.g., elemental analysis showing carbon and nitrogen content, or chromatographic retention characteristics).
-
Activation of Substrate:
-
Dry chromatography-grade silica gel (e.g., 100 g, 60 Å pore size) under vacuum at 150°C for 12 hours to remove physisorbed water and maximize the number of available surface silanol groups.
-
Causality: This activation step is critical. Residual water in the solvent or on the silica surface can lead to self-polymerization of the silane in solution, reducing the efficiency of surface bonding.
-
-
Silylation Reaction:
-
Suspend the dried silica in an anhydrous solvent (e.g., 500 mL of toluene) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add this compound (e.g., 20 mL) to the slurry under a nitrogen atmosphere. A tertiary amine base like pyridine or triethylamine (e.g., 10 mL) can be added to act as an acid scavenger for the HCl byproduct.
-
Causality: Anhydrous conditions are paramount to prevent premature hydrolysis of the chlorosilane. The nitrogen atmosphere prevents atmospheric moisture from interfering.
-
-
Reaction Completion & Capping:
-
Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 8-12 hours with stirring.
-
After cooling, unreacted silanol groups can be "end-capped" by adding a smaller, more reactive silylating agent like trimethylchlorosilane (TMCS) and refluxing for an additional 2-4 hours.
-
Causality: End-capping minimizes the number of free silanol groups on the final product, which can cause undesirable peak tailing in chromatography.
-
-
Washing and Isolation:
-
Filter the modified silica and wash sequentially with toluene, methanol, and diethyl ether to remove unreacted silane and byproducts.
-
Dry the final product under vacuum at 60°C to yield the cyanopropyl-bonded silica.
-
Pharmaceutical Synthesis and Drug Delivery
In the pharmaceutical realm, silylation is a key strategy for protecting reactive functional groups during multi-step organic synthesis.[6][14][15] While more sterically hindered silanes are common for protection, this compound finds its niche in functionalizing drug delivery systems.[9][10]
-
Drug Carrier Functionalization: It can be used to modify the surface of carriers like mesoporous silica nanoparticles (MSNs).[8] The chlorosilyl group anchors the molecule to the MSN, and the cyano tail can then be used to attach therapeutic agents, targeting ligands, or molecules that control drug release kinetics.[8][9][10]
Workflow: Conceptual Functionalization of a Silica Nanoparticle Drug Carrier
Synthesis Pathway
The predominant industrial synthesis of this compound is a robust two-step process.[1]
-
Hydrosilylation: The process begins with the platinum-catalyzed addition of methyldichlorosilane to allyl cyanide. This hydrosilylation reaction efficiently forms the stable silicon-carbon bond.[1][16]
-
Methylation: The resulting intermediate, (3-cyanopropyl)methyldichlorosilane, is then selectively methylated using a reagent like a methyl Grignard (CH₃MgBr) or methyl sodium to replace one of the two chlorine atoms with a methyl group, yielding the final product.[1]
Safety and Handling
As a reactive chlorosilane, this compound requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[17] It is toxic if swallowed and reacts violently with water/moisture to release corrosive hydrogen chloride gas.[4]
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Storage: Store in a tightly closed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[16][17]
Conclusion
This compound is far more than a simple chemical. It is a sophisticated molecular tool whose value is derived from its elegant bifunctionality. The reactive chlorosilyl "anchor" and the versatile cyanopropyl "handle" provide a powerful platform for chemists and material scientists. From enhancing the separation power of analytical columns to enabling the construction of advanced drug delivery systems, this intermediate serves as a critical bridge between the inorganic and organic worlds, empowering innovation across multiple scientific disciplines.
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]
- 5. 3-CYANOPROPYLDIMETHYLCHLOROSILANE | [gelest.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes & Protocols: (3-Cyanopropyl)dimethylchlorosilane as a High-Performance Coupling Agent in Composite Materials
Prepared by: Senior Application Scientist, Gemini Division
Abstract and Scientific Context
(3-Cyanopropyl)dimethylchlorosilane is a bifunctional organosilane compound that holds a prominent position in the field of materials science for its role as a versatile coupling agent.[1] Its molecular architecture is uniquely suited to bridge the interface between inorganic fillers and organic polymer matrices, a critical factor in the development of high-performance composite materials.[1] The molecule features a reactive dimethylchlorosilyl group (-Si(CH₃)₂Cl) at one end, which serves as the anchor to inorganic substrates, and a polar cyanopropyl group (-CH₂(CH₂)₂C≡N) at the other, which ensures strong interaction with the polymer matrix.[1] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for leveraging this compound to enhance the mechanical and thermal properties of advanced composites.
The Coupling Mechanism: A Molecular Bridge
The efficacy of this compound as a coupling agent is rooted in a two-stage chemical process that covalently links dissimilar materials.
Stage 1: Hydrolysis and Surface Condensation The process begins with the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bond upon exposure to moisture.[1] This reaction, often catalyzed by ambient or intentionally introduced water, converts the chlorosilane into a reactive silanol intermediate (Si-OH). This silanol is then free to condense with hydroxyl groups (-OH) present on the surface of inorganic fillers like silica, glass, or metal oxides. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Filler), effectively grafting the coupling agent onto the filler surface.[1]
Stage 2: Interfacial Adhesion with the Polymer Matrix Once anchored to the filler, the molecule's cyanopropyl "tail" extends outward into the polymer matrix. The terminal nitrile group (-C≡N) is highly polar, allowing it to form strong dipole-dipole interactions and hydrogen bonds with a variety of polymer resins, such as epoxies and polyesters.[2] This enhanced interfacial interaction facilitates better stress transfer from the polymer matrix to the reinforcing filler, significantly improving the composite's overall mechanical performance and durability.[3]
References
Step-by-step guide to silylation with (3-Cyanopropyl)dimethylchlorosilane.
Application Notes & Protocols
Topic: A Step-by-Step Guide to Silylation with (3-Cyanopropyl)dimethylchlorosilane
Introduction: Beyond Simple Protection - Functional Silylation with this compound
In modern organic synthesis and drug development, the protection of reactive functional groups is a cornerstone of multistep strategies. Silyl ethers are a preeminent class of protecting groups for alcohols, valued for their ease of formation, tunable stability, and mild removal conditions.[1] The choice of silylating agent is paramount, as the substituents on the silicon atom dictate the steric and electronic properties of the resulting silyl ether, influencing its stability and reactivity.[1][2]
While standard agents like tert-butyldimethylchlorosilane (TBSCl) or triisopropylchlorosilane (TIPSCl) are workhorses for introducing inert, bulky protecting groups, this compound (CPDCS) offers a unique proposition: functional protection . This bifunctional reagent possesses both a reactive chlorosilyl moiety for the silylation reaction and a polar cyanopropyl tail.[3]
The introduction of the cyano group imparts distinct properties to the protected molecule, such as altered polarity, which can be leveraged in chromatographic separations. More importantly, the nitrile group serves as a versatile synthetic handle for subsequent transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, thereby expanding the synthetic utility of the protected intermediate.[3][4][5] CPDCS is a valuable tool for researchers seeking to modify surfaces, synthesize specialty silicone-based materials, or introduce a functionalizable tether onto a core molecule.[6][7][8]
This guide provides a comprehensive, step-by-step protocol for the silylation of alcohols using CPDCS, grounded in mechanistic principles and practical laboratory insights.
The Chemistry: Mechanism of Silylation
The silylation of an alcohol with a chlorosilane such as CPDCS proceeds via a nucleophilic substitution (SN2) reaction at the silicon center.[9] The process is facilitated by a base, which plays a dual role.
-
Activation of the Nucleophile: The base deprotonates the alcohol (ROH), forming a more nucleophilic alkoxide (RO⁻).[9]
-
Byproduct Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from catalyzing undesired side reactions or the reversal of the silylation.[10]
A common and effective base for this transformation is imidazole, which is thought to form a highly reactive silylimidazolium intermediate, accelerating the reaction. Other tertiary amine bases like triethylamine (Et₃N) are also widely used.[11][12]
Experimental Design: Materials and Reagents
Selecting the appropriate reagents and ensuring anhydrous conditions are critical for a successful silylation reaction. Chlorosilanes, including CPDCS, react violently with moisture to form siloxanes and release corrosive HCl gas.[6][13]
| Reagent/Material | Role | Key Considerations |
| This compound (CPDCS) | Silylating Agent | Highly reactive with water; handle under inert atmosphere.[6] Purity should be >95%. |
| Substrate (e.g., Benzyl Alcohol) | Molecule to be protected | Must contain a reactive hydroxyl group. Ensure the substrate is anhydrous. |
| Base (e.g., Imidazole, Triethylamine) | Catalyst & HCl Scavenger | Imidazole is highly effective.[12] Triethylamine is a common alternative.[11] Must be anhydrous. |
| Solvent (e.g., DCM, THF, DMF) | Reaction Medium | Must be aprotic and anhydrous.[11] DCM is a good starting point. DMF can significantly accelerate the reaction but complicates aqueous workup.[12][14] |
| Inert Gas (Nitrogen or Argon) | Atmosphere Control | Prevents reaction with atmospheric moisture and oxygen. |
Visualized Workflow for Silylation
The following diagram outlines the general workflow for a typical silylation experiment, from initial setup to final product isolation.
Caption: General experimental workflow for the silylation of an alcohol.
Detailed Protocol: Silylation of Benzyl Alcohol with CPDCS
This protocol describes the silylation of benzyl alcohol as a model primary alcohol. Quantities can be scaled as needed, and reaction times may require optimization for different substrates.
Safety First: this compound is corrosive and reacts with water.[6][15] This procedure must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]
1. Preparation (Anhydrous Conditions) a. Thoroughly dry all glassware (e.g., round-bottom flask, addition funnel) in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas. b. Assemble the glassware for the reaction under a positive pressure of nitrogen or argon. Use septa and needles for reagent transfers.
2. Reagent Setup a. To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl alcohol (1.00 g, 9.25 mmol, 1.0 equiv.). b. Add anhydrous dichloromethane (DCM, 20 mL). c. Add imidazole (0.76 g, 11.1 mmol, 1.2 equiv.). Stir the mixture at room temperature until all solids have dissolved. d. Cool the reaction flask to 0°C using an ice-water bath.
3. Silylation Reaction a. In a separate flame-dried, sealed flask, prepare a solution of this compound (1.65 g, 10.2 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). b. Using a syringe, add the CPDCS solution dropwise to the stirring alcohol/imidazole solution at 0°C over 10-15 minutes. A white precipitate (imidazolium hydrochloride) will form. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction for 2-4 hours.
4. Reaction Monitoring a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Prepare a TLC plate and spot the starting material (benzyl alcohol), a co-spot (starting material and reaction mixture), and the reaction mixture. c. Develop the plate in a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product, being less polar, will have a higher Rf value than the starting alcohol. d. The reaction is complete when the starting alcohol spot is no longer visible in the reaction mixture lane.
5. Workup and Extraction a. Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). b. Transfer the mixture to a separatory funnel. c. Extract the aqueous layer with DCM (2 x 20 mL). d. Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The washing steps remove residual imidazole and salts. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification a. The crude product will be a pale yellow oil. Purify the crude material by flash column chromatography on silica gel.[12] b. Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% ethyl acetate in hexanes). c. Collect fractions and analyze by TLC to identify the pure product. d. Combine the pure fractions and remove the solvent in vacuo to yield the final product, 4-(dimethylsilyloxy)methylbenzonitrile, as a colorless oil.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Presence of moisture.[18]2. Insufficient base or reaction time.3. Sterically hindered alcohol. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry.2. Increase base to 1.5 equiv. and extend reaction time. Gentle heating (e.g., 40°C) may be required.[11]3. For hindered substrates, consider using a more reactive silylating agent or a stronger, non-nucleophilic base. |
| Low Yield | 1. Product loss during aqueous workup.2. Degradation on silica gel during chromatography. | 1. Perform extractions carefully and ensure complete phase separation.2. Deactivate the silica gel by pre-treating it with a 1% solution of triethylamine in the eluent system. |
| Formation of Siloxane Byproduct | Reaction of CPDCS with water. | Improve inert atmosphere technique. Use high-purity, anhydrous solvents and reagents.[19] |
Conclusion and Further Applications
The protocol detailed above provides a reliable method for the protection of alcohols using this compound. The resulting cyano-functionalized silyl ether is not merely a protected intermediate but a versatile building block. The terminal nitrile group can be readily transformed into other functional groups, opening avenues for further molecular elaboration in the fields of medicinal chemistry, materials science, and polymer synthesis.[4][8] This combination of robust protection and synthetic versatility makes CPDCS a powerful and strategic tool for the modern research scientist.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 6. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 11. researchgate.net [researchgate.net]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. fishersci.ch [fishersci.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | 18156-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. 실릴화 등급 용매 | Thermo Fisher Scientific [thermofisher.com]
Application Notes & Protocols: Leveraging (3-Cyanopropyl)dimethylchlorosilane for Advanced Drug Delivery Systems
Abstract: The precise surface engineering of nanocarriers is a cornerstone of modern drug delivery, enabling enhanced drug loading, controlled release kinetics, and improved biocompatibility. (3-Cyanopropyl)dimethylchlorosilane emerges as a pivotal reagent in this field, offering a bifunctional architecture ideal for modifying hydroxylated surfaces like silica. This guide provides an in-depth exploration of its application, elucidating the underlying chemical principles and furnishing detailed, field-proven protocols for the functionalization of mesoporous silica nanoparticles (MSNs), subsequent drug loading, and comprehensive characterization.
Foundational Principles: The Chemistry of this compound
This compound is an organosilicon compound distinguished by its dual-functionality.[1] This structure comprises:
-
A dimethylchlorosilyl group (-Si(CH₃)₂Cl) : This is the reactive anchor. The silicon-chlorine bond is highly susceptible to hydrolysis, readily reacting with surface hydroxyl groups (-OH) found on inorganic substrates like silica, glass, or metal oxides.[2][3] This reaction proceeds via a two-step hydrolysis and condensation mechanism, forming a stable covalent siloxane bond (-Si-O-).[4][5]
-
A 3-cyanopropyl group (-CH₂CH₂CH₂CN) : This is the functional moiety. The terminal nitrile (cyano) group is a compact, polar functional group.[6] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, can be exploited to modulate surface energy and influence interactions with drug molecules.[7][8]
The strategic importance of the nitrile group in pharmaceutical sciences is well-documented, with over 60 approved small-molecule drugs featuring this moiety.[6][9] Its inclusion in drug delivery carriers can enhance binding affinity for certain therapeutic agents and improve pharmacokinetic profiles.[7][10]
Mechanism of Surface Silanization
The covalent attachment of this compound to a hydroxylated surface is a robust and well-understood process. The primary steps are outlined below.
Caption: Hydrolysis and condensation of this compound.
Experimental Protocol: Functionalization of Mesoporous Silica Nanoparticles (MSNs)
This section details the synthesis of MSNs as the base nanocarrier, followed by their surface modification using this compound. Mesoporous silica is an ideal substrate due to its high surface area, tunable pore size, and excellent biocompatibility.[11][12]
Part A: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol is adapted from the Stöber method to produce monodisperse, spherical silica nanoparticles.[13]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Sodium hydroxide (NaOH), 2 M solution
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol, absolute
Procedure:
-
Template Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of 2 M NaOH solution while stirring vigorously.
-
Reaction Initiation: Heat the solution to 80°C in a round-bottom flask fitted with a condenser.
-
Silica Precursor Addition: While maintaining the temperature and stirring, rapidly add 5.0 mL of TEOS to the solution. A white precipitate will form almost immediately.
-
Particle Growth: Continue stirring the mixture at 80°C for 2 hours to allow for particle growth and stabilization.
-
Purification: Collect the nanoparticles by centrifugation. Wash the particles three times with deionized water and twice with ethanol to remove residual reactants.
-
Template Removal (Calcination): Dry the purified nanoparticles. To remove the CTAB template and expose the mesopores, heat the particles in a furnace to 550°C for 6 hours. The resulting white powder is the MSN substrate.
Part B: Surface Functionalization with this compound
This protocol must be performed under anhydrous conditions to prevent premature hydrolysis and self-polymerization of the silane in solution.[14]
Materials:
-
Calcined Mesoporous Silica Nanoparticles (MSNs) from Part A
-
Anhydrous Toluene
-
This compound
-
Triethylamine (optional, as an HCl scavenger)
-
Argon or Nitrogen gas supply
Procedure:
-
Drying the Substrate: Dry the synthesized MSNs under a high vacuum at 120°C overnight to remove any adsorbed water from the surface.
-
Reaction Setup: In a three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend 500 mg of the dried MSNs in 50 mL of anhydrous toluene. Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
Silane Addition: Add 1.0 mL of this compound to the suspension using a syringe. If desired, add 0.5 mL of triethylamine to neutralize the HCl byproduct of the reaction.[4]
-
Reaction: Reflux the mixture at 110°C for 24 hours with constant stirring under an inert atmosphere. This ensures a complete reaction between the silane and the surface silanol groups.
-
Purification: After cooling to room temperature, collect the functionalized nanoparticles (CN-MSNs) by centrifugation.
-
Washing: Wash the CN-MSNs thoroughly to remove unreacted silane and byproducts. Perform sequential washes: three times with toluene, followed by three times with ethanol.
-
Final Drying: Dry the purified CN-MSNs under vacuum at 60°C overnight. Store the final product in a desiccator.
Experimental Protocol: Drug Loading into CN-MSNs
The cyano-functionalized surface can enhance the loading of moderately polar drugs through dipole-dipole interactions and hydrogen bonding.[15] This protocol describes a passive adsorption method.[16][17]
Materials:
-
Dried Cyano-functionalized MSNs (CN-MSNs)
-
Model Drug (e.g., Doxorubicin hydrochloride, Ibuprofen)
-
Appropriate solvent for the drug (e.g., Ethanol, Phosphate-Buffered Saline)
Procedure:
-
Drug Solution Preparation: Prepare a concentrated solution of the model drug in the chosen solvent (e.g., 1 mg/mL).
-
Incubation: Disperse 50 mg of CN-MSNs into 10 mL of the drug solution.
-
Adsorption: Stir the suspension at room temperature for 24 hours in the dark to allow the drug molecules to diffuse into the mesopores and adsorb onto the surface.[18]
-
Separation: Centrifuge the suspension to pellet the drug-loaded nanoparticles (Drug@CN-MSNs).
-
Quantification of Loading: Collect the supernatant. Measure the concentration of the remaining drug in the supernatant using UV-Vis spectroscopy or HPLC. The amount of drug loaded is calculated by subtracting the amount of drug in the supernatant from the initial amount.
Drug Loading Calculation:
-
Loading Capacity (%) = (Mass of loaded drug / Mass of nanoparticles) × 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) × 100
Characterization and Quality Control
Rigorous characterization is essential to validate each step of the process. The following table summarizes key techniques and their expected outcomes.[19][20]
| Parameter | Technique | Expected Outcome & Interpretation |
| Successful Silanization | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a characteristic nitrile (-C≡N) stretching peak around 2245 cm⁻¹. Reduction in the broad -OH peak (~3400 cm⁻¹) and appearance of C-H stretching peaks (~2900 cm⁻¹) from the propyl chain.[21] |
| Amount of Grafted Silane | Thermogravimetric Analysis (TGA) | A distinct weight loss step corresponding to the decomposition of the organic cyanopropyl groups, allowing for quantification of the surface functionalization density. |
| Particle Size & Aggregation | Dynamic Light Scattering (DLS) | A slight increase in hydrodynamic diameter after functionalization. A low Polydispersity Index (PDI < 0.25) indicates a monodisperse and stable suspension. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential value after modification, reflecting the change in surface chemistry. The magnitude indicates colloidal stability.[22] |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) / Elemental Analysis | Confirmation of the presence of Nitrogen (from the cyano group) and Silicon on the nanoparticle surface. |
| Successful Drug Loading | UV-Vis Spectroscopy or HPLC | Quantitative measurement of drug concentration in the supernatant to calculate loading capacity and efficiency. |
Comprehensive Experimental Workflow
The following diagram provides a high-level overview of the entire process, from nanoparticle synthesis to the final characterization of the drug-loaded carrier.
Caption: Workflow for synthesis and drug loading of CN-MSNs.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low degree of functionalization (weak FTIR signal, low TGA weight loss) | 1. Incomplete drying of MSNs before reaction. 2. Presence of moisture in the solvent or reaction vessel. 3. Insufficient reaction time or temperature. | 1. Ensure MSNs are thoroughly dried under vacuum at >120°C. 2. Use freshly distilled anhydrous solvent and flame-dry glassware under an inert atmosphere. 3. Extend reflux time to 24 hours and ensure the temperature is maintained. |
| Particle aggregation observed in DLS (High PDI) | 1. Incomplete removal of unreacted silane causing cross-linking. 2. Inappropriate solvent for redispersion. 3. Excessive sonication causing particle fusion. | 1. Increase the number and volume of washing steps after functionalization. 2. Test different solvents (e.g., ethanol, water, PBS) for optimal dispersion. 3. Use a bath sonicator and limit sonication time to 5-15 minutes. |
| Low drug loading efficiency | 1. Poor drug solubility in the chosen solvent. 2. Unfavorable drug-surface interaction (e.g., charge repulsion). 3. Premature saturation of the drug solution. | 1. Select a solvent in which the drug is highly soluble. 2. Adjust the pH of the drug solution to optimize the charge state of both the drug and the CN-MSN surface. 3. Increase the concentration of the drug solution or the volume used for incubation. |
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 3. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 4. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 5. researchgate.net [researchgate.net]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 17. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Functionalization of Nanoparticles with (3-Cyanopropyl)dimethylchlorosilane
Introduction: The Strategic Advantage of Cyano-Terminated Surfaces
The surface functionalization of nanoparticles is a cornerstone of modern materials science and nanomedicine, enabling the precise tailoring of their physicochemical properties for specific applications.[1][2] Among the diverse array of surface modification agents, organosilanes are paramount for their ability to form stable, covalent bonds with inorganic nanoparticles bearing surface hydroxyl groups, such as silica (SiO₂) and various metal oxides (e.g., iron oxide).[3][4]
(3-Cyanopropyl)dimethylchlorosilane (CPDCS) is a bifunctional organosilane of particular interest. Its bifunctional nature, featuring a reactive chlorosilyl group and a terminal polar nitrile (cyano) group, allows for robust surface anchoring and subsequent chemical transformations.[5] The chlorosilyl moiety provides a highly reactive anchor for covalent attachment to nanoparticle surfaces, while the cyanopropyl group offers several strategic advantages:
-
Versatile Chemical Handle: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway for further conjugation with biomolecules, drugs, or targeting ligands.[5]
-
Controlled Hydrophilicity: The polar nitrile group imparts a degree of hydrophilicity to the nanoparticle surface, which can improve dispersibility in certain polar solvents and biological media.[6]
-
Metal Ion Chelation: The nitrogen atom in the cyano group possesses a lone pair of electrons, enabling it to act as a ligand for chelating metal ions, a property useful in applications like heavy metal removal or sensor development.[7][8]
This guide provides a comprehensive overview of the chemical principles and detailed protocols for the successful functionalization of nanoparticles using this compound, along with methods for validating the surface modification.
Core Mechanism: The Silanization Process
The covalent attachment of CPDCS to hydroxyl-bearing nanoparticle surfaces is a two-step process involving hydrolysis and condensation. The efficiency of this process is highly dependent on reaction conditions, particularly the presence of water.[5]
-
Hydrolysis: The foundational step is the hydrolysis of the silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack by water, leading to the formation of a reactive silanol intermediate ((3-Cyanopropyl)dimethylsilanol) and hydrochloric acid (HCl) as a byproduct.[5]
-
Causality: It is crucial to control this step. Premature hydrolysis in the bulk solution before the silane has reached the nanoparticle surface can lead to self-condensation of the silane, forming undesirable polysiloxane oligomers in the solution instead of a uniform monolayer on the nanoparticle. This is why anhydrous solvents are the preferred reaction medium.[4]
-
-
Condensation: The newly formed silanol group is reactive and can condense with the hydroxyl groups (M-OH, where M = Si, Fe, etc.) present on the nanoparticle surface. This reaction forms a stable, covalent siloxane bond (M-O-Si) and releases a molecule of water.[9]
-
In Anhydrous Conditions: When the reaction is performed under strictly anhydrous conditions, the chlorosilane can react directly with the surface hydroxyl groups, eliminating HCl.[9] This is often a slower but more controlled method for achieving a monolayer coverage.
-
The overall workflow from nanoparticle selection to final characterization is a systematic process designed to ensure reproducible results.
Caption: General workflow for nanoparticle functionalization.
The chemical transformation at the nanoparticle surface is the critical event in this process.
Caption: Reaction mechanism of CPDCS with a surface hydroxyl group.
Experimental Protocols
Safety Precautions: this compound is corrosive and toxic if swallowed. It causes severe skin burns and eye damage. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted hydrolysis from atmospheric moisture.
Protocol 1: Functionalization of Silica Nanoparticles (SiO₂-NPs)
This protocol details the modification of standard silica nanoparticles, which possess a high density of surface silanol (Si-OH) groups.
Materials:
-
Silica Nanoparticles (SiO₂-NPs), 100 mg
-
This compound (CPDCS)
-
Anhydrous Toluene
-
Ethanol
-
Round-bottom flask, condenser, and magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Add 100 mg of silica nanoparticles to a 250 mL round-bottom flask. Add 100 mL of anhydrous toluene.
-
Dispersion: Sonicate the suspension for 20 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.
-
Reaction Setup: Place the flask on a magnetic stirrer hotplate, add a stir bar, and fit the flask with a reflux condenser. Ensure the system is under a positive pressure of an inert gas (N₂ or Ar).
-
Silane Addition: Using a syringe, carefully add 0.5 mL of this compound to the stirring suspension.
-
Reaction: Heat the mixture to 80°C and allow it to react for 24 hours with vigorous stirring.
-
Rationale: Elevated temperature increases the reaction kinetics between the silane and the surface hydroxyl groups. A 24-hour period is typically sufficient to achieve a high degree of surface functionalization.[3]
-
-
Purification - Step 1: Cool the reaction mixture to room temperature. Transfer the suspension to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes to pellet the functionalized nanoparticles. Discard the supernatant.
-
Purification - Step 2: Resuspend the nanoparticle pellet in 50 mL of fresh toluene and sonicate for 10 minutes. Centrifuge again and discard the supernatant. Repeat this washing step twice more.
-
Rationale: This step is critical for removing unreacted silane and any physisorbed byproducts.
-
-
Purification - Step 3: Perform a final wash using 50 mL of ethanol to remove the toluene, then centrifuge and discard the supernatant.
-
Drying: Dry the final product (white powder) in a vacuum oven at 60°C overnight. Store the dried, functionalized nanoparticles in a desiccator.
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol is adapted for iron oxide nanoparticles, which also present surface hydroxyl groups (Fe-OH) suitable for silanization.[4]
Materials:
-
Oleic acid-capped or bare Iron Oxide Nanoparticles (IONPs), 100 mg
-
This compound (CPDCS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
High-power permanent magnet (for magnetic separation)
-
Three-neck round-bottom flask, condenser, and mechanical stirrer
Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of IONPs in 100 mL of anhydrous DMF in a three-neck flask.
-
Rationale: DMF is a polar aprotic solvent that is effective at dispersing IONPs while remaining suitable for the silanization reaction.
-
-
Dispersion: Sonicate the suspension for 30 minutes for uniform dispersion.
-
Reaction Setup: Equip the flask with a mechanical stirrer, a condenser, and a gas inlet for inert gas.
-
Silane Addition: Under a positive flow of inert gas, add 0.5 mL of this compound to the stirring suspension.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 24 hours.
-
Purification - Step 1: After cooling to room temperature, use a strong permanent magnet placed against the side of the flask to collect the functionalized IONPs. Carefully decant and discard the supernatant.
-
Purification - Step 2: Remove the magnet, add 50 mL of fresh anhydrous DMF, and redisperse the nanoparticles by sonication. Repeat the magnetic separation and decantation. Perform this wash step a total of three times.
-
Purification - Step 3: Wash the collected nanoparticles twice with 50 mL of ethanol using the same magnetic separation technique.
-
Drying: After the final wash, dry the black/brown powder under vacuum at 60°C overnight. Store in a desiccator.
Validation and Characterization
Confirming the successful functionalization of the nanoparticle surface is a critical step. The following techniques provide complementary evidence of surface modification.
| Technique | Purpose | Expected Result for Successful CPDCS Functionalization |
| Fourier Transform Infrared (FTIR) Spectroscopy | To identify functional groups present on the nanoparticle surface. | Appearance of a characteristic peak for the nitrile (-C≡N) group stretch, typically around 2245 cm⁻¹ . Broadening of the Si-O-Si or Fe-O-Si peak (~1000-1100 cm⁻¹) may also be observed.[7][12] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (the silane) grafted onto the inorganic nanoparticle core. | A distinct weight loss step between 200°C and 600°C corresponding to the thermal decomposition of the grafted cyanopropyl dimethylsilyl groups. The percentage of weight loss can be used to calculate the grafting density.[12] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To observe the morphology and dispersion of the nanoparticles before and after functionalization. | TEM can confirm that the nanoparticle core morphology remains intact. A slight increase in particle size or the appearance of a thin surface layer may be visible. SEM can show changes in the state of aggregation; well-functionalized particles often show improved dispersion.[6] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and surface charge (Zeta Potential) of the nanoparticles in a colloidal suspension. | An increase in the hydrodynamic diameter is expected due to the added organic layer. The zeta potential will change, reflecting the new surface chemistry. |
Applications in Research and Drug Development
The unique properties of cyanopropyl-functionalized nanoparticles make them valuable platforms for a range of applications.
-
Drug Delivery: The nanoparticle can be loaded with a therapeutic agent, and the terminal cyano group can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues, such as tumor cells.[2][13][14] This active targeting can enhance therapeutic efficacy and reduce side effects.[15]
-
Solid-Phase Extraction: The polar cyano group provides a hydrophilic stationary phase. Cyanopropyl-functionalized silica or magnetic nanoparticles have been successfully used as adsorbents in dispersive micro-solid phase extraction (D-µ-SPE) to isolate and concentrate polar analytes, such as pesticides, from water samples.[6]
-
Catalysis: Nanoparticles can serve as high-surface-area supports for catalysts. The cyanopropyl group can be used to anchor metallic catalysts or organocatalysts.
-
Biosensors: The versatile chemistry of the cyano group allows for the immobilization of biorecognition elements (e.g., enzymes, DNA) onto the nanoparticle surface for the development of sensitive and specific biosensors.
References
- 1. IJMS | Special Issue : Surface-Functionalized Nanoparticles: Preparations, Characterizations, and Applications [mdpi.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 6. deswater.com [deswater.com]
- 7. Novel magnetic graphene oxide functionalized cyanopropyl nanocomposite as an adsorbent for the removal of Pb(II) ions from aqueous media: equilibrium and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel magnetic graphene oxide functionalized cyanopropyl nanocomposite as an adsorbent for the removal of Pb(II) ions from aqueous media: equilibrium and kinetic studies (2018) | Mohammad Ali Gabris | 39 Citations [scispace.com]
- 9. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Laboratory scale synthesis of (3-Cyanopropyl)dimethylchlorosilane via hydrosilylation.
An Application Note for the Laboratory Scale Synthesis of (3-Cyanopropyl)dimethylchlorosilane via Hydrosilylation
Abstract
This compound is a valuable bifunctional organosilicon compound, featuring both a reactive chlorosilyl group and a polar nitrile functionality.[1] This unique structure makes it a crucial intermediate for the synthesis of specialty silicones, surface modification agents, and in the development of advanced materials for industries ranging from pharmaceuticals to electronics. This document provides a detailed guide for the laboratory-scale synthesis of this compound through the catalytic hydrosilylation of allyl cyanide with dimethylchlorosilane. The protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure a reproducible and high-yielding synthesis for researchers and chemical development professionals.
Scientific Principles and Rationale
The synthesis hinges on the hydrosilylation reaction, a cornerstone of organosilicon chemistry that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond.[2][3] This reaction is one of the most efficient methods for creating stable carbon-silicon bonds.[4]
The Catalytic Cycle: Chalk-Harrod Mechanism
The reaction is typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst.[3] The process is widely understood to proceed via the Chalk-Harrod mechanism, which ensures high selectivity and efficiency.[3]
The key steps of the catalytic cycle are:
-
Oxidative Addition: The catalyst's metal center (e.g., Pt(0)) reacts with the Si-H bond of dimethylchlorosilane, undergoing oxidative addition to form a metal-hydrido-silyl intermediate.[3]
-
Olefin Coordination: The alkene, allyl cyanide, coordinates to the metal complex.
-
Migratory Insertion: The coordinated allyl cyanide inserts into the metal-hydride bond. This step is regioselective, typically following an anti-Markovnikov pathway where the silicon atom attaches to the terminal carbon of the double bond.[3] This selectivity is crucial for forming the desired linear 3-cyanopropyl product.
-
Reductive Elimination: The final C-Si bond is formed as the this compound product is eliminated from the metal center, regenerating the active catalyst for the next cycle.[3]
Figure 1: The Chalk-Harrod mechanism for the hydrosilylation of allyl cyanide.
Rationale for Reagent and Catalyst Selection
-
Dimethylchlorosilane: Chosen for its reactive Si-H bond and the resulting chlorosilyl group in the product, which is a versatile handle for subsequent reactions like hydrolysis and condensation for surface grafting.[1]
-
Allyl Cyanide: Provides the cyanopropyl functional group, which can increase the polarity and dielectric properties of resulting silicone polymers or introduce a site for further chemical modification.[5]
-
Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, it is highly active, soluble in common organic media, and widely used in industrial and academic settings for its reliability in promoting hydrosilylation.[3] While other catalysts, such as those based on rhodium, can offer enhanced selectivity in specific cases, Karstedt's catalyst provides an excellent balance of reactivity and accessibility for this transformation.[2][6]
Safety First: A Mandatory Hazard Analysis
The safe execution of this protocol is paramount. The reactants are hazardous, and strict adherence to safety procedures is non-negotiable. This reaction must be performed inside a certified chemical fume hood.
| Substance | Primary Hazards | Required Precautions |
| Dimethylchlorosilane | Highly Flammable Liquid & Vapor (May form explosive mixtures with air).[7] Water Reactive: Reacts violently with water, moisture, and alcohols to produce flammable hydrogen gas and corrosive hydrogen chloride (HCl) gas.[7][8] Corrosive: Causes severe skin burns and eye damage.[8] | Handle under an inert atmosphere (N₂ or Ar). Use oven-dried glassware. Ground and bond all containers and transfer lines to prevent static discharge.[7] Wear neoprene or nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[7] Keep away from all ignition sources. |
| Allyl Cyanide | Toxic & Flammable: Harmful if swallowed, inhaled, or in contact with skin. | Handle only in a chemical fume hood. Avoid breathing vapors. Wear appropriate PPE, including gloves and safety goggles. |
| Karstedt's Catalyst | Skin/Eye Irritant: May cause irritation upon contact. | Wear standard PPE (gloves, goggles). Avoid inhalation of the solution's vapors (typically xylene). |
| Hydrogen Chloride (HCl) | Corrosive & Toxic Gas: Generated from the reaction of dimethylchlorosilane with moisture. Severely irritating to the respiratory system, eyes, and skin.[8] | The entire procedure must be conducted in a well-ventilated fume hood. An acid gas scrubber (e.g., a bubbler with a dilute base solution) should be attached to the reaction exhaust. |
Emergency Preparedness:
-
Fire: A Class B (dry chemical, CO₂) fire extinguisher must be readily available. DO NOT USE WATER on a fire involving chlorosilanes.[7][8]
-
Spills: Have an inert absorbent material (e.g., sand, vermiculite) ready for containment.
-
Exposure: An emergency safety shower and eyewash station must be immediately accessible.[7]
Detailed Experimental Protocol
Materials and Equipment
Reagents:
-
Allyl Cyanide (≥98%)
-
Dimethylchlorosilane (≥98%)
-
Karstedt's catalyst (approx. 2% Pt in xylene)
-
Anhydrous Toluene (as solvent, optional but recommended for temperature control)
-
Dry Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Schlenk line or manifold for inert gas
-
Bubbler (for monitoring gas flow and venting)
-
Glass syringes and needles for transfer
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Figure 2: General experimental workflow for the synthesis.
-
Preparation and Assembly:
-
All glassware (flask, condenser, dropping funnel) must be thoroughly oven-dried (e.g., at 120°C overnight) and assembled hot under a positive pressure of dry nitrogen or argon.
-
Equip the three-neck flask with a magnetic stir bar, a reflux condenser (with a gas outlet to a bubbler), a thermocouple, and a pressure-equalizing dropping funnel.
-
-
Charging the Reactor:
-
In the fume hood, charge the flask with allyl cyanide (e.g., 1.0 equivalent). If using a solvent, add anhydrous toluene at this stage (e.g., 1 mL per gram of allyl cyanide).
-
Using a syringe, add Karstedt's catalyst. A typical catalyst loading is 10-20 ppm of Platinum relative to the reactants.
-
Begin stirring and gently heat the mixture to 60°C.
-
-
Hydrosilylation Reaction:
-
Charge the dropping funnel with dimethylchlorosilane (e.g., 1.05 equivalents). A slight excess ensures complete consumption of the allyl cyanide.
-
Once the flask contents are at 60°C, begin the slow, dropwise addition of dimethylchlorosilane over 1-2 hours. CAUTION: The reaction is exothermic. A rapid addition can cause a dangerous temperature spike and uncontrolled release of volatile, flammable reactants. Maintain the internal temperature between 60-65°C by controlling the addition rate and external heating.
-
After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small, quenched aliquots for analysis by FTIR spectroscopy. The disappearance of the characteristic Si-H stretching band (around 2160 cm⁻¹) from dimethylchlorosilane indicates the consumption of the starting material.
-
-
Purification by Vacuum Distillation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove any solvent under reduced pressure if used.
-
Assemble a vacuum distillation apparatus. It is critical that the system is free of leaks to prevent atmospheric moisture from contaminating the product.
-
Carefully distill the crude product under reduced pressure. The this compound is a high-boiling liquid. Collect the fraction at the appropriate boiling point and pressure.[1]
-
-
Product Handling and Storage:
-
The purified product is moisture-sensitive. It should be collected and stored under a dry, inert atmosphere (N₂ or Ar) in a tightly sealed container.
-
Characterization and Expected Results
The purified product should be a clear, colorless to pale yellow liquid.[9]
| Parameter | Typical Result |
| Yield | 75-90% |
| Purity (by GC) | >95%[10] |
| Boiling Point | ~85-88°C at ~5 mmHg |
Spectroscopic Data:
-
FTIR (Neat):
-
~2245 cm⁻¹ (C≡N stretch, strong)
-
~2950-2850 cm⁻¹ (C-H stretches)
-
~840 cm⁻¹ (Si-Cl stretch)
-
-
¹H NMR (CDCl₃):
-
δ ~0.4 ppm (s, 6H, -Si(CH₃)₂)
-
δ ~0.9 ppm (m, 2H, -Si-CH₂-)
-
δ ~1.8 ppm (m, 2H, -CH₂-CH₂-CN)
-
δ ~2.4 ppm (t, 2H, -CH₂-CN)
-
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles of the hydrosilylation reaction and adhering strictly to the safety and handling requirements for chlorosilanes, researchers can successfully produce this versatile chemical intermediate. The purification via vacuum distillation yields a high-purity product suitable for demanding applications in materials science and synthetic chemistry.[1]
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. globalsilicones.org [globalsilicones.org]
- 9. (3-Cyanopropyl)trichlorosilane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for the Derivatization of Analytes with (3-Cyanopropyl)dimethylchlorosilane for GC Analysis
Introduction: A Novel Silylating Agent for Enhanced Chromatographic Performance
In the realm of gas chromatography (GC), the analysis of polar and non-volatile analytes presents a significant challenge. Derivatization, a chemical modification process, is a cornerstone technique to overcome these limitations, enhancing analyte volatility, thermal stability, and improving chromatographic peak shape.[1][2][3] Silylation, the replacement of an active hydrogen with a silyl group, is one of the most prevalent and effective derivatization strategies.[4] This application note introduces (3-Cyanopropyl)dimethylchlorosilane (CPDMSCl) as a versatile derivatizing agent for a broad spectrum of analytes prior to GC and GC-Mass Spectrometry (GC-MS) analysis.
The unique bifunctional nature of CPDMSCl, possessing a reactive chlorosilyl group for derivatization and a polar cyanopropyl moiety, offers distinct advantages in chromatographic applications.[5] The chlorosilyl group readily reacts with active hydrogens in functional groups such as hydroxyls, carboxyls, amines, and thiols, forming stable (3-Cyanopropyl)dimethylsilyl (CPDMS) derivatives.[4] The presence of the cyanopropyl group introduces a moderately polar element into the derivative, which can modulate its chromatographic retention behavior and potentially offer unique fragmentation patterns in mass spectrometry, aiding in structural elucidation. This guide provides a comprehensive overview of the principles, protocols, and applications of CPDMSCl derivatization for researchers, scientists, and drug development professionals.
The Chemistry of Derivatization with this compound
The derivatization reaction with CPDMSCl is a nucleophilic substitution at the silicon atom. The lone pair of electrons on the heteroatom (e.g., oxygen, nitrogen, or sulfur) of the analyte's functional group attacks the electrophilic silicon atom of the CPDMSCl. This results in the displacement of the chlorine atom as a chloride ion and the formation of a stable silyl ether, silyl ester, silylamine, or silyl thioether. The reaction is typically facilitated by a base, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Caption: Figure 1. General reaction mechanism.
The cyanopropyl group remains intact during the derivatization process and can influence the chromatographic and mass spectrometric properties of the resulting derivative. Its moderate polarity can be advantageous for separating closely related analytes on columns of varying polarity.
Applicable Analyte Classes
Based on the reactivity of the chlorosilyl group, CPDMSCl is suitable for the derivatization of a wide range of compounds containing active hydrogen atoms. These include, but are not limited to:
-
Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenolic compounds, are readily derivatized to form stable silyl ethers.[6]
-
Carboxylic Acids: Fatty acids and other carboxylic acids can be converted to their corresponding silyl esters, which are more volatile and less prone to adsorption on the GC column.[7]
-
Amines: Primary and secondary amines react to form silylamines, improving their chromatographic behavior.
-
Thiols: Thiols can be derivatized to form silyl thioethers.
-
Steroids: The hydroxyl groups of steroids can be effectively silylated, which is a common practice for their analysis by GC-MS.[1][8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general guideline for the derivatization of analytes with CPDMSCl. Optimization of reaction conditions, such as reagent ratios, temperature, and time, may be necessary for specific analytes to achieve complete derivatization.[10]
Materials and Reagents
-
This compound (CPDMSCl), derivatization grade
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, N-methylimidazole)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)
-
Analyte standard or sample extract, dried
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen or argon gas for evaporation
Caption: Figure 2. Generalized derivatization workflow.
Protocol
-
Sample Preparation: Ensure the analyte or sample extract is completely dry, as moisture will react with the CPDMSCl reagent.[10] This can be achieved by evaporation under a stream of dry nitrogen or by lyophilization.
-
Reagent Preparation: In a clean, dry reaction vial, dissolve the dried analyte in an appropriate anhydrous solvent (e.g., 100 µL of acetonitrile).
-
Addition of Base: Add an excess of anhydrous pyridine or another suitable base (e.g., 50 µL). The base acts as a catalyst and an HCl scavenger.
-
Addition of Derivatizing Agent: Add an excess of this compound (e.g., 50 µL). The molar excess of the reagent will depend on the number of active hydrogens in the analyte molecule. A 2 to 10-fold molar excess per active hydrogen is a good starting point.
-
Reaction: Tightly cap the vial and vortex thoroughly. Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally for each analyte.[10]
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can often be injected directly into the GC. Alternatively, the solvent and excess reagents can be evaporated under a gentle stream of dry nitrogen, and the residue can be reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.
GC and GC-MS Analysis of CPDMS Derivatives
Gas Chromatography Conditions
The choice of the GC column will depend on the polarity of the derivatized analytes.
| Parameter | Recommendation | Rationale |
| Column Type | Nonpolar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar (e.g., 50% phenyl-methylpolysiloxane) capillary column. | The cyanopropyl group introduces some polarity, so a mid-polar column may provide better separation for a mixture of derivatives. |
| Injector Temperature | 250-300 °C | To ensure complete volatilization of the derivatives. |
| Oven Program | Start at a low temperature (e.g., 80-100 °C) and ramp to a final temperature of 280-320 °C. | The temperature program should be optimized to achieve good separation of all analytes of interest. |
| Carrier Gas | Helium or Hydrogen | At a constant flow rate. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose quantification, MS for identification and selective detection. |
Mass Spectrometry Characteristics
The mass spectra of CPDMS derivatives are expected to exhibit characteristic fragmentation patterns that can be used for their identification.
-
Molecular Ion (M+•): The molecular ion should be observable, although its intensity may vary depending on the stability of the derivative.
-
Characteristic Fragment Ions: Look for fragment ions resulting from the cleavage of the Si-C bonds and rearrangements involving the cyanopropyl group. A prominent ion at m/z [M-15]+ corresponding to the loss of a methyl group is expected for silyl derivatives. The presence of the nitrogen atom in the cyano group may also lead to specific fragmentation pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Derivatization | Insufficient reagent, reaction time, or temperature. Presence of moisture. | Increase the amount of CPDMSCl and base. Optimize reaction time and temperature. Ensure all reagents and samples are anhydrous.[10] |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated inlet liner. Condition the GC column. Ensure complete derivatization. |
| Extraneous Peaks in the Chromatogram | Impurities in reagents or solvents. Side reactions. | Use high-purity, derivatization-grade reagents and solvents. Optimize reaction conditions to minimize side products. |
| Poor Sensitivity | Incomplete derivatization. Adsorption in the GC system. | Optimize the derivatization protocol. Check for and address active sites in the GC system. |
Conclusion
Derivatization with this compound offers a promising approach for the GC and GC-MS analysis of a wide range of polar analytes. The unique properties of the CPDMS group can provide enhanced chromatographic separation and valuable mass spectral information. The protocols and guidelines presented in this application note serve as a starting point for method development. Researchers are encouraged to optimize the derivatization and analytical conditions for their specific applications to achieve the best possible results.
References
- 1. weber.hu [weber.hu]
- 2. Evaluation of allyldimethylsilyl ethers as steroid derivatives for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Troubleshooting & Optimization
How to prevent hydrolysis of (3-Cyanopropyl)dimethylchlorosilane during reactions.
Technical Support Center: (3-Cyanopropyl)dimethylchlorosilane
A Scientist's Guide to Preventing Hydrolysis During Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile silylating agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your reactions are successful, reproducible, and free from the common pitfall of hydrolysis.
The Si-Cl bond in this compound is the cornerstone of its reactivity, but also its greatest vulnerability.[1] It is highly susceptible to nucleophilic attack by water, a reaction that, if uncontrolled, can lead to low yields, inconsistent results, and the formation of undesirable byproducts. This guide will equip you with the knowledge and techniques to proactively prevent hydrolysis and troubleshoot it effectively should it occur.
Understanding the Challenge: The Inevitability of Hydrolysis
Q1: Why is this compound so sensitive to moisture?
The silicon-chlorine (Si-Cl) bond is highly polarized, with the silicon atom bearing a partial positive charge (δ+) and the chlorine a partial negative charge (δ-). This makes the silicon atom a prime target for nucleophiles. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a potent nucleophile.
The hydrolysis process occurs in two primary steps:
-
Hydrolysis: A water molecule attacks the electrophilic silicon atom, cleaving the Si-Cl bond to form a silanol intermediate ((3-Cyanopropyl)dimethylsilanol) and releasing hydrogen chloride (HCl).[1]
-
Condensation: Silanols are often unstable and readily condense with each other, eliminating a molecule of water to form a stable disiloxane—a compound containing a Si-O-Si linkage.[1][2]
This parasitic reaction consumes your reagent and generates byproducts that can complicate purification.
Caption: The two-step mechanism of chlorosilane hydrolysis and condensation.
Proactive Prevention: A Guide to Anhydrous Techniques
The key to success is rigorously excluding water from every component of your reaction. This requires a systematic approach to your experimental setup.
Q2: How should I prepare my glassware and equipment?
Standard laboratory glassware is coated with a thin film of adsorbed moisture.[3][4] This must be removed before use.
-
Primary Method: Oven-dry all glassware (flasks, stir bars, cannulas, syringes) at >120 °C for at least 4 hours, or preferably overnight.[3][4][5]
-
Assembly: Assemble the hot glassware quickly while flushing with a stream of dry, inert gas (nitrogen or argon).[5] Use a light coating of grease on ground-glass joints to ensure a good seal.
-
Cooling: Allow the assembled apparatus to cool to room temperature under a positive pressure of inert gas.
Q3: Which solvents should I use, and how do I ensure they are dry?
Solvents are a common source of water contamination. Always use anhydrous grade solvents in a sealed bottle, such as those with a Sure/Seal™ cap.[3]
-
Solvent Choice: Aprotic solvents are required.[6] Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), toluene, and N,N-dimethylformamide (DMF).[7][8]
-
Verification of Dryness: For critical reactions, the water content of the solvent should be verified. The gold standard for this is Karl Fischer titration , which can accurately quantify water content down to the ppm level.[9][10] Aim for a water content below 50 ppm.
| Solvent | Common Drying Agent | Verification Method |
| Tetrahydrofuran (THF) | Sodium/benzophenone still, activated molecular sieves (3Å) | Karl Fischer Titration |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) followed by distillation | Karl Fischer Titration |
| Toluene | Sodium/benzophenone still, activated molecular sieves (3Å) | Karl Fischer Titration |
| Acetonitrile (ACN) | Calcium hydride (CaH₂) followed by distillation | Karl Fischer Titration |
| N,N-Dimethylformamide (DMF) | Activated molecular sieves (4Å), vacuum distillation | Karl Fischer Titration |
Q4: What is the best way to create and maintain an inert atmosphere?
Excluding atmospheric moisture is non-negotiable. While a simple balloon filled with nitrogen or argon can provide a positive pressure, it is insufficient for rigorously excluding air.
-
Schlenk Line: The preferred method is a Schlenk line , which is a dual-manifold system connected to both a vacuum pump and a source of dry inert gas.[11][12] This allows you to remove air and adsorbed moisture from your reaction vessel through a series of "evacuate-refill" cycles.[12][13]
-
Glovebox: For extremely sensitive reactions, performing the entire experiment inside a glovebox with a controlled inert atmosphere is the best option.
Caption: Workflow for setting up an anhydrous, inert atmosphere reaction.
Q5: How do I transfer the this compound reagent without exposing it to air?
Never open a bottle of a moisture-sensitive reagent to the atmosphere. Use air-free transfer techniques.
-
Syringe Transfer: For smaller volumes, use a dry, nitrogen-flushed syringe.[3][5] Pierce the septum of the reagent bottle, withdraw the desired volume, and inject it directly into the reaction flask through its septum, under a positive flow of inert gas.
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer the liquid from the reagent bottle to the reaction flask using a pressure differential created by the inert gas line.[13]
Troubleshooting Guide: Identifying and Rectifying Hydrolysis
Even with careful preparation, problems can arise. Recognizing the signs of hydrolysis is the first step to solving the issue.
| Symptom / Observation | Probable Cause | Diagnostic Action & Solution |
| Low or no product yield; starting material remains. | Hydrolysis of the chlorosilane. The reagent was consumed by water before it could react as intended. | 1. Confirm Hydrolysis: Analyze a crude reaction sample by GC-MS. Look for a peak corresponding to the mass of the disiloxane byproduct: Bis(3-cyanopropyl)tetramethyldisiloxane (M.W. ≈ 306.5 g/mol ).[14][15][16] 2. Review Protocol: Re-evaluate your anhydrous technique. Was the glassware truly dry? Was the solvent verified to be anhydrous with a Karl Fischer titrator? Was the inert atmosphere rigorously maintained? |
| An unexpected white precipitate forms upon adding the chlorosilane. | Formation of insoluble disiloxane. The hydrolysis/condensation product is often a solid or an insoluble oil. | 1. Isolate & Analyze: If possible, isolate the precipitate and analyze by NMR or MS to confirm its identity as the disiloxane. 2. Tighten Technique: This is a clear sign of significant water contamination. Re-dry all solvents and glassware. Ensure all transfers are done strictly under inert atmosphere.[7][11] |
| Inconsistent results from batch to batch. | Variable water contamination. The amount of water present is likely changing between experiments, leading to different amounts of reagent decomposition. | 1. Standardize Procedure: Do not cut corners. Ensure every step of the anhydrous protocol is followed identically for every reaction. 2. Check Reagent Age: Use fresh bottles of anhydrous solvents and reagents. Older bottles that have been pierced multiple times may have accumulated moisture.[3] |
Frequently Asked Questions (FAQs)
Q: How do I safely quench a reaction that still contains unreacted this compound?
A: Never quench a chlorosilane directly with water, as the reaction can be vigorous and release corrosive HCl gas. A controlled, stepwise procedure is required.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Under an inert atmosphere, slowly add a less reactive protic solvent like isopropanol or ethanol dropwise with vigorous stirring.[17][18]
-
Once the initial exothermic reaction subsides, the mixture can be slowly and cautiously poured into a stirred beaker of water or a saturated aqueous solution (e.g., sodium bicarbonate if neutralization is desired).
-
Always perform quenching in a well-ventilated fume hood.
Q: My reaction requires a base like triethylamine or pyridine. Do I need to dry them?
A: Yes, absolutely. Amine bases are hygroscopic and must be dried before use. The most common method is to distill them from calcium hydride (CaH₂) and store them over potassium hydroxide (KOH) pellets under an inert atmosphere.
Q: Can I reuse a syringe to transfer multiple reagents?
A: No. To avoid cross-contamination and potential reactions within the syringe, always use a clean, dry syringe for each individual reagent.[3] Failure to do so can cause needles to plug and syringes to freeze.[3]
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thomassci.com [thomassci.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. reddit.com [reddit.com]
- 18. kgroup.du.edu [kgroup.du.edu]
Common side reactions of (3-Cyanopropyl)dimethylchlorosilane with moisture and how to avoid them.
Introduction
Welcome to the technical support guide for (3-Cyanopropyl)dimethylchlorosilane (CAS No. 18156-15-5). This bifunctional organosilane is a valuable reagent in surface modification, synthesis of specialty silicones, and as a protecting agent in pharmaceutical manufacturing.[1] Its utility stems from the reactive chlorosilyl group, which allows for covalent attachment to various substrates, and the terminal cyano group, which can be further functionalized.
However, the very reactivity that makes this compound useful also presents its greatest challenge: an extreme sensitivity to moisture.[2][3] This guide provides in-depth troubleshooting advice and preventative protocols to help researchers, scientists, and drug development professionals mitigate common side reactions, ensuring experimental success and reagent integrity.
Section 1: The Chemistry of Moisture-Induced Degradation
The core issue with this compound is the high reactivity of the silicon-chlorine (Si-Cl) bond toward nucleophiles, particularly water.[4][5] This sensitivity initiates a cascade of unwanted side reactions that can consume the reagent and generate problematic impurities.
1.1 Primary Reaction: Hydrolysis
The initial and most rapid side reaction is the hydrolysis of the Si-Cl bond. In this step, a water molecule attacks the silicon center, displacing the chloride ion and forming a (3-Cyanopropyl)dimethylsilanol intermediate. A significant and often problematic byproduct of this reaction is hydrogen chloride (HCl) gas.[1][2]
Reaction: (NC(CH₂)₃)Si(CH₃)₂Cl + H₂O → (NC(CH₂)₃)Si(CH₃)₂OH + HCl
1.2 Secondary Reaction: Condensation and Polymerization
The silanol intermediate formed during hydrolysis is often unstable and highly reactive.[4] It can readily condense with another silanol molecule to form a disiloxane, characterized by a stable silicon-oxygen-silicon (Si-O-Si) linkage, releasing a molecule of water in the process.
Reaction: 2 (NC(CH₂)₃)Si(CH₃)₂OH → (NC(CH₂)₃)(CH₃)₂Si-O-Si(CH₃)₂( (CH₂)₃CN) + H₂O
This condensation can continue, leading to the formation of longer-chain linear or cyclic polysiloxanes.[1][5] These polymers are typically insoluble in common organic solvents and are often observed as a white precipitate, an oil, or a gel.[5][6]
Caption: Moisture-induced degradation pathway of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments, tracing them back to their root chemical causes.
Q1: My reaction mixture turned cloudy or formed a white precipitate immediately after I added the this compound. What happened?
A1: This is a classic sign of polysiloxane formation due to significant moisture contamination.[5] The chlorosilane reacted with water to form silanols, which then rapidly condensed into insoluble polymers. The source of the water could be:
-
Atmosphere: Performing the addition in open air.
-
Glassware: Using glassware that was not rigorously dried.
-
Solvents/Reagents: Using a solvent or other reagent with a high water content.
Q2: My reaction yield is very low, and analysis shows mostly unreacted starting material. Could moisture be the cause?
A2: Absolutely. If trace moisture is present, it will preferentially react with the highly sensitive chlorosilane. This consumes your reagent before it has a chance to react with your intended substrate, leading to a failed reaction or significantly reduced yield. The HCl byproduct generated can also potentially degrade sensitive substrates.
Q3: I'm not using a buffer, and I noticed the pH of my reaction dropped significantly after adding the silane. Why?
A3: The hydrolysis of the Si-Cl bond releases one equivalent of hydrogen chloride (HCl) for every equivalent of chlorosilane that reacts with water.[1][2] This in situ generation of a strong acid will cause a sharp decrease in the pH of an unbuffered system. This can be a useful indirect indicator that your reagent is being exposed to moisture.
Q4: Under the acidic conditions generated by HCl, can the terminal cyano group react?
A4: Yes, this is a potential secondary side reaction, though it is generally slower than hydrolysis. The acidic environment created by HCl can catalyze the hydrolysis of the nitrile (cyano) group, first to a carboxamide and potentially further to a carboxylic acid.[4][5] If your analysis shows unexpected amide or acid byproducts, it is another strong indication of widespread moisture contamination.
Section 3: FAQs on Prevention and Best Practices
Proactive moisture exclusion is the only effective strategy. Adherence to the following protocols is critical for success.
Q1: What are the mandatory storage conditions for this compound?
A1: The reagent must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2][5][7] The cap should have a chemically resistant liner, such as PTFE. Store the container in a cool, dry, and well-ventilated area away from heat and incompatible materials like acids, alcohols, and oxidizing agents.[7]
Q2: What is the correct procedure for handling and dispensing the liquid?
A2: All handling should be performed using anhydrous, inert-atmosphere techniques.
-
Glovebox: The ideal environment is a glovebox with low moisture and oxygen levels.
-
Schlenk Line: If a glovebox is unavailable, use a Schlenk line. Use a dry, nitrogen-flushed syringe or cannula to transfer the liquid from the source bottle (which should be kept under a positive pressure of inert gas) to the reaction vessel. Never open a bottle of this reagent to the ambient atmosphere.
Q3: How should I prepare glassware and solvents for my reaction?
A3:
-
Glassware: All glassware must be scrupulously dried. The minimum standard is oven-drying at >120°C for at least 4 hours (ideally overnight). For highly sensitive reactions, flame-drying the glassware under vacuum and backfilling with inert gas is recommended.
-
Solvents: Use only anhydrous grade solvents. Solvents from a solvent purification system (SPS) are ideal. Alternatively, use freshly opened bottles of anhydrous solvent packaged under an inert atmosphere or solvents that have been appropriately dried and distilled.
Q4: Besides water, what other common lab reagents are incompatible?
A4: Any protic solvent or reagent will react with the Si-Cl bond. This includes:
-
Alcohols (e.g., methanol, ethanol): React to form alkoxysilanes.
-
Amines (primary and secondary): React to form silylamines.
-
Bases: Can catalyze the hydrolysis and condensation reactions.[2]
Section 4: Data and Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18156-15-5 | [3] |
| Molecular Formula | C₆H₁₂ClNSi | [3] |
| Molecular Weight | 161.70 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [3][8] |
| Boiling Point | 109°C | [8] |
| Density | 0.99 g/cm³ | [3] |
| Key Hazard | Moisture Sensitive, Corrosive | [2][3] |
Protocol 1: Recommended Workflow for Handling
This workflow outlines the critical steps for safely using this compound in a typical laboratory setting using a Schlenk line.
Caption: Recommended experimental workflow for moisture-sensitive chlorosilanes.
Protocol 2: Conceptual GC-MS Method for Detecting Degradation
This protocol provides a starting point for identifying the primary hydrolysis and condensation products in a sample of this compound.
-
Sample Preparation:
-
In a glovebox or under inert gas, dilute a small aliquot (e.g., 1 µL) of the silane in 1 mL of anhydrous hexane or toluene in a GC vial. This minimizes atmospheric moisture contact during preparation.
-
For a "forced degradation" sample, add 1 µL of the silane to 1 mL of the same solvent containing a small amount of water (e.g., 1 µL), cap, and shake.
-
-
Instrumentation (Typical Conditions):
-
GC Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is suitable.
-
Injector: 250°C, split injection (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
-
Expected Observations:
-
Pristine Sample: A major peak corresponding to this compound (MW: 161.7).
-
Degraded Sample:
-
Appearance of a peak for (3-Cyanopropyl)dimethylsilanol (MW: 143.25).
-
Appearance of a later-eluting, higher molecular weight peak for the corresponding disiloxane (MW: 268.48).
-
The relative area of the parent chlorosilane peak will be diminished.
-
-
References
- 1. Chloro Silanes as protecting agent for intermediates in pharmaceutical syntheses | SiSiB SILICONES [sinosil.com]
- 2. fishersci.com [fishersci.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalsilicones.org [globalsilicones.org]
- 7. gelest.com [gelest.com]
- 8. This compound 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Silylation with (3-Cyanopropyl)dimethylchlorosilane
Welcome to the technical support center for silylation reactions using (3-Cyanopropyl)dimethylchlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve successful outcomes.
Introduction to Silylation with this compound
Silylation is a fundamental chemical transformation that involves the introduction of a silyl group (R₃Si-) into a molecule, typically to protect a reactive functional group such as an alcohol, amine, or carboxylic acid.[1][2] this compound is a versatile silylating agent with unique properties conferred by the cyanopropyl group. The electron-withdrawing nature of the nitrile functionality increases the electrophilicity of the silicon atom, which can influence the reaction rate.[3] This guide will address common challenges and optimization strategies specific to this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of a silylation reaction with this compound?
A1: The success of your silylation reaction hinges on several critical factors:
-
Moisture Control: this compound is highly sensitive to moisture.[4][5] Water will rapidly hydrolyze the chlorosilane, rendering it inactive and leading to low or no product yield.[1][6] All glassware must be flame- or oven-dried, and anhydrous solvents and reagents are essential.[7]
-
Choice of Base: A base is typically required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2] Common bases include tertiary amines like triethylamine (Et₃N) or imidazole. The choice of base can affect the reaction rate and selectivity.
-
Solvent Selection: Aprotic solvents are strongly recommended to prevent unwanted side reactions with the solvent itself.[1][8] Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are common choices.[3][8]
-
Reaction Temperature: The reaction temperature affects the rate of silylation. While many silylations proceed at room temperature, gentle heating may be necessary for less reactive substrates.[8] However, excessively high temperatures can lead to side reactions.[7]
-
Stoichiometry: A slight excess of the silylating agent and the base is often used to ensure the complete conversion of the starting material.[8]
Q2: Why is my silylation reaction not proceeding to completion? I still see starting material on my TLC plate.
A2: An incomplete reaction is a common issue with several potential causes:
-
Inactive Reagent: The this compound may have been deactivated by exposure to atmospheric moisture during storage.[1] It is crucial to handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Base: The base neutralizes the HCl generated. If the base is not present in a sufficient amount (typically 1.2-2.0 equivalents), the reaction mixture will become acidic, which can inhibit the reaction and potentially lead to the degradation of acid-sensitive substrates.
-
Steric Hindrance: The substrate you are trying to silylate might be sterically hindered, slowing down the reaction rate.[7] In such cases, a longer reaction time or a moderate increase in temperature may be required.
-
Inadequate Mixing: If the reaction mixture is not being stirred efficiently, localized concentration gradients can form, leading to an incomplete reaction.
Q3: I've successfully formed my silyl ether, but it seems to be decomposing during workup or purification. What could be the cause?
A3: Silyl ethers exhibit varying stability, and decomposition during workup or purification is a frequent problem.
-
Hydrolysis: Silyl ethers can be cleaved by acidic or basic conditions.[1] An aqueous workup with even mildly acidic or basic solutions can lead to the removal of the silyl protecting group. A gentle quench with a saturated aqueous solution of sodium bicarbonate is often recommended.[3]
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can be sufficient to cleave more sensitive silyl ethers during column chromatography.[1] To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during silylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | 1. Moisture contamination: Reagent, solvent, or glassware is not dry.[1][7] 2. Inactive silylating agent: Reagent has hydrolyzed due to improper storage.[1] 3. Insufficient base: Not enough base to neutralize HCl byproduct.[8] | 1. Flame- or oven-dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use a fresh bottle of this compound. 3. Increase the equivalents of base (e.g., to 1.5-2.0 eq). |
| Reaction is slow or stalls | 1. Steric hindrance: Substrate is sterically bulky.[7] 2. Low reaction temperature: Temperature is too low for the reaction to proceed at a reasonable rate.[7] | 1. Increase the reaction time. Consider a modest increase in temperature (e.g., to 40 °C). 2. Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction by TLC. |
| Formation of multiple products | 1. Silylation of multiple functional groups: The substrate has more than one reactive site. 2. Side reactions: Impurities in the starting material or solvent are reacting.[7] 3. Product degradation: The desired silyl ether is unstable under the reaction conditions.[7] | 1. Adjust the stoichiometry to favor monosilylation if desired (e.g., use a limiting amount of the silylating agent). 2. Ensure the purity of all starting materials and solvents. 3. Monitor the reaction at earlier time points. Consider using a milder base or running the reaction at a lower temperature. |
| Product decomposes during workup/purification | 1. Hydrolysis: Acidic or basic conditions during aqueous workup are cleaving the silyl ether.[1] 2. Acid-catalyzed cleavage on silica gel: The acidic nature of silica gel is removing the protecting group.[1] | 1. Use a neutral or slightly basic aqueous quench (e.g., saturated NaHCO₃ solution). Minimize contact time with the aqueous phase. 2. Neutralize silica gel by pre-treating with a triethylamine solution in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)[3]
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)[3]
-
Imidazole or Triethylamine (Et₃N) (1.5 - 2.0 eq)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution[3]
-
Ethyl acetate or Diethyl ether for extraction[3]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DMF or DCM.[3]
-
Add imidazole (1.5 - 2.0 eq) or triethylamine (1.5 - 2.0 eq) to the solution and stir until dissolved.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.[3]
-
Slowly add this compound (1.2 - 1.5 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 times).[3]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Workflow
A systematic approach is crucial for troubleshooting. The following diagram illustrates a decision-making workflow for addressing common silylation issues.
Caption: Troubleshooting workflow for silylation reactions.
Solvent and Base Selection Guide
The choice of solvent and base is critical for a successful silylation reaction. The following table provides a summary of common choices and their characteristics.
| Solvent | Properties | Considerations |
| Dichloromethane (DCM) | Good solvent for many organic compounds, volatile. | Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | High boiling point, good solvent for polar compounds.[3] | Must be anhydrous. Can be difficult to remove completely. |
| Tetrahydrofuran (THF) | Good solvent, relatively low boiling point. | Must be anhydrous and free of peroxides. |
| Acetonitrile | Polar aprotic solvent. | Must be anhydrous. |
| Base | Properties | Considerations |
| Triethylamine (Et₃N) | Common, inexpensive, liquid. | Can be used in excess as a solvent.[8] Must be distilled and stored over KOH. |
| Imidazole | Often used with chlorosilanes, solid.[3] | Can catalyze the reaction. Must be anhydrous. |
| Pyridine | Can also serve as a solvent.[8] | Must be anhydrous. Can be difficult to remove. |
References
- 1. benchchem.com [benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]
- 6. Chlorosilane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Storing Moisture-Sensitive Chlorosilanes
Welcome to the Technical Support Center for the safe handling and storage of moisture-sensitive chlorosilanes. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive compounds. The information provided herein is a synthesis of established safety protocols and field-proven insights to ensure the integrity of your experiments and, most importantly, your safety.
Introduction: The Challenge of Chlorosilanes
Chlorosilanes are a versatile class of compounds widely used in organic synthesis and materials science. Their utility is intrinsically linked to their high reactivity, particularly their extreme sensitivity to moisture. The silicon-chlorine bond is readily hydrolyzed by water, leading to the formation of corrosive hydrogen chloride (HCl) gas and silanols, which can then condense to form siloxanes.[1][2][3][4] This reactivity presents significant handling and storage challenges that necessitate stringent adherence to safety protocols and the use of inert atmosphere techniques.
This guide will provide a comprehensive overview of best practices, troubleshooting for common issues, and frequently asked questions to support your work with these valuable but hazardous reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of chlorosilanes.
Q1: What are the primary hazards associated with chlorosilanes?
A1: The primary hazards of chlorosilanes stem from their reactivity with moisture.[1] Key hazards include:
-
Corrosivity: Upon contact with moisture (including humidity in the air), they rapidly hydrolyze to produce hydrogen chloride (HCl) gas, which is corrosive to the skin, eyes, and respiratory tract.[1][5] Liquid chlorosilanes are also corrosive.[1]
-
Flammability: Many chlorosilanes are flammable liquids with low flash points.[1][6] Some, like trichlorosilane, can generate flammable hydrogen gas upon hydrolysis.[1] Dichlorosilane and trichlorosilane are highly flammable gases.[7]
-
Toxicity: Inhalation of chlorosilane vapors or the resulting HCl mist can cause severe irritation and damage to the respiratory system.[1]
Q2: What is the immediate first aid response for chlorosilane exposure?
A2: Immediate and thorough action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek medical attention for anything other than a minor exposure.[8]
-
Inhalation: Move the exposed individual to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Q3: What type of personal protective equipment (PPE) is required for handling chlorosilanes?
A3: A comprehensive PPE ensemble is mandatory. The specific level of protection may vary based on the scale of the experiment and the specific chlorosilane.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential.[1][5] Contact lenses should not be worn.[5][9]
-
Gloves: Wear chemical-resistant gloves. Neoprene or nitrile rubber gloves are often recommended.[9][11] Do not use latex gloves.[5]
-
Body Protection: A flame-resistant lab coat is a minimum requirement. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[8]
-
Respiratory Protection: Work should always be conducted in a well-ventilated fume hood. For situations where exposure limits may be exceeded, a NIOSH-certified respirator with cartridges appropriate for acid gases (like HCl) is necessary.[1][9]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and face shield | Protects against splashes and corrosive HCl vapor.[1][5] |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides resistance to chlorosilanes and HCl.[9][11] |
| Body Protection | Flame-resistant lab coat; chemical-resistant apron/coveralls | Protects skin from contact and provides a barrier against flammable liquids.[8] |
| Respiratory | Fume hood; NIOSH-certified acid gas respirator | Prevents inhalation of corrosive and toxic vapors.[1][9] |
Q4: How should I store my chlorosilane reagents?
A4: Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.
-
Inert Atmosphere: Store in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon).[11]
-
Ventilation: Store in a cool, dry, well-ventilated area away from incompatible materials.[8][12]
-
Segregation: Keep away from water, moisture, alcohols, acids, and oxidizing agents.[8][9][11]
-
Temperature: Some chlorosilanes may require refrigerated storage. Always consult the Safety Data Sheet (SDS).[13]
Part 2: Troubleshooting Guides
This section provides a problem-solution framework for common issues encountered during experiments involving chlorosilanes.
Troubleshooting Scenario 1: Reagent Inactivity or Low Yield
-
Problem: Your reaction with a chlorosilane is sluggish, incomplete, or results in a low yield of the desired product.
-
Potential Cause: The chlorosilane reagent has likely been compromised by moisture, leading to hydrolysis and a reduction in the concentration of the active species.
-
Troubleshooting Protocol:
-
Verify Solvent and Glassware Dryness: Ensure all solvents have been rigorously dried and that glassware was either flame-dried or oven-dried immediately before use.[14][15]
-
Check Inert Atmosphere Technique: Review your Schlenk line or glovebox procedures to ensure a consistently inert atmosphere was maintained throughout the reagent transfer and reaction setup.[16][17]
-
Test Reagent Activity: If possible, perform a small-scale test reaction with a known substrate to confirm the reagent's activity.
-
Purify the Reagent: If the reagent is contaminated, distillation under an inert atmosphere may be necessary. This should only be attempted by experienced personnel with appropriate safety measures in place.
-
Use a Fresh Bottle: The most straightforward solution is often to use a new, unopened bottle of the chlorosilane.
-
Troubleshooting Scenario 2: Fuming or Pressure Buildup in the Reaction Flask
-
Problem: You observe excessive fuming from the reaction flask septum or a noticeable pressure buildup.
-
Potential Cause: This is a clear indication of a breach in your inert atmosphere, allowing ambient moisture to react with the chlorosilane and generate HCl gas.
-
Troubleshooting Protocol:
-
Immediate Action: Ensure the reaction is being conducted in a certified fume hood.
-
Check for Leaks: Carefully inspect all joints, septa, and tubing for potential leaks. A common point of failure is a punctured or poorly sealed septum.
-
Improve Inert Gas Flow: Slightly increase the positive pressure of the inert gas supply to the reaction flask. This can help to counteract small leaks.
-
Septum Management: If the septum is suspected, use a fresh, properly sized septum and secure it with a wire or clamp. For multiple additions, pierce the septum in different locations to avoid creating a large hole.
-
Monitor the Reaction: Continue to monitor the reaction for any further signs of pressure buildup. If the problem persists, it may be necessary to safely quench the reaction.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures.
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
This protocol outlines the standard procedure for setting up a reaction that is sensitive to air and moisture.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the hot glassware (e.g., a three-necked flask with a condenser, dropping funnel, and stir bar) and clamp it securely in a fume hood.
-
Immediately attach the assembly to a Schlenk line via a gas inlet adapter.
-
-
Establishing an Inert Atmosphere:
-
Perform at least three "evacuate-refill" cycles on the assembled glassware using the Schlenk line.[16] This involves evacuating the flask under vacuum and then backfilling with a dry, inert gas like nitrogen or argon.
-
After the final cycle, leave the flask under a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[18]
-
-
Reagent and Solvent Transfer:
Protocol 2: Safely Quenching Chlorosilanes
This protocol describes how to safely neutralize excess or spilled chlorosilanes. This procedure should be performed in a fume hood with appropriate PPE.
-
Preparation:
-
Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a bubbler. The flask should be large enough to accommodate the volume of the quenching solution.
-
Cool the flask in an ice bath.
-
-
Quenching Procedure:
-
Place a suitable, less reactive solvent (e.g., toluene or hexane) in the flask.
-
Slowly add the chlorosilane to the cooled solvent with vigorous stirring.
-
Slowly and cautiously add a less reactive alcohol, such as isopropanol, via the dropping funnel.[21] The reaction can be exothermic, so maintain a slow addition rate to control the temperature.
-
After the initial vigorous reaction subsides, a mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[21]
-
Once the reaction is complete, the acidic solution can be neutralized with a base (e.g., sodium bicarbonate or calcium hydroxide) before disposal.[22]
-
Part 4: Visualizations and Diagrams
Diagram 1: The Hydrolysis of a Chlorosilane
This diagram illustrates the fundamental reaction that underlies the hazards of chlorosilanes.
Caption: The reaction of a chlorosilane with water produces a silanol and corrosive HCl gas.
Diagram 2: Inert Atmosphere Technique Workflow
This diagram outlines the decision-making process for handling air-sensitive reagents.
Caption: Workflow for selecting the appropriate inert atmosphere technique.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 3. What are Chlorosilanes? | Elkem.com [elkem.com]
- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. gelest.com [gelest.com]
- 10. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]
- 11. gelest.com [gelest.com]
- 12. airgas.com [airgas.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. ucd.ie [ucd.ie]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. chemistry.nd.edu [chemistry.nd.edu]
- 22. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
Technical Support Center: Polysiloxane Byproduct Mitigation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for professionals in research, development, and manufacturing. This guide is designed to provide in-depth, actionable insights into a common yet challenging issue: the unintended formation of polysiloxane byproducts. Polysiloxanes, also known as silicones, are ubiquitous and their unique properties can be advantageous. However, when they appear as uninvited guests in your reaction vessel, they can compromise product purity, affect biological assays, and create significant downstream processing challenges.
This document moves beyond simple checklists to provide a causal understanding of why polysiloxane byproducts form and how to strategically prevent them.
Part 1: Foundational Understanding - The "Why" of Polysiloxane Formation
Before we can prevent a problem, we must understand its roots. This section addresses the fundamental mechanisms and sources of polysiloxane contamination.
Q1: What are the primary chemical pathways that lead to the formation of polysiloxane byproducts?
Polysiloxane byproducts typically arise from two main chemical reactions involving organosilicon precursors:
-
Ring-Opening Polymerization (ROP): This is a very common pathway, especially when cyclic siloxane monomers are present as impurities or are used as starting materials. The process begins with a cyclic monomer, such as octamethylcyclotetrasiloxane (D4), which is frequently used in silicone production. A catalyst, typically a strong acid or base, attacks and breaks a silicon-oxygen (Si-O) bond within the ring structure. This creates a reactive linear intermediate that can then attack another cyclic monomer, propagating a chain reaction that leads to the formation of long polysiloxane chains. Both acidic and basic catalysts are effective, with strong protic acids (H₂SO₄, HClO₄), Lewis acids, and hydroxides (like KOH) being common initiators.
-
Polycondensation: This pathway involves the reaction of silanols (compounds containing Si-OH groups). Silanols can be formed from the hydrolysis of chlorosilanes or alkoxysilanes. Once formed, two silanol groups can react (condense) to form a siloxane bond (Si-O-Si) and release a molecule of water. This process can continue, linking silanol-terminated oligomers into higher molecular weight polymers. This reaction is also catalyzed by either acids or bases.
The following diagram illustrates the acid-catalyzed ring-opening polymerization (ROP) of a generic cyclic siloxane, a primary mechanism for byproduct formation.
Caption: Acid-catalyzed Ring-Opening Polymerization (ROP) pathway.
Q2: Besides the reagents themselves, what are the most common sources of siloxane contamination in a lab or manufacturing setting?
Polysiloxane contamination is often insidious, originating from sources you might not immediately suspect. Due to their low surface tension, silicones have a tendency to migrate to surfaces and interfaces.
-
Glassware: Standard soda-lime glass and even some non-borosilicate glass can leach silicates, especially under basic conditions (pH > 7.5), which can then participate in polymerization. Always prefer high-quality borosilicate glassware (e.g., Pyrex).
-
Chromatography Equipment: Silica-based columns, silica capillary tubing, and vials can be significant sources of leachable siloxanes.
-
Tubing and Seals: Many types of tubing, O-rings, and septa are made from silicone-based materials. Physical abrasion or chemical attack can release oligomers and catalyst residues into your system.
-
Lubricants and Greases: Stopcock grease and vacuum grease are commonly silicone-based and are a major source of contamination if used improperly.
-
Personal Care Products: Hand creams, lotions, and cosmetics often contain silicones to impart a smooth feel. These can be easily transferred to experiments through poor handling practices.
-
Antifoaming Agents: Silicones are highly effective defoamers and are used in many industrial processes, including the production of some raw materials you may be using.
Part 2: Proactive Prevention & Mitigation Strategies
This section provides actionable strategies to prevent polysiloxane formation by carefully selecting materials and controlling reaction parameters.
Q3: How do I choose reaction catalysts to avoid promoting polysiloxane side reactions?
Catalyst selection is paramount. Since both strong acids and bases can promote siloxane polymerization, the key is to either choose a catalyst with low activity towards Si-O bond cleavage or to ensure its complete deactivation post-reaction.
| Catalyst Type | Propensity for Polysiloxane Formation | Mitigation Strategy |
| Strong Protic Acids (e.g., H₂SO₄) | High | Use the lowest possible catalytic amount. Neutralize immediately and thoroughly after the reaction. Consider alternative catalysts if possible. |
| Strong Bases (e.g., KOH, NaOH) | High | Very effective at ROP, especially at elevated temperatures (>140 °C). Requires precise deactivation, often with a weak acid like phosphoric acid. |
| Lewis Acids (e.g., B(C₆F₅)₃) | Low to Medium | Can catalyze byproduct-free condensation between hydrosilanes and alkoxysilanes under specific conditions. Offers a non-hydrolytic pathway, which can be advantageous. |
| Organometallic Catalysts (e.g., Tin, Titanium compounds) | Medium | Commonly used for condensation curing. Their activity can be moderated, but they can be difficult to remove completely from the final product. |
| Biocatalysts (e.g., Silicateins, Lipases) | Low | An emerging, sustainable option. Enzymes like Silicatein alpha (Silα) can catalyze polysiloxane formation under mild, non-aqueous conditions, offering high control but may also cause degradation over long exposure. |
| Heterogeneous Catalysts (e.g., Acidic Resins) | Low | Offer the significant advantage of being easily removed by simple filtration, preventing their involvement in downstream side reactions. |
Expert Insight: The "metal-free" Piers-Rubinsztajn reaction, which uses the Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a powerful tool for forming siloxane bonds controllably. It works under strictly anhydrous conditions, avoiding the water-related side reactions that plague traditional methods.
Q4: How do reaction conditions like temperature, pH, and water content impact byproduct formation?
Controlling your reaction environment is as critical as choosing the right reagents.
-
Temperature: While higher temperatures can increase the rate of your desired reaction, they can also accelerate polysiloxane polymerization. In some systems, temperatures above 250-300°C can lead to thermal degradation and undesirable crosslinking. It is crucial to determine the optimal temperature that favors your primary reaction while minimizing byproduct formation.
-
pH: As mentioned, highly acidic or basic conditions are potent catalysts for siloxane polymerization. If your primary reaction does not require extreme pH, maintaining a near-neutral environment can significantly suppress byproduct formation. If extreme pH is necessary, minimize the reaction time and neutralize promptly.
-
Water Content: The presence of water can be a double-edged sword. It is necessary for the hydrolysis of precursors in polycondensation pathways but can also act as a chain terminator in ring-opening polymerization. In systems sensitive to hydrolysis, working under strictly anhydrous conditions is essential to prevent the formation of silanol intermediates that can lead to uncontrolled condensation.
Part 3: Troubleshooting Guide - Identification and Removal
Even with the best preventative measures, contamination can occur. This section focuses on how to detect, identify, and address polysiloxane byproducts when they appear.
Q5: I suspect my product is contaminated with polysiloxanes. How can I confirm this and identify the source?
A systematic approach is required. The first step is detection and confirmation, followed by a logical process of elimination to find the source.
The following decision tree provides a workflow for troubleshooting suspected polysiloxane contamination.
Caption: Troubleshooting workflow for polysiloxane contamination.
Q6: What are the most effective analytical techniques for detecting and quantifying polysiloxane byproducts?
The best technique depends on the nature of your sample and the expected concentration of the contaminant.
| Analytical Technique | Sensitivity | Information Provided | Best For... |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Very High (ppm range) | Elemental and molecular information about the outermost surface layer. Can create chemical maps of contaminants. | Identifying surface contamination, such as on medical devices, coated materials, or in adhesion failure analysis. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Low to Medium | Identifies characteristic functional group absorptions, such as the strong Si-O-Si stretch (~1000-1100 cm⁻¹) and Si-CH₃ peaks (~1260 and 800 cm⁻¹). | Quick, qualitative screening of bulk samples to confirm the presence of a siloxane backbone. |
| Gas Chromatography (GC) / Liquid Chromatography (LC) with Mass Spectrometry (MS) | High | Separates components of a mixture and provides mass information for identification. Can detect specific siloxane ions. | Identifying and quantifying specific low-to-medium molecular weight siloxane oligomers in complex liquid mixtures. |
| High-Performance Size Exclusion Chromatography (HP-SEC) | Medium | Separates polymers based on molecular weight, providing information on the size distribution of the polysiloxane contaminant. | Characterizing the molecular weight of polymeric contaminants in bio-oils and other complex matrices. |
| Inductively Coupled Plasma (ICP-AES/MS) | High | Measures total silicon content but is not specific to silicones. | Quantifying total elemental silicon but requires complementary techniques to confirm it originates from polysiloxanes. |
Part 4: Experimental Protocols
This section provides standardized procedures to minimize the risk of polysiloxane contamination from environmental and equipment sources.
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is designed to remove trace organic and silicone residues.
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free, non-silicone-based detergent. Avoid consumer-grade detergents which often contain silicones.
-
Solvent Rinse: Thoroughly rinse with deionized water, followed by a rinse with a high-purity organic solvent like acetone or isopropanol to remove organic residues.
-
Acid/Base Bath (Optional - for persistent contamination): For critical applications, soak glassware in a base bath (e.g., ethanolic KOH) for several hours to hydrolyze any bonded silica residues. CAUTION: This is highly corrosive. Follow with a thorough deionized water rinse until the rinsate is neutral. An acid bath (e.g., Nochromix®) can also be used.
-
Final Rinse: Perform a final, exhaustive rinse with high-purity (e.g., 18 MΩ·cm) deionized water.
-
Drying: Dry glassware in an oven at >120 °C. Do not use any silicone mats or pads in the oven. Store clean glassware covered with aluminum foil to prevent dust and aerosol contamination.
Protocol 2: Setting Up a "Silicone-Free" Reaction
This protocol outlines best practices for assembling a reaction apparatus to minimize leaching and contamination.
-
Glassware Selection: Use only borosilicate glassware cleaned according to Protocol 1.
-
Joints and Sealing: If possible, use glassware with ground glass joints that do not require grease. If a lubricant is absolutely necessary, use a non-silicone alternative like a hydrocarbon-based or fluorinated grease, and apply only the minimum amount necessary to the upper part of the joint.
-
Tubing Selection: Use non-silicone tubing such as Teflon® (PTFE) or PEEK for all transfer lines that will contact reagents or the reaction mixture.
-
Septa and Seals: Use Teflon®-faced septa for reagent bottles and reaction vessels. The Teflon side should face the chemical contents.
-
Stirring: Use a Teflon®-coated magnetic stir bar. Inspect the coating for any scratches or damage before use.
-
Personal Protective Equipment: Wear nitrile gloves. Do not use latex gloves, as the manufacturing process can involve sulfur compounds that may inhibit certain catalysts. Ensure hands are clean and free of any lotions or creams before handling equipment.
Technical Support Center: Managing Hydrochloric Acid in (3-Cyanopropyl)dimethylchlorosilane Reactions
An in-depth guide to the safe and effective management of hydrochloric acid (HCl) generated during chemical reactions involving (3-Cyanopropyl)dimethylchlorosilane.
Introduction
This compound is a versatile bifunctional molecule widely used in organic synthesis and surface modification. Its utility stems from the reactivity of its chlorosilyl group, which readily undergoes nucleophilic substitution.[1] A crucial, and often challenging, aspect of these reactions is the stoichiometric generation of hydrochloric acid (HCl) as a byproduct. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, managing, and safely neutralizing the HCl generated in their experiments.
The silicon-chlorine bond in this compound is highly susceptible to nucleophilic attack by compounds containing active protons, such as water, alcohols, and amines.[1] This reaction, essential for forming stable siloxane or silyl ether linkages, invariably releases one equivalent of HCl.
R-OH + Cl-Si(CH₃)₂-(CH₂)₃CN → R-O-Si(CH₃)₂-(CH₂)₃CN + HCl
Failure to effectively manage this generated HCl can lead to several complications, including:
-
Side Reactions: HCl can catalyze undesired side reactions or degrade acid-sensitive functional groups in reactants or products.
-
Corrosion: As a highly corrosive gas, HCl can damage laboratory equipment, including stainless steel reactors and fume hood components.[2][3]
-
Safety Hazards: Gaseous HCl is a toxic and corrosive substance with a permissible exposure limit (PEL) of just 5 ppm.[2] Inhalation can cause severe irritation and damage to the respiratory tract.[4]
This support center offers practical solutions, detailed protocols, and troubleshooting advice to ensure reaction efficiency, equipment integrity, and laboratory safety.
Frequently Asked Questions (FAQs) on HCl Management
Q1: What are the primary methods for managing HCl generated in situ?
The most common method for managing HCl as it is formed is to include a non-nucleophilic base in the reaction mixture. This base acts as an "acid scavenger," neutralizing the HCl immediately upon its generation.
-
Causality: By neutralizing the acid in situ, you prevent it from participating in or catalyzing unwanted side reactions. This is critical when working with acid-sensitive substrates. The choice of base is vital; it must be strong enough to neutralize HCl but not so nucleophilic that it competes with the desired reactant for the chlorosilane.
-
Common Choices: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are frequently used. Imidazole is another effective option.[5]
-
Stoichiometry: At least one equivalent of the scavenger base relative to the chlorosilane is required. A slight excess (e.g., 1.1 equivalents) is often used to ensure complete neutralization.
-
Outcome: The neutralization reaction forms a salt (e.g., triethylammonium chloride), which typically precipitates from nonpolar organic solvents and can be removed by filtration during the workup.
Q2: When is it preferable to use an external trap or scrubber instead of an in situ base?
An external trap is preferred when the use of an amine base is incompatible with the reaction chemistry or when the scale of the reaction makes filtration of the resulting ammonium salt impractical.
-
Scenarios for External Trapping:
-
The reactants or products are sensitive to the amine base.
-
The amine could catalyze polymerization or other side reactions.
-
The reaction is performed at a high temperature where the ammonium salt might be soluble or interfere.
-
On a large scale, where handling and filtering large quantities of solid precipitate is difficult.
-
-
How it Works: The reaction vessel is connected to a gas outlet line that directs the evolved HCl gas through one or more gas washing bottles (scrubbers) containing a neutralizing solution.[6][7] This setup effectively "strips" the corrosive gas from the effluent before it enters the fume hood exhaust.[6]
Q3: What solutions are effective for scrubbing HCl gas?
The choice of scrubbing liquid depends on the scale and specific requirements of the experiment.
| Scrubbing Solution | Concentration | Advantages | Disadvantages |
| Water | N/A | Inexpensive and readily available. Effective for high concentrations of HCl (>3000 ppm).[2] | Less efficient for lower HCl concentrations. The resulting solution is corrosive hydrochloric acid, which requires subsequent neutralization. |
| Sodium Hydroxide (NaOH) | 1-5 M (Aqueous) | Highly efficient for both high and low HCl concentrations.[8] The reaction product (NaCl and water) is neutral and generally safe for disposal.[9][10] | The reaction is highly exothermic and can create a back-pressure if the HCl flow rate is too high. Requires careful monitoring. |
| Sodium Bicarbonate (NaHCO₃) | Saturated (Aqueous) | A weaker base, providing a more controlled, less exothermic neutralization.[9] Safer to handle than concentrated NaOH. | Generates CO₂ gas, which can cause frothing and pressure buildup. Requires a vessel with sufficient headspace. Less efficient for very high flow rates of HCl. |
| **Calcium Hydroxide (Ca(OH)₂) ** | Saturated (Aqueous) | Inexpensive and effective.[11] | Forms an insoluble precipitate (CaCl₂), which can clog the scrubber system if not properly maintained. |
Q4: How do I safely quench a reaction that contains unreacted this compound?
Quenching is a critical step to safely neutralize any remaining reactive chlorosilane before aqueous workup. Chlorosilanes react violently with water, so direct addition of water to the reaction mixture must be avoided.[4][12]
-
The Principle of Controlled Quenching: The goal is to use a less reactive quenching agent to consume the bulk of the chlorosilane before introducing water. Alcohols, such as isopropanol, are excellent for this purpose as their reaction with chlorosilanes is less exothermic than with water.[5]
-
Step-by-Step Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add a less reactive alcohol (e.g., isopropanol) dropwise. You will observe gas evolution (HCl).[5]
-
Continue the slow addition until gas evolution ceases, indicating that the reactive chlorosilane has been consumed.
-
Only after the initial quench is complete can you proceed with the addition of water or an aqueous solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl) for the final workup.[5][13]
-
Q5: What are the essential safety precautions when working with this compound?
Due to its reactivity and the hazardous nature of its hydrolysis product (HCl), strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a flame-resistant lab coat.[14][15]
-
Ventilation: All handling and reactions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[15][16]
-
Moisture Control: this compound is moisture-sensitive.[16] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area.[15] Use anhydrous solvents and flame- or oven-dried glassware for reactions.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[17] Do NOT use water to clean up a chlorosilane spill.[4] Neutralize spill residues with a weak base like sodium bicarbonate.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. HCl is degrading the product or starting material. 2. HCl is poisoning a catalyst. 3. Incomplete reaction due to moisture contamination. | 1. Add an in situ acid scavenger like triethylamine or DIPEA to the reaction mixture.2. Use an external HCl scrubber to remove HCl as it forms without introducing a base into the reaction pot.3. Ensure all reagents are anhydrous and glassware is properly dried before use. |
| Formation of Unwanted Byproducts | 1. HCl is catalyzing side reactions (e.g., polymerization, rearrangement).2. If using an amine scavenger, the amine itself may be causing side reactions. | 1. Implement a more efficient HCl removal strategy (scavenger or scrubbing) to lower the ambient HCl concentration.2. Switch to a different acid scavenger (e.g., a bulkier, less nucleophilic base like DIPEA) or move to an external scrubbing setup. |
| Pressure Buildup in a Sealed Reactor | 1. HCl gas is evolving in a closed system. 2. If quenching with NaHCO₃, CO₂ is being generated. | 1. NEVER run chlorosilane reactions in a completely sealed system. Ensure the vessel is vented through a drying tube or an HCl scrubbing system.2. Ensure adequate headspace in the reaction vessel and add the bicarbonate solution slowly to control the rate of CO₂ evolution. |
| Visible Corrosion on Equipment | 1. HCl gas is escaping the reaction setup and reacting with moisture in the air to form corrosive hydrochloric acid.[3] | 1. Check all joints and connections in your apparatus for leaks.2. Improve the efficiency of your scrubbing system. This may involve using a more concentrated neutralizing solution, increasing the path length (e.g., adding a second scrubber), or reducing the reaction rate to lower the rate of HCl evolution. |
Experimental Protocols & Visual Workflows
Protocol 1: Reaction with In Situ HCl Scavenging
This protocol describes a general procedure for reacting an alcohol with this compound using triethylamine (TEA) as an acid scavenger.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Setup: Dissolve the alcohol substrate (1.0 eq.) and triethylamine (1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in the prepared flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Silane Addition: Add this compound (1.05 eq.) dropwise to the stirred solution via a syringe or dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or GC. A white precipitate of triethylammonium chloride will form.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Filter the mixture to remove the precipitated salt. Wash the filtrate with water, then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Setting up a Laboratory HCl Gas Scrubber
This protocol details how to assemble an external trap to neutralize evolved HCl gas.
-
Apparatus Setup: In a fume hood, set up the reaction flask as required for the specific experiment.
-
Gas Outlet: Instead of a condenser open to the air (or a drying tube), attach a gas outlet adapter to the top of the condenser.
-
Tubing: Connect the gas outlet adapter to the inlet of a gas washing bottle (scrubber) using chemically resistant tubing (e.g., Tygon®). The inlet tube of the scrubber should extend below the surface of the scrubbing liquid.
-
Scrubber Solution: Fill the first gas washing bottle two-thirds full with the chosen scrubbing solution (e.g., 2 M NaOH). A magnetic stir bar can be added to the scrubber to improve gas-liquid contact.
-
(Optional) Second Scrubber: For reactions expected to generate a large amount of HCl, connect the outlet of the first scrubber to the inlet of a second scrubber to ensure complete neutralization.
-
Venting: Connect the outlet of the final scrubber to the fume hood's exhaust system, or leave it open to the back of the fume hood. A small mineral oil bubbler can be placed at the end of the line to monitor gas flow and prevent backflow of air.
Diagrams and Workflows
Caption: Reaction pathway showing the generation of HCl.
Caption: Decision workflow for selecting an HCl management strategy.
Caption: Experimental workflow for an external HCl scrubber setup.
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. HCL Scrubber | Hydrochloric Acid Scrubber | Apzem, India [apzem.in]
- 3. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. benchchem.com [benchchem.com]
- 6. lpp-group.com [lpp-group.com]
- 7. Gas Scrubber – Goel Scientific [goelscientific.com]
- 8. longdom.org [longdom.org]
- 9. study.com [study.com]
- 10. ck12.org [ck12.org]
- 11. quora.com [quora.com]
- 12. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. Trichlorosilane - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Cyanopropyl Bonded Phases in HPLC Under Acidic Conditions
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals utilizing cyanopropyl (CN) bonded phase HPLC columns. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of maintaining column stability and performance when working with acidic mobile phases. Our goal is to equip you with the scientific understanding and practical protocols necessary to extend the life of your columns and ensure the integrity of your chromatographic data.
Introduction: The Challenge of Acidic Conditions for Cyanopropyl Phases
Cyanopropyl (CN) columns are a versatile tool in the chromatographer's arsenal, offering unique selectivity due to the polar cyano group. They can be operated in both reversed-phase and normal-phase modes, making them suitable for a wide range of applications.[1] However, the stability of the cyanopropyl bonded phase on the silica support can be compromised under acidic conditions, leading to a decline in chromatographic performance.[2] Understanding the underlying mechanisms of this degradation is the first step toward mitigating it.
The primary cause of instability is the acid-catalyzed hydrolysis of the nitrile (-C≡N) functional group of the bonded phase.[3] This reaction proceeds in a two-step process, first converting the cyano group to an amide, and then further hydrolyzing the amide to a carboxylic acid and an ammonium salt. This chemical alteration of the stationary phase leads to shifts in retention time, loss of resolution, and poor peak shape.
This guide will provide you with the knowledge and tools to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of cyanopropyl columns in acidic mobile phases.
Q1: What are the typical signs of a degrading cyanopropyl column under acidic conditions?
A1: The degradation of a cyanopropyl column will manifest in several ways in your chromatograms. The most common symptoms include:
-
Shifting Retention Times: As the polar cyano groups are hydrolyzed, the overall polarity of the stationary phase changes, leading to a gradual decrease in the retention of polar analytes and potentially an increase for some non-polar compounds.
-
Peak Tailing or Fronting: The degradation of the bonded phase can expose the underlying silica surface, leading to secondary interactions between analytes and silanol groups. This is a common cause of peak tailing, especially for basic compounds.[4] Peak fronting can also occur due to column bed deformation or voids.[5]
-
Loss of Resolution: Changes in the stationary phase chemistry will alter the selectivity of the column, which can lead to a loss of separation between critical pairs of analytes.
-
Increased Backpressure: While less common with chemical degradation alone, a significant increase in backpressure could indicate a physical problem with the column, such as a blocked frit, which can sometimes be a secondary effect of stationary phase degradation.[6]
Q2: What is the recommended pH range for cyanopropyl columns?
A2: The recommended pH range for silica-based HPLC columns is generally between 2.0 and 8.0.[2] Below pH 2, the bonded phase is susceptible to hydrolysis, while above pH 8, the silica support itself can dissolve. However, many modern cyanopropyl columns are manufactured with advanced bonding and end-capping technologies that extend this range. Some manufacturers claim stability for their CN columns in a pH range of 1.5 to 9.0.[7] It is crucial to always consult the column manufacturer's specific guidelines for the column you are using.[8]
Q3: Does end-capping improve the stability of cyanopropyl columns in acidic conditions?
A3: Yes, end-capping plays a significant role in improving the overall stability and performance of cyanopropyl columns. End-capping is a process where the unreacted, accessible silanol groups on the silica surface are chemically bonded with a small, inert group, such as a trimethylsilyl group. This has two main benefits:
-
Reduces Secondary Interactions: By masking the acidic silanol groups, end-capping minimizes undesirable interactions with analytes, leading to improved peak shape and reduced tailing, particularly for basic compounds.[9]
-
Enhances Hydrolytic Stability: While the primary site of acid attack is the cyano group, a well-end-capped surface can offer some protection to the underlying silica and the siloxane bonds that anchor the stationary phase.
However, it's important to note that even with end-capping, some residual silanols will always remain.
Q4: Which acidic modifier is better for my mobile phase: trifluoroacetic acid (TFA) or formic acid?
A4: The choice between trifluoroacetic acid (TFA) and formic acid depends on several factors, including your detection method and the specific requirements of your separation.
-
Trifluoroacetic Acid (TFA):
-
Pros: TFA is a strong acid and an excellent ion-pairing agent.[9] It is very effective at suppressing silanol activity and improving the peak shape of basic compounds. It is also highly volatile, which is advantageous for sample recovery after purification.
-
Cons: TFA can cause ion suppression in mass spectrometry (MS) detection.[10] Its strong ion-pairing properties can also sometimes alter the selectivity of the separation in unpredictable ways. While effective at low concentrations (e.g., 0.1%), higher concentrations can accelerate the hydrolysis of the bonded phase.
-
-
Formic Acid:
-
Pros: Formic acid is a weaker acid than TFA and is generally more compatible with MS detection.[10] It is also volatile and can effectively control the pH of the mobile phase to protonate basic analytes and suppress silanol ionization.
-
Cons: As a weaker ion-pairing agent, formic acid may not be as effective as TFA at improving the peak shape of very basic or strongly interacting compounds.
-
Recommendation: For most applications, especially those involving MS detection, formic acid is the preferred choice . Start with a concentration of 0.1% (v/v) and adjust as needed. If you are using UV detection and struggling with poor peak shape for basic compounds, TFA at 0.1% can be a good alternative. However, be mindful of its potential to shorten column lifetime with prolonged use at very low pH.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using cyanopropyl columns under acidic conditions.
Issue 1: Gradual Decrease in Retention Time
| Potential Cause | Diagnostic Check | Solution |
| Acid Hydrolysis of the Cyano Phase | Monitor the retention time of a well-retained, polar standard over a series of injections. A consistent downward trend indicates a change in the stationary phase. | - Reduce Acid Concentration: If possible, lower the concentration of the acid in your mobile phase. - Switch to a Weaker Acid: Consider replacing TFA with formic acid. - Lower the Temperature: Hydrolysis is accelerated at higher temperatures. Operating at or below ambient temperature can significantly extend column life. - Use a Guard Column: A guard column with the same stationary phase will be sacrificed to protect the analytical column. |
| Mobile Phase Composition Drift | Prepare a fresh batch of mobile phase and re-run your analysis. If retention times return to normal, the original mobile phase was the issue. | - Prepare Fresh Mobile Phase Daily: Volatile organic modifiers and acidic additives can evaporate over time, changing the mobile phase composition. - Ensure Proper Mixing: Inadequate mixing of mobile phase components can lead to inconsistent results. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Diagnostic Check | Solution |
| Secondary Interactions with Silanols (Tailing) | Inject a basic compound and observe the peak shape. Significant tailing points to silanol interactions. | - Increase Acid Concentration: A slightly higher concentration of acid (e.g., increasing formic acid from 0.05% to 0.1%) can better suppress silanol activity. - Use an End-Capped Column: Ensure you are using a high-quality, well-end-capped cyanopropyl column. - Consider an Alternative Stationary Phase: If tailing persists, a phase with better shielding of the silica surface may be necessary. |
| Column Void or Channeling (Fronting/Splitting) | Disconnect the column and inspect the inlet frit for any visible voids or discoloration. A sudden drop in backpressure can also indicate a void. | - Replace the Column: A significant void is often irreparable. - Gentle Start-up: Always ramp up the flow rate slowly to avoid pressure shocks to the column bed. |
| Sample Overload | Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are overloading the column. | - Reduce Injection Volume or Sample Concentration: Lower the mass of analyte injected onto the column. |
| Sample Solvent Incompatibility | Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Conditioning a New Cyanopropyl Column for Acidic Mobile Phases
Proper conditioning of a new column is critical for achieving stable and reproducible results.
Materials:
-
New cyanopropyl HPLC column
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Your acidic mobile phase
Procedure:
-
Initial Flush: Connect the column to the HPLC system in the direction of flow indicated on the column. Flush the column with 100% methanol or acetonitrile at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for 20-30 column volumes. This removes the shipping solvent.
-
Intermediate Flush: If your mobile phase contains a buffer, it is good practice to first flush the column with a mixture of organic solvent and water in the same ratio as your mobile phase, but without the buffer, for 10-15 column volumes. This prevents buffer precipitation.
-
Mobile Phase Equilibration: Introduce your acidic mobile phase at a low flow rate. Gradually increase the flow rate to your analytical method's setpoint.
-
Baseline Stabilization: Equilibrate the column with the mobile phase until you observe a stable baseline from your detector. This may take 20-30 column volumes or more. A stable baseline is a good indicator that the column is ready for use.[11]
Protocol 2: Column Cleaning and Regeneration
If you observe a decline in performance, a thorough cleaning may restore the column.
Materials:
-
HPLC-grade solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol)
Procedure:
-
Flush out Buffers: If your mobile phase contains buffers, flush the column with 10-20 column volumes of a water/organic solvent mixture (e.g., 50:50 water:acetonitrile) to remove any salts.[12]
-
Strong Solvent Wash: Flush the column with 20-30 column volumes of a strong, non-polar solvent like isopropanol to remove strongly retained hydrophobic compounds.
-
Intermediate Polarity Wash: Flush with 20-30 column volumes of acetonitrile or methanol.
-
Re-equilibration: Re-introduce your mobile phase and equilibrate the column as described in Protocol 1.
Note: For severe contamination at the column inlet, you may consider back-flushing the column (reversing the flow direction) with a strong solvent. However, this should be done with caution and as a last resort, as it can disturb the packed bed. Always disconnect the column from the detector before back-flushing.
Visualization of the Degradation Mechanism and Troubleshooting Workflow
To better understand the processes at play, the following diagrams illustrate the chemical degradation of the cyanopropyl phase and a logical workflow for troubleshooting common issues.
Mechanism of Acid-Catalyzed Hydrolysis of Cyanopropyl Bonded Phase
Caption: Acid hydrolysis of the cyanopropyl group.
Troubleshooting Workflow for Cyanopropyl Column Instability
Caption: A logical flow for troubleshooting.
Alternative Stationary Phases for Enhanced Acid Stability
When working with very aggressive acidic mobile phases or when the stability of a cyanopropyl column is insufficient for a robust method, considering an alternative stationary phase is a prudent step.
| Stationary Phase | Key Characteristics and Advantages in Acidic Conditions | Considerations |
| Phenyl-Hexyl | Offers alternative selectivity to C18 and CN phases, particularly for aromatic compounds. The hexyl linker provides good hydrolytic stability, and modern phenyl-hexyl columns are often designed for a wide pH range.[13] | Selectivity is different from CN, so re-optimization of the separation will be necessary. |
| Biphenyl | Provides enhanced retention for aromatic and moderately polar compounds through π-π interactions. Often shows good stability at low pH. | Can have strong retention for some compounds, which may require a stronger mobile phase. |
| Embedded Polar Group (e.g., Amide, Carbamate) | The embedded polar group helps to shield the silica surface from the mobile phase, which can improve stability at both low and high pH. It also offers unique selectivity. | May exhibit different retention behavior for polar compounds compared to CN phases. |
| Sterically Protected Phases (e.g., with bulky side chains) | The bulky groups around the siloxane bond provide steric hindrance, physically protecting it from attack by the acidic mobile phase. This can significantly enhance low pH stability. | The steric protection can sometimes affect the interaction with analytes, leading to different selectivity. |
Conclusion
While cyanopropyl bonded phases present unique challenges under acidic conditions, a thorough understanding of the degradation mechanisms and the implementation of proactive strategies can significantly enhance their stability and lifespan. By carefully selecting mobile phase additives, diligently conditioning and cleaning your columns, and recognizing the early signs of degradation, you can ensure the continued high performance of your cyanopropyl columns. When extreme acidic conditions are unavoidable, exploring alternative stationary phases with enhanced stability is a viable and often necessary solution.
References
- 1. silicycle.com [silicycle.com]
- 2. rheniumbio.co.il [rheniumbio.co.il]
- 3. Use, cleaning and storage of cyano column and amino column_ [uhplcslab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. halocolumns.com [halocolumns.com]
- 7. glsciences.eu [glsciences.eu]
- 8. vneshbiotorg.ru [vneshbiotorg.ru]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Methods to increase the yield and purity of (3-Cyanopropyl)dimethylchlorosilane synthesis.
An in-depth guide to optimizing the synthesis of (3-Cyanopropyl)dimethylchlorosilane, focusing on troubleshooting common issues to enhance both yield and purity.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common experimental hurdles, and improve the overall yield and purity of their product. The information is presented in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis strategy and key reaction parameters.
Q1: What is the most common and industrially relevant method for synthesizing this compound?
The most prominent and widely adopted method is the direct hydrosilylation of allyl cyanide with dimethylchlorosilane.[1] This reaction involves the addition of the silicon-hydride (Si-H) bond of dimethylchlorosilane across the carbon-carbon double bond of allyl cyanide.[2] This process is typically catalyzed by a transition metal complex, most commonly one based on platinum.[1]
An alternative, though less direct, two-step route involves:
-
Hydrosilylation: Reacting allyl cyanide with methyldichlorosilane.
-
Methylation: Replacing one of the chlorine atoms on the resulting (3-cyanopropyl)methyldichlorosilane with a methyl group using a methylating agent.[2]
This guide will focus on the more direct and atom-economical single-step hydrosilylation approach.
Q2: Why is a catalyst necessary, and how do I choose the right one?
A catalyst is essential to facilitate the Si-H bond addition at a practical rate and under manageable conditions. The choice of catalyst is one of the most critical factors influencing the reaction's selectivity, yield, and side-product profile.
Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are the traditional workhorses for hydrosilylation due to their high activity.[1] However, they can sometimes lead to undesired side reactions, such as isomerization of the alkene or formation of byproducts.[3] For substrates like allyl cyanide, more selective catalysts may be required to achieve high purity.
Recent studies on analogous reactions, such as the hydrosilylation of allyl chloride, have shown that Rhodium(I) catalysts can offer significantly higher selectivity (>99%) and reduce the formation of byproducts compared to conventional platinum catalysts.[3][4]
Catalyst Selection Summary:
| Catalyst Type | Common Examples | Advantages | Disadvantages |
| Platinum | Speier's Catalyst, Karstedt's Catalyst | High activity, commercially available, well-documented.[1] | Can cause C=C bond isomerization, may lead to byproduct formation.[3] |
| Rhodium | Wilkinson's Catalyst, [Rh(μ-Cl)(dppbz F)]₂ | Excellent selectivity, minimizes side reactions.[3][4] | Generally more expensive than platinum catalysts. |
| Other Metals | Cobalt, Iridium, Ruthenium | Area of active research, can offer unique selectivity.[5][6] | Less commercially established for this specific reaction. |
Q3: What are the most critical parameters to control for maximizing yield and purity?
Beyond catalyst selection, several parameters must be tightly controlled:
-
Temperature: The reaction is exothermic. A controlled temperature, often in the range of 60–100°C, is crucial.[2][7] Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions, including polymerization or catalyst decomposition.
-
Reactant Purity & Stoichiometry: The use of high-purity, anhydrous reactants is paramount. Chlorosilanes are highly sensitive to moisture, which leads to the formation of siloxanes. A slight excess of the allyl cyanide can be used to ensure complete consumption of the more valuable silane.
-
Solvent: While the reaction can be run neat, the use of an anhydrous, aprotic solvent can help with temperature control and prevent side reactions. Solvents with nitrile groups have been noted to activate the Si-H bond in some systems.[8]
-
Exclusion of Air and Moisture: The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane starting material and product.[2]
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Symptom: GC-MS or NMR analysis of the crude reaction mixture shows primarily unreacted starting materials.
-
Q: My reaction isn't starting. Could my catalyst be the problem? A: Yes, this is a common cause. The platinum catalyst may be inactive. Ensure you are using a fresh, properly stored catalyst. Some catalysts require an "induction period" or pre-activation. If you suspect catalyst poisoning, ensure your reactants and solvent are free from inhibitors (e.g., sulfur compounds, strongly coordinating amines).
-
Q: I'm seeing starting materials even after prolonged reaction time and heating. What should I check? A: First, confirm your temperature is within the optimal range (e.g., 60-100°C).[7] Second, and most critically, check for moisture contamination. Any water in the system will react with the dimethylchlorosilane, consuming it before it can participate in hydrosilylation. Ensure all glassware is oven-dried, solvents are anhydrous, and the inert atmosphere is maintained throughout the reaction.[2]
Issue 2: Low Purity and Formation of Byproducts
Symptom: The desired product is formed, but GC-MS or NMR analysis shows significant impurity peaks.
-
Q: I see multiple peaks in my GC that seem to be isomers of my product. Why is this happening? A: This is likely due to a lack of regioselectivity in the hydrosilylation. The reaction can result in either the terminal (desired, anti-Markovnikov) addition or the internal (Markovnikov) addition of the silyl group. The choice of catalyst and ligands plays a huge role here. Rhodium catalysts with specific phosphine ligands have demonstrated superior selectivity in similar systems.[3][4]
-
Q: My product seems to be contaminated with a higher molecular weight, less volatile substance. What could it be? A: This could be a siloxane byproduct, formed from the hydrolysis of the chlorosilane. The Si-Cl bond is highly susceptible to reaction with water, leading to Si-O-Si linkages.[2] The solution is rigorous exclusion of moisture by using an inert atmosphere and anhydrous reagents and solvents.
-
Q: The reaction mixture is becoming viscous, and my yield is low. What's going on? A: This suggests polymerization of the allyl cyanide, which can be initiated at higher temperatures. Consider adding a polymerization inhibitor like butylated hydroxytoluene (BHT) to the allyl cyanide before starting the reaction.[9] Also, ensure your temperature control is precise and you are not creating localized hot spots during reagent addition.
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired reaction pathway and the key side reactions that can lower yield and purity.
Caption: Main synthesis pathway and common side reactions.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Note: This reaction involves flammable and corrosive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All operations must be conducted under a dry, inert atmosphere.
Materials:
-
Allyl Cyanide (>98%, anhydrous)
-
Dimethylchlorosilane (>98%)
-
Karstedt's catalyst (or other selected catalyst)
-
Anhydrous Toluene (optional, as solvent)
-
Polymerization inhibitor (e.g., BHT)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas (N₂ or Ar) setup.
Procedure:
-
Setup: Assemble the reaction apparatus and dry all glassware in an oven at 120°C for at least 4 hours. Cool under a stream of inert gas.
-
Charging the Reactor: To the reaction flask, add allyl cyanide (1.1 equivalents) and a small amount of polymerization inhibitor. If using a solvent, add anhydrous toluene.
-
Catalyst Addition: Add the catalyst under a positive pressure of inert gas. For Karstedt's catalyst, a concentration of 10-20 ppm of platinum is a good starting point.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 70°C).
-
Substrate Addition: Slowly add dimethylchlorosilane (1.0 equivalent) dropwise from the addition funnel over 1-2 hours. Monitor the internal temperature to ensure the exothermic reaction does not cause an uncontrolled temperature rise.
-
Reaction: After the addition is complete, maintain the reaction at the set temperature for 2-4 hours, or until reaction completion is confirmed by GC analysis.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The crude product is now ready for purification.
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To isolate the pure this compound from unreacted starting materials, catalyst residues, and any high-boiling impurities.
Procedure:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated Vigreux column for efficient separation.
-
Transfer: Transfer the crude reaction mixture to the distillation flask.
-
Distillation:
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation pot.
-
Collect and discard any initial low-boiling fractions (e.g., unreacted starting materials).
-
Carefully collect the main product fraction at its characteristic boiling point under vacuum.
-
Stop the distillation before the pot goes to dryness to avoid charring of catalyst residues.
-
-
Storage: Store the purified, colorless liquid product in a tightly sealed container under an inert atmosphere to prevent moisture ingress.[10]
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical progression to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrosilylation Catalyst [sigmaaldrich.com]
- 6. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 18156-15-5 | TCI AMERICA [tcichemicals.com]
Validation & Comparative
A Tale of Two Silanes: A Comparative Guide to (3-Cyanopropyl)dimethylchlorosilane and (3-Cyanopropyl)trichlorosilane for Advanced Surface Modification
For researchers, scientists, and drug development professionals navigating the nuanced world of surface functionalization, the choice of silane coupling agent is a critical decision that dictates the ultimate performance and stability of the modified substrate. This guide provides an in-depth, objective comparison of two prominent cyanopropyl-functionalized silanes: (3-Cyanopropyl)dimethylchlorosilane, a monofunctional agent, and (3-Cyanopropyl)trichlorosilane, a trifunctional agent. By understanding their fundamental chemical differences and the resulting impact on surface architecture, researchers can make more informed decisions for applications ranging from chromatography to biosensing and beyond.
The utility of (3-cyanopropyl)silanes lies in their bifunctional nature. The cyanopropyl group imparts intermediate polarity, making these agents versatile for creating surfaces compatible with a range of solvents and for use in both normal- and reversed-phase chromatography.[1][2] The chlorosilyl group, the reactive moiety, dictates how the silane anchors to a hydroxylated surface, such as silica, glass, or metal oxides.[3] The key distinction between the two silanes discussed here is the number of reactive chlorine atoms, which fundamentally governs the structure and properties of the resulting surface layer.
At a Glance: Structural and Reactive Differences
| Feature | This compound | (3-Cyanopropyl)trichlorosilane |
| Chemical Structure | C₆H₁₂ClNSi | C₄H₆Cl₃NSi |
| Molecular Weight | 161.70 g/mol [4] | 202.54 g/mol [5] |
| Reactive Groups | One chloro group (-SiCl) | Three chloro groups (-SiCl₃) |
| Functionality | Monofunctional | Trifunctional |
| Primary Bonding | Forms a single siloxane bond with the surface. | Can form up to three siloxane bonds with the surface and cross-link with adjacent silane molecules.[6] |
| Layer Formation | Tends to form well-defined self-assembled monolayers (SAMs).[6] | Prone to forming polymeric, cross-linked multilayers, especially in the presence of trace water.[6][7] |
Performance Comparison: Monolayer vs. Polymeric Network
The difference in functionality—one reactive site versus three—leads to significant divergences in the structure, stability, and reproducibility of the modified surface.
This compound , with its single chloro group, is constrained to form a "monolayer" where individual silane molecules bind to the surface silanol groups. This leads to a well-defined, organized surface, which is highly reproducible.[6] However, the stability of this monolayer is dependent on the integrity of that single siloxane bond per molecule.
In contrast, (3-Cyanopropyl)trichlorosilane can, and often does, form a more complex, three-dimensional polymeric network on the surface. After the initial hydrolysis of the chloro groups to silanols, these can condense not only with surface hydroxyls but also with each other.[3][8] This cross-linking creates a more robust, and potentially thicker, film. While this can enhance thermal and hydrolytic stability due to multiple attachment points, it can also lead to less controlled and less reproducible layer formation.[6][7] The resulting surface may be more heterogeneous.
dot graph TD { rankdir=LR; subgraph "this compound (Monofunctional)"; A[Substrate with -OH groups] --> B{Hydrolysis of Si-Cl}; B --> C[Formation of Si-OH]; C --> D[Condensation with surface -OH]; D --> E[Well-defined Monolayer]; end
} caption: Reaction pathways for monofunctional vs. trifunctional silanes.
Supporting Experimental Data
Wettability and Surface Energy
The wettability of a surface, often quantified by the water contact angle, is a direct indicator of the success of the silanization process and the nature of the terminal functional groups exposed. A higher contact angle indicates a more hydrophobic surface. For a cyanopropyl-modified surface, we expect a moderate contact angle due to the polarity of the nitrile group.
A study on glass slides modified with various trichlorosilanes reported a water contact angle of 56.3° ± 2.2° for a (3-Cyanopropyl)trichlorosilane monolayer.[9] This demonstrates a significant increase in hydrophobicity compared to bare glass (contact angle ~19.3°), confirming the successful surface modification. While a comparable value for this compound is not available in the cited literature, the formation of a well-ordered monolayer would be expected to yield a consistent and reproducible contact angle.
| Parameter | Untreated Glass | (3-Cyanopropyl)trichlorosilane Treated |
| Water Contact Angle | ~19.3° ± 2.3°[9] | 56.3° ± 2.2°[9] |
Layer Thickness and Density
Ellipsometry is a common technique to measure the thickness of the deposited silane layer. For monofunctional silanes like this compound, the thickness is expected to be on the order of the length of a single molecule, forming a true monolayer.[10][11] Trifunctional silanes, due to their ability to polymerize, can form thicker, less uniform layers.[12] Controlling reaction conditions, such as humidity and reaction time, is crucial to manage the thickness of the trichlorosilane layer.
X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of the surface, confirming the presence of the cyanopropyl moiety through the detection of nitrogen and changes in the silicon and carbon signals.[13][14] The N1s/Si2p ratio can provide a qualitative measure of surface coverage. For a trifunctional silane, a higher nitrogen signal might be observed due to the denser, potentially multilayered structure.[15]
Stability Considerations
The stability of the silane layer is paramount for the longevity of the modified surface.
-
Hydrolytic Stability: The siloxane bonds (Si-O-Si) that anchor the silane to the surface can be susceptible to hydrolysis, especially under acidic or basic conditions. The cross-linked network formed by (3-Cyanopropyl)trichlorosilane can offer enhanced protection against hydrolysis compared to the single-point attachment of the dimethylchlorosilane.[6][7] However, the stability of aminosilane layers, which are structurally related, can be compromised under certain pH conditions.[16]
-
Thermal Stability: Silane monolayers are generally more thermally stable than other self-assembled layers like alkanethiols on gold.[17] The robust, cross-linked structure from the trichlorosilane is expected to exhibit higher thermal stability compared to the monolayer formed by the dimethylchlorosilane. Studies have shown that silane films can be stable up to 250-350°C in a vacuum.[17]
Applications in Chromatography
Both silanes are used to prepare cyanopropyl-bonded stationary phases for high-performance liquid chromatography (HPLC). These phases are of intermediate polarity and can be used in both normal- and reversed-phase modes.[18][19]
-
Monofunctional Silanes: The use of this compound leads to "monomeric" stationary phases. These phases are known for providing reproducible surface coverage.
-
Trifunctional Silanes: (3-Cyanopropyl)trichlorosilane is used to create "polymeric" stationary phases. These can offer enhanced stability, particularly at non-neutral pH, due to the cross-linking of the silane molecules.[7] However, the polymerization process can be more difficult to control, potentially leading to batch-to-batch variability.
The choice between the two for chromatographic applications depends on the desired balance between reproducibility and stability under specific analytical conditions.
Experimental Protocols
Protocol 1: Surface Modification of Silica Substrates
This protocol provides a general method for the functionalization of silica or glass surfaces.
1. Substrate Cleaning and Hydroxylation: a. Substrates (e.g., glass slides, silicon wafers) are sonicated in acetone for 15 minutes, followed by a thorough rinse with deionized water. b. The cleaned substrates are then immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to an hour. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse the substrates copiously with deionized water and dry under a stream of nitrogen. This process not only cleans the surface but also generates a high density of hydroxyl (-OH) groups.
2. Silanization: a. Prepare a 1-2% (v/v) solution of either this compound or (3-Cyanopropyl)trichlorosilane in an anhydrous solvent such as toluene in a glovebox or under an inert atmosphere to minimize moisture. b. Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature. For the trichlorosilane, shorter reaction times may be used to limit multilayer formation. c. Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane. d. Follow with a rinse in ethanol or isopropanol and dry with a stream of nitrogen.
3. Curing: a. Bake the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds to the surface and, in the case of the trichlorosilane, encourages cross-linking within the layer.[16]
dot graph G { layout=dot; rankdir=TB;
} caption: Experimental workflow for surface silanization.
Protocol 2: Characterization of Modified Surfaces
1. Water Contact Angle Measurement: a. Place a small droplet (2-5 µL) of deionized water on the silanized surface. b. Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. c. Take measurements at multiple points on the surface to assess uniformity.
2. Ellipsometry: a. Measure the change in polarization of light reflected from the surface. b. Model the data using appropriate software to determine the thickness of the silane layer, assuming a refractive index for the cyanopropyl silane film (typically around 1.45-1.5).[1]
3. X-ray Photoelectron Spectroscopy (XPS): a. Irradiate the surface with X-rays in an ultra-high vacuum chamber. b. Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition of the surface. c. High-resolution scans of the C1s, N1s, O1s, and Si2p regions will confirm the chemical state of the elements and the successful grafting of the cyanopropyl silane.
Conclusion and Recommendations
The choice between this compound and (3-Cyanopropyl)trichlorosilane is a trade-off between the precision of a monolayer and the robustness of a cross-linked network.
-
Choose this compound for applications requiring:
-
A well-defined, highly reproducible monolayer surface.
-
Precise control over surface density of functional groups.
-
Applications where potential for aggregation or polymerization must be minimized.
-
-
Choose (3-Cyanopropyl)trichlorosilane for applications demanding:
-
Enhanced thermal and hydrolytic stability.
-
A more durable and robust surface coating.
-
Situations where a higher density of surface functional groups is desired, even at the cost of some surface heterogeneity.
-
Ultimately, the optimal choice is dictated by the specific demands of the application. Researchers must weigh the need for a well-ordered and reproducible surface against the requirement for maximum stability and durability. Careful control over reaction conditions, particularly for the trifunctional silane, is paramount to achieving the desired surface properties.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chlorosilane - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. qd-uki.co.uk [qd-uki.co.uk]
- 12. details | Park Systems [parksystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. separationmethods.com [separationmethods.com]
A Senior Application Scientist's Guide: Cyanopropyl vs. C8 HPLC Columns for Peptide Separation
For researchers, chromatographers, and professionals in drug development, the selection of the appropriate High-Performance Liquid Chromatography (HPLC) column is a critical decision that dictates the success of peptide analysis. The choice between stationary phases can profoundly impact resolution, selectivity, and overall data quality. This guide provides an in-depth comparison of two common reversed-phase chemistries: the workhorse C8 (octyl) and the alternative selectivity Cyanopropyl (CN) phase, specifically for the separation of peptides. Our focus will be on the mechanistic principles, practical performance, and strategic selection of these columns to resolve complex peptide mixtures.
Section 1: Understanding the Stationary Phases: Beyond Hydrophobicity
The foundation of chromatographic separation lies in the differential interaction of analytes with the stationary phase. While both C8 and Cyanopropyl columns operate under reversed-phase conditions, their surface chemistries offer distinct interaction mechanisms that a savvy scientist can exploit.
The C8 Column: The Hydrophobic Standard
C8, or octyl-silica, columns are a staple in peptide separations.[1][2] The stationary phase consists of eight-carbon alkyl chains bonded to the silica support. This creates a non-polar, hydrophobic surface.
-
Primary Separation Mechanism: The dominant retention mechanism on a C8 column is hydrophobic interaction.[3][4] Peptides, which are composed of amino acids with varying side-chain hydrophobicities, are retained based on their overall non-polar character. As the percentage of organic solvent (like acetonitrile) in the mobile phase increases, the peptides elute in order of increasing hydrophobicity. C8 offers a moderate hydrophobicity, less than the more common C18, which can be advantageous for retaining and separating large or very hydrophobic peptides without excessively long run times.[5][6][7]
-
Causality in Performance: The straightforward hydrophobic mechanism of C8 columns makes them predictable and robust for a wide range of peptides.[1] Their performance is reliable for routine purity assessments and for peptides with significant differences in hydrophobicity. However, this reliance on a single primary interaction mode can be a limitation when dealing with peptides of similar hydrophobicity or subtle structural differences, such as post-translational modifications or diastereoisomers.
The Cyanopropyl (CN) Column: A Tool for Alternative Selectivity
Cyanopropyl columns feature propyl chains with a terminal nitrile (-C≡N) group bonded to the silica. This functional group introduces a unique blend of interactions.
-
Mixed-Mode Separation Mechanism: CN phases are less hydrophobic than C8 phases.[8][9] While they still exhibit hydrophobic interactions via the three-carbon linker, the highly polar nitrile group introduces dipole-dipole and potential π-π interactions.[3][10] The electron-rich triple bond of the cyano group can interact differently with polar or aromatic residues in a peptide sequence compared to a simple alkyl chain. This "mixed-mode" character allows for a different selectivity profile.[11][12][13]
-
Causality in Performance: The unique selectivity of a CN column arises from its ability to discriminate between peptides based on more than just hydrophobicity.[11] Peptides that co-elute on a C8 column despite having different amino acid sequences may be resolved on a CN column if their polarity or aromatic content allows for differential dipole-dipole or π-π interactions.[10][11] This makes CN columns exceptionally powerful for challenging separations, such as resolving impurities from solid-phase peptide synthesis, separating peptide diastereoisomers, or distinguishing between peptides with minor modifications that minimally impact overall hydrophobicity.[11][14][15]
Section 2: Head-to-Head Performance Comparison
To illustrate the practical differences between C8 and CN columns, we present experimental data from the separation of a standard peptide mixture. The mixture contains peptides designed to vary in hydrophobicity, size, and polarity.
Experimental Protocol: Peptide Standard Separation
This protocol outlines a self-validating system for comparing column performance.
-
Instrumentation:
-
HPLC System: A standard system with a binary pump, autosampler, column thermostat, and UV detector.
-
Detector: UV-Vis detector set to 214 nm for peptide bond detection.
-
-
Columns:
-
C8 Column: 4.6 x 150 mm, 5 µm particle size.
-
Cyanopropyl Column: 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Rationale: TFA is a crucial ion-pairing agent that masks residual silanol interactions on the silica surface and provides counter-ions for basic residues in peptides, leading to sharper, more symmetrical peaks.[7][16][17][18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient: 5% to 65% B over 30 minutes.
-
Rationale: A linear gradient is a standard starting point for peptide separations, allowing for the elution of a wide range of peptides. The 30-minute duration provides sufficient time for separation without being excessively long.
-
Workflow for Column Comparison
Caption: Workflow for comparing C8 and CN column performance.
Data Presentation: Quantitative Performance Metrics
The following table summarizes the typical performance differences observed in such an experiment.
| Performance Metric | C8 Column | Cyanopropyl (CN) Column | Rationale & Insights |
| Retention Factor (k) | Higher (e.g., 5-15) | Lower (e.g., 2-8) | The greater hydrophobicity of the C8 phase leads to stronger retention of peptides.[4][19] CN columns are significantly less retentive due to their shorter effective alkyl chain and polar nature.[8][20] |
| Selectivity (α) | Primarily based on hydrophobicity | Different selectivity profile | CN columns can resolve peptides that co-elute on C8 by exploiting dipole-dipole interactions, offering an orthogonal separation mechanism.[10][11] |
| Peak Capacity | Generally higher | Can be lower | Due to stronger retention and often narrower peaks for well-retained analytes, C8 columns may exhibit higher overall peak capacity. However, for specific pairs, the CN column's selectivity is key. |
| Resolution (Rs) | Good for hydrophobically distinct peptides | Superior for structurally similar peptides | Peptides that differ by a single polar amino acid or a stereocenter may show baseline resolution on a CN column while remaining unresolved on a C8.[11][14] |
| Best Suited For | General peptide mapping, hydrophobic peptides | Polar peptides, diastereoisomers, impurities | C8 is a robust choice for routine analysis.[6] CN excels where hydrophobicity is not the differentiating factor.[3][11] |
Section 3: Strategic Column Selection: A Decision Framework
Choosing between a C8 and a CN column is not about which is "better," but which is the right tool for the analytical challenge at hand. A systematic approach to method development should involve screening both column types.
Decision-Making Logic
Caption: Decision framework for column selection in peptide analysis.
Expert Insights and Causality
-
Start with the Workhorse: For most new peptide mixtures, beginning with a C8 column is a logical and efficient strategy.[21] Its predictable hydrophobic retention mechanism will provide a solid baseline chromatogram and effectively separate many components.
-
Identify the Challenge: If the C8 separation is insufficient—characterized by co-eluting peaks, poor resolution of the target peptide from critical impurities, or inadequate separation of isomers—it signifies that hydrophobicity alone is not a sufficient discriminant.[11]
-
Employ Alternative Selectivity: This is the ideal scenario to switch to a Cyanopropyl column. The goal is not simply to reduce retention, but to introduce a different separation mechanism.[10][11] Because the CN phase interacts with peptides via both weak hydrophobic and stronger dipole-dipole forces, the elution order may change significantly, often resolving the previously co-eluting species.[11]
-
Self-Validating Protocol: This two-column approach forms a self-validating system. If a peak is pure on both a C8 and a CN column, which offer fundamentally different selectivities, there is a much higher degree of confidence in its homogeneity than if it were tested on two different C8 columns from different manufacturers.
Conclusion
In the landscape of peptide separations, both C8 and Cyanopropyl columns hold indispensable roles. The C8 column serves as a robust, reliable tool for separations driven by hydrophobicity. Its performance is predictable and effective for a wide array of applications, from quality control to general peptide mapping.
The Cyanopropyl column, however, is the specialist's choice for tackling complex analytical challenges. Its unique mixed-mode character provides an alternative selectivity that is often the key to resolving structurally similar peptides, isomers, and stubborn impurities that are intractable on standard alkyl phases.
As a Senior Application Scientist, my recommendation is not to view these columns as competitors, but as complementary tools in a comprehensive method development strategy. By understanding the underlying separation mechanisms and strategically employing both hydrophobic and alternative selectivity phases, researchers can achieve superior resolution and build more robust, reliable analytical methods for their peptide therapeutics and research molecules.
References
- 1. C8 Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. bvchroma.com [bvchroma.com]
- 4. uhplcs.com [uhplcs.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. biovera.com.au [biovera.com.au]
- 7. peptide.com [peptide.com]
- 8. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of silica-based cyanopropyl and octyl reversed-phase packings for the separation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of mixed-mode stationary phase for separation of peptides and proteins in high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 20. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Evaluating the Effectiveness of (3-Cyanopropyl)dimethylchlorosilane as a Surface Modifier: A Comparative Guide
In the realm of materials science, chromatography, and biomedical applications, the ability to precisely tailor the surface properties of substrates is paramount. Surface modification with organosilanes is a fundamental technique to achieve this, enabling control over wettability, adhesion, biocompatibility, and chemical reactivity. Among the diverse array of silane coupling agents, (3-Cyanopropyl)dimethylchlorosilane presents a unique combination of moderate polarity and hydrolytic reactivity, making it a versatile tool for researchers.
This guide provides an in-depth evaluation of this compound as a surface modifier, offering a critical comparison with other common silane alternatives. We will delve into the mechanistic principles, present supporting experimental data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Role of the Cyano Group: A Balance of Polarity and Interaction
This compound belongs to the family of organofunctional silanes, characterized by a dual reactivity. The chlorosilane group readily reacts with hydroxylated surfaces, such as silica, glass, and metal oxides, to form stable covalent siloxane bonds (Si-O-Si). The cyanopropyl group, on the other hand, imparts the desired functionality to the surface.
The defining feature of this silane is the terminal nitrile (-C≡N) group. The cyano group possesses a strong dipole moment, rendering the modified surface moderately polar. This intermediate polarity is a key advantage, positioning it between highly hydrophobic alkylsilanes (like Octadecyltrichlorosilane, C18) and highly hydrophilic or charged silanes (like (3-Aminopropyl)triethoxysilane, APTES). This unique characteristic allows for selective interactions with a variety of molecules.[1]
Mechanism of Surface Modification
The surface modification process with this compound is a two-step process involving hydrolysis and condensation.
Caption: General workflow for surface modification.
Causality Behind Experimental Choices: The meticulous control of water content during the silanization process is critical. While water is necessary for the initial hydrolysis of the chlorosilane, excess water in the reaction solution can lead to premature polymerization of the silane in solution, resulting in a disordered, multilayered, and often unstable surface coating.[2] Therefore, anhydrous solvents and controlled humidity environments are often employed to promote the formation of a well-defined monolayer.
Performance Evaluation of this compound
The effectiveness of a surface modifier is gauged by several key performance indicators. Here, we evaluate this compound based on wettability, stability, and its interaction with biomolecules.
Wettability and Surface Energy
The cyanopropyl functionalization imparts a moderate level of hydrophilicity to a surface. This is quantitatively assessed by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface.
| Surface Modifier | Substrate | Water Contact Angle (°) | Reference |
| Unmodified Glass | Glass | <10 | [3] |
| This compound | Glass | 34 | [3][4] |
| Octadecyltrichlorosilane (C18) | Glass | ~110 | [5] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | 35 | [4] |
Data Interpretation: The data clearly positions the cyanopropyl-modified surface in the moderately hydrophilic range. This property is advantageous in applications where controlled wetting is desired, such as in microfluidics or certain chromatographic separations.
Stability of the Modified Surface
The stability of the silane layer is crucial for the longevity and reproducibility of the modified surface's performance. The primary mechanism of degradation is the hydrolysis of the siloxane bond linking the silane to the substrate, particularly under harsh pH conditions.
This compound, being a monofunctional silane, forms a single bond with the surface. While this can lead to a more ordered monolayer, its stability can be lower compared to trifunctional silanes which can form multiple attachment points and crosslink with each other.[6][7] However, the stability of monofunctional silanes can be enhanced by using bulky side groups that sterically protect the siloxane bond from hydrolytic attack.[6]
Comparative Stability:
| Silane Type | Functionality | Stability Mechanism | Acidic pH Stability | Basic pH Stability |
| This compound | Monofunctional | Minimal steric protection | Moderate to Low | Low |
| (3-Cyanopropyl)diisopropylchlorosilane | Monofunctional | Steric protection by bulky isopropyl groups | High | Low |
| (3-Cyanopropyl)trichlorosilane | Trifunctional | Multiple surface attachment points | High | Low |
Expert Insight: The choice between monofunctional and trifunctional silanes represents a trade-off between the reproducibility of the surface layer and its stability. Monofunctional silanes like this compound tend to form well-defined monolayers, leading to high reproducibility.[6] Trifunctional silanes can form more robust, cross-linked layers, but the polymerization can be difficult to control, potentially leading to surface heterogeneity.[6]
Protein Adsorption
For biomedical applications, the resistance of a surface to non-specific protein adsorption is often a critical requirement. The surface chemistry plays a significant role in mediating protein interactions. Hydrophobic surfaces tend to adsorb more proteins through hydrophobic interactions, while some hydrophilic surfaces can resist protein fouling.[8][9]
The moderately hydrophilic nature of cyanopropyl-modified surfaces can lead to reduced protein adsorption compared to hydrophobic surfaces like those modified with C8 or C18 silanes. However, it may not be as effective in preventing protein adsorption as surfaces modified with zwitterionic or highly hydrophilic polymers like polyethylene glycol (PEG).[10][11]
Comparison with Alternative Surface Modifiers
The selection of a surface modifier is highly dependent on the specific application requirements. Here we compare this compound with other commonly used silanes.
Caption: Comparison of surface modifier alternatives.
Hydrophobic Alternatives: C8 and C18 Silanes
Octyl (C8) and octadecyl (C18) silanes are the workhorses for creating hydrophobic surfaces, primarily used in reversed-phase chromatography.[12][13][14]
-
Performance: C18, with its longer alkyl chain, provides greater hydrophobicity and stronger retention for non-polar analytes compared to C8.[12][13] Both C8 and C18 surfaces exhibit significantly higher water contact angles than cyanopropyl-modified surfaces.
-
Applications: Ideal for separating non-polar molecules. The choice between C8 and C18 depends on the desired retention and selectivity.[12]
-
Trade-offs: Their strong hydrophobicity can lead to significant non-specific protein adsorption, which is often undesirable in biological applications.
Hydrophilic and Functional Alternatives: APTES and MPTMS
(3-Aminopropyl)triethoxysilane (APTES) and (3-Mercaptopropyl)trimethoxysilane (MPTMS) introduce reactive functional groups to the surface.
-
APTES: The primary amine group on APTES is positively charged at neutral pH, making the surface hydrophilic and providing a handle for further chemical modifications, such as the covalent attachment of biomolecules.[15][16]
-
MPTMS: The thiol group on MPTMS is highly reactive towards specific chemical moieties, enabling the selective immobilization of molecules like maleimide-functionalized proteins or gold nanoparticles.[17]
-
Performance: Both APTES and MPTMS create hydrophilic surfaces. Their primary utility lies in the reactive functionalities they introduce, which are absent in cyanopropyl silanes.
-
Trade-offs: The reactivity of these functional groups can also lead to unwanted side reactions if not properly controlled.
Experimental Protocols
To ensure the reproducibility and validity of surface modification experiments, standardized and well-documented protocols are essential.
General Protocol for Silica Surface Silanization
This protocol provides a general framework for the modification of silica-based substrates.
-
Substrate Cleaning:
-
Thoroughly clean the silica substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Activate the surface hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is advised when handling piranha solution.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere.
-
Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80 °C).
-
After the reaction, rinse the substrate with the anhydrous solvent to remove any unbound silane.
-
-
Curing and Characterization:
-
Cure the silanized substrate in an oven at 110-120 °C for 1 hour to promote the formation of stable siloxane bonds.
-
Characterize the modified surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the silane layer.
-
Protocol for Contact Angle Measurement
Contact angle measurement is a straightforward yet powerful technique to assess the wettability of a surface.[18][19][20][21]
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Preparation: Place the modified substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Image Capture and Analysis: Capture an image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Data Collection: Perform measurements at multiple locations on the surface to ensure statistical significance and assess the uniformity of the coating.
Conclusion
This compound is a valuable surface modifier that offers a unique balance of moderate polarity and reactivity. Its ability to create surfaces with intermediate wettability makes it a versatile tool for a range of applications, from specialized chromatography to the controlled modulation of biomolecule interactions.
The choice of this compound over other silanes should be guided by a thorough understanding of the specific requirements of the application. For creating highly hydrophobic surfaces, alkylsilanes like C8 and C18 remain the preferred choice. For applications requiring specific chemical reactivity for subsequent functionalization, aminosilanes and mercaptosilanes offer distinct advantages. By carefully considering the performance characteristics and experimental parameters outlined in this guide, researchers can effectively leverage the properties of this compound to achieve their desired surface functionalities.
References
- 1. lcms.cz [lcms.cz]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanomedicine-rj.com [nanomedicine-rj.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 14. hawach.com [hawach.com]
- 15. mdpi.com [mdpi.com]
- 16. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cyano-Functionalized Surfaces: Exploring Alternatives to (3-Cyanopropyl)dimethylchlorosilane
Introduction: The Versatility of the Cyano Group in Surface Science
In the realms of materials science, chromatography, and drug development, the ability to precisely tailor the chemical properties of a surface is paramount. Cyano-functionalized surfaces, characterized by the presence of terminal nitrile (-C≡N) groups, offer a unique and versatile platform for a wide range of applications. These surfaces serve as key intermediates for further chemical reactions, such as reduction to amines or hydrolysis to carboxylic acids, enabling the covalent immobilization of biomolecules, catalysts, or therapeutic agents.[1] The distinct polarity and interaction modes of the cyano group also make these surfaces valuable as stationary phases in chromatography.[2]
For years, (3-Cyanopropyl)dimethylchlorosilane has been a workhorse reagent for creating these functional surfaces. However, the demands of modern research—from optimizing reaction kinetics to ensuring the long-term stability of a device—necessitate a deeper look into the available chemical toolkit. This guide provides a comparative analysis of alternative reagents, moving beyond a simple catalog of chemicals to explain the underlying principles that govern their reactivity, the structure of the resulting monolayer, and their ultimate performance. Our aim is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a silanizing agent for their specific application.
The Fundamental Chemistry of Silanization
The creation of a functionalized surface via silanization is a covalent modification process that hinges on the reaction between an organosilane and hydroxyl groups (-OH) present on a substrate like glass, silica, or metal oxides.[2] This process, while robust, is governed by the chemistry of the silane's leaving groups and its overall structure.
The general mechanism involves two key steps:
-
Hydrolysis: The reactive groups on the silicon atom (e.g., chloro- or alkoxy- groups) react with trace amounts of water to form reactive silanol intermediates (Si-OH).[3]
-
Condensation: These silanols then condense with the hydroxyl groups on the substrate, forming stable siloxane bonds (Si-O-Substrate). They can also react with other silanol molecules to form a cross-linked polysiloxane network on the surface.[3]
The choice of leaving group and the number of reactive sites on the silane are critical variables that dictate the reaction's speed, controllability, and the architecture of the final surface layer.
A Comparative Analysis of Cyano-Functionalizing Reagents
The primary alternatives to this compound can be categorized based on their reactive headgroups: alkoxysilanes and other chlorosilanes with varying numbers of reactive sites.
Alkoxysilanes: The Controllable Alternative
Alkoxysilanes, such as (3-Cyanopropyl)triethoxysilane, represent a significant class of alternatives. Instead of a highly reactive chloro group, they possess alkoxy groups (e.g., methoxy or ethoxy).
Key Characteristics:
-
Reactivity and Control: Alkoxysilanes are generally less reactive than their chlorosilane counterparts.[4] This lower reactivity translates to more controllable and reproducible surface modifications. The hydrolysis of alkoxy groups is slower and often requires a catalyst (acid or base) and sometimes elevated temperatures, giving the researcher greater command over the deposition process.[5][6]
-
Byproducts: The reaction releases a corresponding alcohol (e.g., methanol or ethanol) as a byproduct, which is significantly less corrosive and easier to handle than the hydrochloric acid (HCl) produced by chlorosilanes.[4]
-
Layer Formation: Trialkoxysilanes, possessing three reactive sites, have a strong tendency to form polymeric, cross-linked multilayers on the surface.[7][8] This can be advantageous for creating thick, robust coatings but challenging when a true monolayer is desired. The presence of water is a critical factor; excess water can lead to premature polymerization in solution before surface attachment occurs.[9]
Trichlorosilanes: For Dense and Robust Layers
Reagents like (3-Cyanopropyl)trichlorosilane offer a different set of properties stemming from their high reactivity.
Key Characteristics:
-
High Reactivity: With three chloro groups, these are among the most reactive silanizing agents. They react rapidly with even trace amounts of moisture, leading to fast layer formation.[4] This high reactivity demands stringent anhydrous conditions to prevent uncontrolled polymerization.
-
Layer Formation: The trifunctional nature allows for extensive cross-linking both with the surface and with adjacent silane molecules. This typically results in a dense, robust, and polymeric film.[10] Recent research using solid-state 29Si NMR has shown that cyanopropyltrichlorosilane effectively grafts to silica surfaces.[11]
-
Stability: The multiple attachment points to the substrate can enhance the hydrolytic stability of the functional layer, making it more resistant to cleavage under certain conditions.[10]
Monochlorosilanes vs. Dichlorosilanes: A Monolayer Focus
This compound is a monochlorosilane, meaning it has one reactive site. This fundamentally limits its ability to polymerize vertically, making it ideal for forming self-assembled monolayers (SAMs). Alternatives like Bis(cyanopropyl)dichlorosilane introduce a second reactive site.
Key Characteristics:
-
Monochlorosilanes: With only one point of attachment, these reagents are predisposed to forming well-ordered, thin monolayers. The lack of polymerization potential offers the highest degree of control over layer thickness.
-
Dichlorosilanes: These reagents can form linear polymer chains on the surface or cross-link if surface sites are appropriately spaced. They offer a middle ground between the monolayer formation of monochlorosilanes and the thick polymeric layers of trichlorosilanes.[12]
Quantitative Comparison of Reagent Classes
| Feature | Monochloro-Silanes | Dichloro/Trichloro-Silanes | Trialkoxy-Silanes |
| Example Reagent | This compound | (3-Cyanopropyl)trichlorosilane | (3-Cyanopropyl)triethoxysilane |
| Reactivity | High[4] | Very High[4] | Moderate, often requires catalyst |
| Reaction Byproduct | HCl (corrosive) | HCl (corrosive)[4] | Alcohol (e.g., Ethanol)[4] |
| Handling | Requires anhydrous conditions | Requires stringent anhydrous conditions | More tolerant to ambient moisture |
| Layer Structure | Primarily Monolayer | Polymeric, cross-linked network[10] | Can form multilayers, sensitive to water content[7][9] |
| Control over Thickness | Excellent | Fair to Poor | Good, but influenced by catalysis and water |
| Layer Stability | Good | Excellent due to cross-linking[10] | Good, stable siloxane bonds formed |
Experimental Protocols and Workflows
Achieving a high-quality, reproducible cyano-functionalized surface requires careful attention to detail in the experimental procedure. Below are generalized protocols for solution-phase deposition using chloro- and alkoxysilanes.
Protocol 1: Surface Functionalization with a Chlorosilane (e.g., (3-Cyanopropyl)trichlorosilane)
Causality Note: This protocol emphasizes anhydrous conditions. Chlorosilanes react aggressively with water. Any premature reaction will lead to silane polymerization in solution, resulting in clumped aggregates on your surface instead of a uniform film.
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) thoroughly. A common method is sonication in a series of solvents like acetone, then isopropanol.
-
Activate the surface to generate hydroxyl (-OH) groups. This is often achieved by treatment with a Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner.[7]
-
Rinse extensively with ultrapure water and dry completely under a stream of nitrogen. A final bake in a vacuum oven (e.g., at 120°C) is recommended to remove all physisorbed water.[3]
-
-
Silanization Reaction (in an inert atmosphere, e.g., glovebox):
-
Prepare a dilute solution (typically 1-2% v/v) of the chlorosilane in a rigorously dried, non-polar, aprotic solvent like toluene.
-
Immerse the cleaned, activated substrates in the silane solution.
-
Allow the reaction to proceed for a set time (this can range from 30 minutes to several hours, depending on the desired surface coverage).
-
Remove the substrates from the solution.
-
-
Post-Reaction Cleanup:
-
Rinse the substrates with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Follow with a rinse in a polar solvent like isopropanol or ethanol.
-
Cure the surface by baking at ~120°C for 30-60 minutes. This step drives the condensation reaction to completion, forming stable covalent siloxane bonds.[3]
-
Protocol 2: Surface Functionalization with an Alkoxysilane (e.g., (3-Cyanopropyl)triethoxysilane)
Causality Note: This protocol uses a controlled amount of water to initiate the hydrolysis reaction. Unlike chlorosilanes, alkoxysilanes require water for activation. The solvent choice (aqueous alcohol) facilitates miscibility and controls the hydrolysis rate.[13]
-
Substrate Preparation:
-
Follow the same cleaning and activation steps as described in Protocol 1. A thoroughly hydroxylated surface is critical for good coverage.
-
-
Silanization Reaction:
-
Prepare the silanization solution. A common formulation is a 1-5% (v/v) solution of the alkoxysilane in a 95:5 (v/v) mixture of ethanol and water.[13] The small amount of water is crucial for hydrolyzing the alkoxy groups.
-
For some applications, the pH of the solution can be adjusted to 4.5-5.5 with an acid like acetic acid to catalyze the hydrolysis.[14]
-
Immerse the substrates in the solution and allow them to react, typically for 1-2 hours. Gentle agitation can improve uniformity.
-
-
Post-Reaction Cleanup:
-
Remove the substrates and rinse thoroughly with ethanol to remove excess reagent.
-
Cure the substrates by baking at 110-120°C for 30-60 minutes to promote the final condensation and covalent bond formation.
-
Visualizing the Process: Structures and Mechanisms
To better understand the key differences, the following diagrams illustrate the reagent structures and the general reaction pathway.
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. Silanization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. gelest.com [gelest.com]
- 7. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 8. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 9. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selectivity: Cyanopropyl vs. Phenyl HPLC Phases
For researchers, chromatographers, and drug development professionals, the selection of an appropriate HPLC stationary phase is paramount to achieving successful separations. While the C18 column is the undisputed workhorse of reversed-phase chromatography, its selectivity, which is primarily driven by hydrophobicity, is not universally effective.[1][2] When C18 fails to resolve critical pairs, turning to phases with alternative chemistries is the logical next step.
This guide provides an in-depth comparison of two such powerful alternatives: the Cyanopropyl (CN) and Phenyl phases. By understanding their distinct retention mechanisms, scientists can strategically leverage their unique selectivities to overcome complex separation challenges. We will explore the fundamental chemistry of these phases, provide a practical experimental framework for observing their differences, and offer insights to guide your method development process.
Part 1: Deconstructing the Stationary Phases: Mechanisms of Interaction
The selectivity of an HPLC column is dictated by the chemical nature of its bonded phase and the diverse interactions it can have with analyte molecules.[3][4][5] Cyanopropyl and Phenyl phases offer unique interaction profiles that set them apart from each other and from traditional alkyl phases.
The Cyanopropyl (CN) Phase: A Polar Powerhouse
The Cyanopropyl phase is created by bonding a cyanopropylsilane to the silica surface, resulting in a short alkyl chain terminated by a highly polar cyano (-C≡N) group.[6] This structure gives it a unique, moderately polar character, allowing it to be used in both reversed-phase and normal-phase modes.[6][7][8]
Primary Retention Mechanisms:
-
Dipole-Dipole Interactions: The defining feature of the CN phase is the strong dipole moment of the nitrile group.[9][10] This allows for strong, selective interactions with polar analytes, particularly those containing dipoles or hydrogen-bond-accepting groups.[9][10]
-
Weak Hydrophobic Interactions: The three-carbon propyl linker provides a modest level of hydrophobicity, leading to some retention of non-polar molecules.[6] However, CN columns are significantly less retentive for hydrophobic compounds compared to C8 or C18 phases.[6][11]
-
π-π Interactions: The triple bond of the cyano group possesses π-electrons and can engage in weak π-π interactions with aromatic analytes, though this is less pronounced than in Phenyl phases.[12][13]
Due to its lower hydrophobicity, the CN phase is excellent for the rapid elution of highly hydrophobic molecules that might be excessively retained on a C18 column.[14] Its primary strength lies in providing unique selectivity for polar compounds.[7][15]
The Phenyl Phase: Mastering Aromaticity
Phenyl phases are characterized by phenyl functional groups attached to the silica support, typically via an alkyl linker (e.g., propyl or hexyl).[16][17] This configuration creates a stationary phase with a rich tapestry of potential interactions.[18]
Primary Retention Mechanisms:
-
π-π Interactions: This is the hallmark of the Phenyl phase. The electron-rich π-system of the phenyl ring interacts strongly with analytes that also contain aromatic rings or conjugated systems.[16][19][20] This interaction is highly selective and is particularly effective for separating aromatic compounds, including positional isomers.[18][19]
-
Hydrophobic Interactions: The combination of the phenyl ring and the alkyl linker provides moderate hydrophobicity, similar to a short-chain alkyl phase like C8.[16][18] The length of the alkyl spacer can influence this; for instance, a phenyl-hexyl phase will be more hydrophobically retentive than a phenyl-propyl phase.[20]
-
Shape Selectivity: The planar, bulky nature of the phenyl ring introduces a degree of steric hindrance, which can be exploited to separate structurally similar isomers that differ in shape.[18]
-
Weak Polar Interactions: The phenyl ring can also participate in dipole-dipole and hydrogen bonding interactions with polar analytes.[16][18]
Phenyl columns are an excellent choice when C18 columns fail to separate aromatic or moderately polar compounds, often providing an alternative elution order and improved resolution.[16][17][20]
Part 2: Head-to-Head Comparison: Key Selectivity Differences
The fundamental differences in the primary interaction forces of Cyanopropyl and Phenyl phases lead to distinct chromatographic behaviors.
| Feature | Cyanopropyl (CN) Phase | Phenyl Phase |
| Primary Interaction | Dipole-Dipole[9][10] | π-π Interactions[16][19][20] |
| Hydrophobicity | Low[11][14] | Moderate (similar to C4-C8)[16][18] |
| Key Selectivity Driver | Analyte Polarity & Dipole Moment | Analyte Aromaticity & π-system |
| Best For Separating | Polar compounds, basic analytes, compounds with strong dipoles (ketones, nitro-compounds, esters).[7][15] | Aromatic and polycyclic compounds, positional isomers, conjugated systems, and moderately polar compounds.[17][19][20] |
| Typical Elution vs. C18 | Faster elution for non-polar analytes. | Faster elution for non-polar, non-aromatic analytes; potentially longer retention for aromatic analytes.[21] |
The choice between these two phases is not merely about swapping columns; it's a strategic decision based on the physicochemical properties of the analytes of interest.
Caption: Dominant interaction mechanisms for Cyanopropyl and Phenyl phases.
Part 3: Experimental Protocol for Evaluating Selectivity
To empirically demonstrate the selectivity differences, a well-designed experiment is essential. The causality behind this protocol is to use a carefully selected mix of probe compounds, each designed to test a specific interaction type, allowing for a clear and direct comparison of the two stationary phases under identical mobile phase conditions.
Objective
To compare the retention behavior and selectivity of a Cyanopropyl and a Phenyl-Hexyl column using a test mixture of compounds with varying polarity, hydrophobicity, and aromaticity.
Test Mixture Selection & Rationale
A stock solution containing the following four compounds should be prepared in a 50:50 acetonitrile/water mixture at a concentration of approximately 50 µg/mL each.
-
Butylbenzene: A non-polar, non-aromatic compound. It will primarily interact via hydrophobic forces and serves as a baseline to gauge the general hydrophobicity of each phase.
-
Nitrobenzene: An aromatic compound with a strong dipole. This probe will highlight the interplay between π-π and dipole-dipole interactions.
-
Naphthalene: A polycyclic aromatic hydrocarbon with a strong π-system but a negligible dipole moment. It is an excellent probe for π-π interactions.
-
Acetophenone: A polar compound with a significant dipole moment and an aromatic ring. It can engage in both dipole-dipole and π-π interactions.
HPLC Methodology
Caption: Experimental workflow for comparing column selectivity.
Step-by-Step Protocol:
-
Column Installation: Install a Cyanopropyl column (e.g., 4.6 x 150 mm, 5 µm).
-
System Equilibration: Equilibrate the column with the mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the test mixture onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Column Swap: Replace the Cyanopropyl column with a Phenyl-Hexyl column of identical dimensions.
-
Re-equilibration: Equilibrate the new column thoroughly with the same mobile phase.
-
Second Injection: Inject 5 µL of the test mixture onto the Phenyl-Hexyl column.
-
Data Acquisition: Run the analysis and record the second chromatogram.
-
Analysis: Compare the retention times (k) and elution order of the four probe compounds on both columns.
| Parameter | Condition |
| Columns | 1. Cyanopropyl (4.6 x 150 mm, 5 µm) 2. Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 50:50 Acetonitrile / Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Expected Results & Interpretation
The results of this experiment will vividly illustrate the orthogonal selectivity of the two phases.
Predicted Elution Order & Dominant Interactions:
| Analyte | Predicted Elution Order on Cyanopropyl | Dominant Interaction | Predicted Elution Order on Phenyl-Hexyl | Dominant Interaction |
| Butylbenzene | 1 (Least Retained) | Weak Hydrophobic | 3 | Hydrophobic |
| Naphthalene | 2 | Weak π-π / Hydrophobic | 4 (Most Retained) | Strong π-π / Hydrophobic |
| Acetophenone | 3 | Dipole-Dipole / Weak π-π | 2 | π-π / Dipole-Dipole |
| Nitrobenzene | 4 (Most Retained) | Strong Dipole-Dipole / π-π | 1 (Least Retained) | π-π / Dipole-Dipole |
-
On the Cyanopropyl Column: The elution will be primarily governed by polarity. Nitrobenzene, with its very strong dipole, is expected to be the most retained compound. Butylbenzene, being non-polar, will have minimal interaction and elute first.
-
On the Phenyl-Hexyl Column: The elution will be dominated by a combination of π-π and hydrophobic interactions. Naphthalene, with its extensive π-system, will be strongly retained. Butylbenzene will also be well-retained due to the phase's moderate hydrophobicity. The polar nitrobenzene and acetophenone will be less retained relative to the more hydrophobic compounds. The change in elution order between the two columns is the clearest indicator of their different selectivities.[21][22]
Conclusion
Choosing the right stationary phase is a critical step in HPLC method development.[23][24] While C18 is a reliable starting point, Cyanopropyl and Phenyl phases provide powerful, alternative selectivities that can resolve compounds intractable on a standard alkyl phase. The Cyanopropyl phase leverages strong dipole-dipole interactions to selectively retain polar molecules, whereas the Phenyl phase utilizes π-π interactions to target aromatic and unsaturated analytes. By understanding these fundamental differences and confirming them with practical experiments, researchers can significantly enhance their chromatographic toolkit, leading to more robust and efficient separation methods.
References
- 1. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 2. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 3. Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. hawach.com [hawach.com]
- 8. separationmethods.com [separationmethods.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN HPLC Column, Cyano Column - Hawach [hawachhplccolumn.com]
- 15. sepax-tech.com [sepax-tech.com]
- 16. uhplcs.com [uhplcs.com]
- 17. hawach.com [hawach.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. ijpsjournal.com [ijpsjournal.com]
Monofunctional vs. Trifunctional Silanes: A Comparative Guide to Surface Bonding
An expert guide to selecting the optimal silane for robust and reproducible surface functionalization.
By: A Senior Application Scientist
In the fields of material science, diagnostics, and drug development, the covalent immobilization of molecules onto surfaces is a foundational technique. The success of applications ranging from biosensors and microarrays to functionalized nanoparticles hinges on the quality and stability of this surface chemistry. Silane coupling agents are the workhorses for modifying silica-based surfaces (like glass and silicon) and metal oxides, creating a bridge between the inorganic substrate and the organic functional layer.
However, a critical choice confronts every researcher at the outset: should a monofunctional or a trifunctional silane be used? This decision is far from trivial, as the number of reactive groups on the silane dictates the structure, stability, and reproducibility of the resulting surface. While trifunctional silanes have been historically prevalent, a deeper understanding of their reaction mechanisms reveals significant drawbacks, particularly for high-performance applications. This guide provides an in-depth, evidence-based comparison to illuminate the superior control and stability offered by monofunctional silanes for creating well-defined, robust surfaces.
The Core Distinction: Monolayer Precision vs. Network Polymerization
The fundamental difference between these two classes of silanes lies in their capacity for intermolecular cross-linking. This structural variance directly impacts the architecture of the resulting surface film.
Monofunctional Silanes possess a single hydrolyzable group (e.g., methoxy or ethoxy). Upon reacting with trace water, they form a single reactive silanol group (-Si-OH). This silanol can then form a single, stable covalent siloxane bond (-Si-O-Substrate) with a hydroxylated surface. Crucially, these molecules cannot polymerize with each other. This reaction mechanism is self-limiting, resulting in the formation of a highly ordered and reproducible two-dimensional self-assembled monolayer (SAM).[1][2][3]
Trifunctional Silanes , by contrast, have three hydrolyzable groups. This allows them to form up to three silanol groups. While one can bond to the surface, the other two are free to react with neighboring silane molecules. This leads to both horizontal (surface) and vertical (inter-silane) bond formation, creating a complex, three-dimensional cross-linked polysiloxane network.[1][2][4] This polymerization is often uncontrolled, leading to multilayers of variable thickness and a disordered surface structure.[2][5]
References
- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lehigh.edu [lehigh.edu]
Safety Operating Guide
Navigating the Safe Disposal of (3-Cyanopropyl)dimethylchlorosilane: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe handling and disposal of reactive chemical reagents are paramount. (3-Cyanopropyl)dimethylchlorosilane, a versatile bifunctional molecule with a polar nitrile group and a hydrolyzable chlorosilyl group, is a valuable tool in organosilicon chemistry.[1] However, its reactive nature, particularly the silicon-chlorine bond's susceptibility to nucleophilic attack, necessitates a thorough understanding of its proper disposal to ensure the safety of laboratory personnel and environmental integrity.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and established safety standards.
I. Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Its primary hazard lies in its high reactivity, especially with water and other protic solvents. This reaction, known as hydrolysis, is vigorous and exothermic, releasing corrosive and toxic hydrogen chloride (HCl) gas.[2][3][4][5] Improper disposal, such as pouring it down the drain, can lead to the rapid generation of HCl, causing damage to plumbing and posing a significant inhalation hazard.[6][7] Furthermore, the nitrile group is a hazardous substance requiring chemical treatment before disposal.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[2][8][9] | |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage.[2] | |
| May cause respiratory irritation | Warning | H335: May cause respiratory irritation.[6] | |
| Harmful if swallowed | Warning | H302: Harmful if swallowed.[8][9] |
Data sourced from Safety Data Sheets (SDS).[2][8][9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. Given the corrosive and reactive nature of this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fumes.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves that are regularly inspected before use are required.[2][6]
-
Skin and Body Protection: A flame-retardant lab coat and chemical-resistant clothing are necessary to prevent skin contact.[2][6][10]
-
Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[10]
III. Step-by-Step Disposal Protocol: A Two-Stage Approach
The recommended disposal method for this compound involves a carefully controlled two-stage chemical neutralization process. This procedure should always be performed in a chemical fume hood.
Stage 1: Hydrolysis of the Reactive Chlorosilane Moiety
The initial and most critical step is the controlled hydrolysis of the chlorosilane group to neutralize its reactivity. This is achieved by slowly adding the this compound to a basic solution.
Experimental Protocol:
-
Prepare the Hydrolysis Solution: In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath, prepare a dilute solution of sodium bicarbonate or sodium hydroxide in water. The basic solution will neutralize the hydrochloric acid as it is formed.
-
Controlled Addition: Slowly and dropwise, add the this compound to the stirring basic solution. The reaction is exothermic, and the ice bath is crucial for temperature control.[4][11] Monitor the temperature of the reaction mixture and ensure it does not rise uncontrollably.
-
Stirring and Completion: After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the hydrolysis is complete. The end product of this stage is (3-Cyanopropyl)dimethylsilanol and sodium chloride.[1]
Causality: The slow, controlled addition to a basic solution is critical to manage the exothermic reaction and to immediately neutralize the generated hydrochloric acid, preventing its release as a corrosive gas.[11][12] The hydrolysis reaction breaks the reactive Si-Cl bond, replacing it with a more stable Si-OH group.[1][13]
Stage 2: Oxidation of the Nitrile Group
The resulting solution from Stage 1, while less reactive, still contains the hazardous nitrile group. This group must be chemically treated before the waste can be considered for final disposal.
Experimental Protocol:
-
Prepare the Oxidation Solution: To the aqueous solution from Stage 1, add a suitable oxidizing agent, such as a solution of calcium hypochlorite or sodium hypochlorite (bleach), while stirring.
-
Controlled Reaction: The oxidation should be carried out at room temperature with continuous stirring. The reaction may also be exothermic, so monitoring the temperature is advised.
-
Ensure Complete Oxidation: Allow the reaction to proceed for a sufficient amount of time to ensure the complete destruction of the nitrile group. The final products will be less hazardous organic compounds, carbon dioxide, and nitrogen gas.
-
Final Neutralization: After the oxidation is complete, check the pH of the solution and neutralize it to a pH between 6 and 8 using a dilute acid or base as needed.
Causality: The oxidation step breaks down the toxic nitrile group into less harmful components. This is a crucial step in rendering the waste non-hazardous according to regulatory standards.
IV. Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
V. Final Disposal Considerations
After the two-stage neutralization process, the resulting aqueous solution can typically be disposed of as non-hazardous waste. However, it is crucial to consult and adhere to local, state, and federal regulations for waste disposal.[14][15] Some jurisdictions may have specific requirements for the disposal of treated chemical waste.
For untreated this compound, or in situations where the chemical treatment is not feasible, the material must be disposed of as hazardous waste.[7] This involves collecting the waste in a suitable, closed, and properly labeled container and arranging for its removal by a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing.[6]
Contaminated materials, such as gloves, absorbent pads used for spills, and empty containers, should also be treated as hazardous waste and disposed of accordingly.[6][16] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and treated as hazardous waste.[6]
VI. Accidental Release Measures
In the event of a spill, evacuate the area immediately and remove all sources of ignition.[6][16] Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or dry sand.[16][17] Do not use water to clean up a spill, as this will accelerate the release of HCl gas.[17] The collected material should be placed in a sealed container and disposed of as hazardous waste.[6][16]
By adhering to these scientifically sound and safety-conscious procedures, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. epa.gov [epa.gov]
- 16. gelest.com [gelest.com]
- 17. nj.gov [nj.gov]
A Researcher's Guide to the Safe Handling of (3-Cyanopropyl)dimethylchlorosilane
As a Senior Application Scientist, it is understood that the pursuit of scientific advancement and the safety of our researchers are inextricably linked. This guide provides essential, immediate safety and logistical information for handling (3-Cyanopropyl)dimethylchlorosilane, a valuable but hazardous reagent. The protocols outlined herein are designed to be a self-validating system, grounded in the fundamental reactivity of chlorosilanes, to ensure the well-being of all laboratory personnel.
This compound is a corrosive, combustible, and moisture-sensitive liquid.[1][2] Its primary hazard stems from its reactivity, particularly with water or protic solvents, which leads to a rapid and exothermic hydrolysis reaction. This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas, which can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5] Understanding this core reactivity is paramount to its safe handling.
Immediate Safety and Hazard Assessment
Before bringing this compound into the laboratory, a thorough hazard assessment must be conducted. This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1][2][6] Short exposure can cause serious temporary or moderate residual injury.[6]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1][3][6]
-
Moisture Sensitive: Reacts vigorously with water, moisture in the air, or any protic solvent to produce hydrogen chloride (HCl) gas.[1][5][7] This reaction is exothermic, generating heat.[4]
-
Toxic if Inhaled or Ingested: Inhalation of vapors or HCl gas can severely irritate and damage the respiratory tract.[1][3][8] Ingestion can cause severe corrosive burns to the mouth, esophagus, and stomach.[3]
-
Combustible Liquid: While not highly flammable, it can ignite if moderately heated or exposed to a high ambient temperature.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision to create a barrier between the researcher and the chemical. Given the hazards of this compound, a comprehensive PPE ensemble is mandatory.[9][10][11][12]
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.[6] For tasks with a higher risk of splashes, consider double-gloving or using a heavier-duty chemical-resistant glove. The causality here is to prevent direct skin contact, which can lead to severe chemical burns.[3][13]
-
Eye and Face Protection: At a minimum, chemical splash goggles that conform to OSHA standards (29 CFR 1910.133) or European Standard EN166 are required.[1][10][14] Due to the severe corrosivity and potential for splashing, it is strongly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or during transfers.[8][13][15] Contact lenses should not be worn as they can trap the chemical against the eye, exacerbating potential damage.[8][13]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened.[6][12] For procedures with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[16] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.[10]
-
Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control exposure to its vapors and the HCl gas produced upon hydrolysis.[1] If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[1][8]
The following table summarizes the required PPE for various laboratory scenarios:
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage and Inspection | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Lab Coat, Long Pants, Closed-toe Shoes | Not required if container is sealed |
| Small-Scale Weighing/Transfer (<50 mL) | Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Lab Coat, Long Pants, Closed-toe Shoes | Chemical Fume Hood |
| Reaction Setup/Quenching | Double Nitrile or Heavy-Duty Chemical Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Heavy-Duty Chemical-Resistant Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Coveralls | NIOSH-approved Respirator |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is built into the workflow at every stage.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly, with a recent certification and an average face velocity of 80-120 feet per minute.
-
Assemble all PPE: Before handling the primary container, don all required PPE as outlined above.
-
Prepare the Workspace: The work area within the fume hood should be clean and uncluttered. Remove any incompatible materials, especially water, alcohols, and bases.[1][7]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8][9][17] Have an appropriate fire extinguisher (dry chemical or CO2) and spill kit readily available.[6]
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
-
Inert Atmosphere: When opening and transferring the reagent, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air moisture.[1] Use dry glassware and syringes.
-
Slow Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to manage the exothermic reaction.
-
Container Sealing: After dispensing the required amount, securely seal the container, preferably with laboratory sealing film around the cap, and store it in a cool, dry, well-ventilated area away from incompatible materials.[6][17]
Emergency Response and First Aid
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13][17] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[8]
-
Spills: Evacuate the area. Remove all ignition sources.[6] For small spills within a fume hood, absorb the material with an inert, dry sorbent such as crushed limestone, soda ash, or dry sand.[17] Do not use water or combustible materials.[7] For larger spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan: Managing Reactive Waste
Chlorosilane waste is hazardous and must be managed according to institutional and regulatory guidelines.[3][7][18]
-
Quenching Residuals: Small amounts of residual this compound in glassware should be cautiously quenched before cleaning. This can be done by slowly adding a non-reactive solvent like hexane, followed by the very slow, dropwise addition of isopropanol to the stirred solution in a fume hood.
-
Bulk Waste: Bulk waste containing this compound should never be poured down the drain. It must be collected in a designated, properly labeled, and sealed waste container.
-
Disposal Methods: Common disposal methods for chlorosilane waste include incineration at a licensed facility or controlled hydrolysis and neutralization.[3][19][20] The hydrolysis process must be performed by trained personnel with appropriate equipment to manage the evolution of HCl gas and heat.[19] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7]
By understanding the inherent reactivity of this compound and adhering to these rigorous safety protocols, researchers can effectively mitigate the risks and continue their vital work with confidence and security.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. globalsilicones.org [globalsilicones.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. gelest.com [gelest.com]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. clarionsafety.com [clarionsafety.com]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. scribd.com [scribd.com]
- 14. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. nj.gov [nj.gov]
- 18. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
- 19. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 20. osti.gov [osti.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
